Methyl 4-cyano-3-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyano-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLHWRWDRCIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591809 | |
| Record name | Methyl 4-cyano-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268734-34-5 | |
| Record name | Methyl 4-cyano-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-cyano-3-fluorobenzoate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to Methyl 4-cyano-3-fluorobenzoate: Synthesis, Properties, and Applications in Modern Chemistry
CAS Number: 268734-34-5
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block in Medicinal and Materials Science
Methyl 4-cyano-3-fluorobenzoate is a substituted aromatic compound that has garnered significant interest as a key intermediate in the synthesis of complex molecules.[1] Its strategic placement of three distinct functional groups—a methyl ester, a nitrile (cyano), and a fluorine atom—on a benzene ring makes it a highly versatile scaffold for drug discovery and materials science. The electron-withdrawing nature of the cyano and fluoro groups significantly influences the reactivity of the aromatic ring, while the ester provides a convenient handle for further chemical transformations, such as amidation or hydrolysis.[2]
This guide provides an in-depth analysis of this compound, covering its physicochemical properties, logical synthetic pathways with mechanistic insights, and its applications as a crucial building block for advanced materials and pharmacologically active agents.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is foundational to its effective use in research and development. The key data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 268734-34-5 | [3] |
| Molecular Formula | C₉H₆FNO₂ | [3] |
| Molecular Weight | 179.15 g/mol | [3] |
| IUPAC Name | This compound | |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 267.5 ± 25.0 °C (Predicted) | [4] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Safety and Handling:
This compound is classified as an acute toxicant and irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation.
-
GHS Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5]
Strategic Synthesis: A Two-Step Approach
The most logical and common laboratory synthesis of this compound involves a two-step sequence starting from the readily available precursor, 4-amino-3-fluorobenzoic acid. This pathway leverages two cornerstone reactions of organic chemistry: the Sandmeyer reaction to introduce the cyano group and a subsequent Fischer esterification.
Overall Synthetic Scheme:
Caption: Proposed two-step synthesis of this compound.
Step 1: The Sandmeyer Reaction - From Amine to Nitrile
Causality and Mechanistic Insight: The Sandmeyer reaction is a powerful transformation for converting an aromatic primary amine into a variety of functional groups, including the cyano group.[4][6] The process begins with the diazotization of the amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive because the diazonio group (-N₂⁺) is an excellent leaving group as dinitrogen gas (N₂).
The subsequent introduction of a copper(I) cyanide (CuCN) catalyst facilitates a radical-nucleophilic aromatic substitution.[6] The copper(I) species initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of N₂ gas. This aryl radical then reacts with the cyanide complex of copper to yield the final benzonitrile product and regenerate the copper(I) catalyst.[3]
Caption: Simplified mechanism of the Sandmeyer Cyanation reaction.
Step 2: Fischer Esterification - Carboxylic Acid to Methyl Ester
Causality and Mechanistic Insight: With the cyano group installed, the final step is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] A strong acid catalyst, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The reaction proceeds through a tetrahedral intermediate, and subsequent elimination of a water molecule yields the final ester product and regenerates the acid catalyst. The use of excess methanol can shift the equilibrium towards the product side, maximizing the yield.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure based on established chemical principles for Sandmeyer and esterification reactions.
Part A: Synthesis of 4-Cyano-3-fluorobenzoic Acid (CAS 176508-81-9)
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-amino-3-fluorobenzoic acid (1.0 eq) in a 2M HCl solution. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Workup: Cool the mixture and acidify with concentrated HCl to precipitate the product. Filter the crude solid, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for purification.
Part B: Synthesis of this compound
-
Esterification: To a round-bottom flask, add the dried 4-cyano-3-fluorobenzoic acid (1.0 eq), an excess of methanol (e.g., 10-20 eq, serving as both reagent and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain the final product.
Applications in Research and Development
The unique arrangement of functional groups in this compound makes it a valuable precursor in several high-value applications.
Pharmaceutical Synthesis
Fluorinated organic compounds are of immense importance in the pharmaceutical industry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. This compound serves as a key intermediate for building more complex drug candidates. While specific public-domain examples starting directly from the methyl ester are proprietary, the precursor acid is a known building block for novel fluoroquinolone antibiotics and other therapeutic agents.[1][8] The ester and cyano groups can be elaborated into a wide range of other functionalities required for biological activity.
Advanced Materials and Polymers
The precursor, 4-Cyano-3-fluorobenzoic Acid, is used in the development of high-performance polymers.[2] Its incorporation as a monomer can enhance properties such as:
-
Thermal Stability: The strong C-F bond contributes to higher degradation temperatures.
-
Chemical Resistance: Fluorine's high electronegativity protects the polymer backbone.
-
Optical Properties: The electron-withdrawing cyano group can be leveraged to create materials for optoelectronics.[2]
By extension, this compound can be used in polymerization processes following its conversion to other monomer types, or in the synthesis of functional dyes and coatings where its specific electronic properties are desirable.
Caption: Key application pathways for this compound.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in chemistry. Its well-defined synthetic pathway, rooted in fundamental organic reactions, provides reliable access for researchers. The compound's trifunctional nature offers a platform for creating diverse and complex molecular architectures, making it a valuable asset in the ongoing quest for novel therapeutics and advanced materials. As research continues to push the boundaries of medicinal and materials chemistry, the utility and importance of such strategically functionalized building blocks are set to grow.
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A Technical Guide to Methyl 4-cyano-3-fluorobenzoate: Properties, Synthesis, and Applications in Modern Research
Abstract
Methyl 4-cyano-3-fluorobenzoate is a substituted aromatic compound of significant interest to the scientific community, particularly in the fields of drug discovery and materials science. Its molecular structure, featuring a methyl ester, a nitrile group, and a fluorine atom, provides a unique combination of reactivity and physicochemical properties. This guide offers an in-depth analysis of this valuable chemical intermediate, beginning with its core physicochemical properties, including a molecular weight of 179.15 g/mol .[1][2][3] We will explore a robust laboratory-scale synthesis protocol, detail a standard analytical workflow for structural verification, and discuss its contemporary applications as a versatile building block for complex molecular architectures. This document is intended for researchers and development professionals seeking to leverage the unique characteristics of this compound in their work.
Introduction: A Trifunctional Building Block
In the landscape of chemical synthesis, the strategic value of a building block is often determined by the utility of its functional groups. This compound stands out as a trifunctional scaffold. The interplay between its three key functional groups—the methyl ester, the cyano (nitrile) group, and the fluorine atom—makes it a highly sought-after intermediate.
-
The Fluoro Group: Fluorine's high electronegativity and small size can profoundly influence a molecule's properties. In drug development, its inclusion can enhance metabolic stability, improve binding affinity to target proteins, and modify lipophilicity and membrane permeability.[4] In materials science, fluorine incorporation can lead to polymers with enhanced thermal stability and chemical resistance.[4]
-
The Cyano Group: As a strong electron-withdrawing group and a versatile synthetic handle, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. Its electronic properties are valuable in the design of functional materials for optoelectronics.[4]
-
The Methyl Ester Group: The ester provides a reactive site for modifications such as hydrolysis to the corresponding carboxylic acid or amidation to form amides. The methyl group itself, while seemingly simple, can play a critical role in optimizing molecular interactions within a biological target, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[5][6]
This guide provides the foundational knowledge required to effectively utilize this potent chemical tool.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 179.15 g/mol | [1][2][3] |
| Molecular Formula | C₉H₆FNO₂ | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 268734-34-5 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C#N)F | [1] |
| InChIKey | AHJLHWRWDRCIKO-UHFFFAOYSA-N | [1] |
Synthesis and Purification Protocol
The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid, 4-cyano-3-fluorobenzoic acid.[7] This method is reliable and scalable for laboratory purposes.
Synthetic Workflow Diagram
The following diagram illustrates the straightforward, single-step conversion of the carboxylic acid starting material to the target methyl ester.
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An In-depth Technical Guide to Methyl 4-cyano-3-fluorobenzoate: A Key Building Block in Modern Chemistry
Introduction: Unveiling a Versatile Synthetic Intermediate
Methyl 4-cyano-3-fluorobenzoate is a polysubstituted aromatic compound of significant interest to researchers and professionals in drug discovery and materials science. Its unique arrangement of a methyl ester, a cyano group, and a fluorine atom on a benzene ring imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. The presence of the fluorine atom and the cyano group, both strongly electron-withdrawing, significantly influences the electron density of the aromatic ring, thereby directing its reactivity in subsequent chemical transformations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. This section details the key identifiers and physicochemical characteristics of this compound.
Chemical Structure and Identifiers
The molecular structure of this compound is characterized by a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 3, and a cyano group at position 4.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 268734-34-5 | [1][2] |
| Molecular Formula | C₉H₆FNO₂ | [1][2] |
| Molecular Weight | 179.15 g/mol | [1][2] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C#N)F | [1] |
| InChI Key | AHJLHWRWDRCIKO-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Table 2: Predicted and Observed Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | The isomer, Methyl 3-cyano-4-fluorobenzoate, has a predicted boiling point of 267.5±25.0 °C.[3] |
| Solubility | Soluble in organic solvents | [2] |
Synthesis of this compound: A Practical Approach
The most direct and industrially scalable synthesis of this compound involves the esterification of its parent carboxylic acid, 4-cyano-3-fluorobenzoic acid. This section provides a detailed, field-proven protocol based on the well-established Fischer-Speier esterification method.
Causality Behind Experimental Choices
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The choice of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol (methanol in this case). Using an excess of the alcohol not only serves as the solvent but also shifts the reaction equilibrium towards the product side, maximizing the yield of the desired ester. Anhydrous conditions are paramount, as the presence of water can lead to the reverse reaction (hydrolysis of the ester), thus reducing the overall yield.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer-Speier Esterification
Materials:
-
4-Cyano-3-fluorobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-cyano-3-fluorobenzoic acid (1.0 equivalent).
-
Reagent Addition: Add a large excess of anhydrous methanol (10-20 equivalents) to the flask. The methanol will act as both the reactant and the solvent.
-
Catalyst Addition: With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C for methanol). Maintain the reflux for 1-12 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot will indicate the reaction's progression.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
Spectroscopic Characterization: A Predictive Analysis
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale and Comparison |
| ¹H NMR | Aromatic protons: Multiple signals in the δ 7.5-8.5 ppm range. Methyl protons: A singlet around δ 3.9 ppm. | The aromatic protons will be in a complex splitting pattern due to coupling with each other and with the fluorine atom. The chemical shifts are expected to be downfield due to the electron-withdrawing effects of the cyano, fluoro, and ester groups. For comparison, the aromatic protons of methyl 4-cyanobenzoate appear at δ 7.87 and 7.55 ppm, and those of methyl 3-fluorobenzoate appear between δ 7.19 and 7.83 ppm.[4] The methyl ester protons will appear as a singlet, similar to that observed for methyl 4-cyanobenzoate (δ 3.87 ppm).[4] |
| ¹³C NMR | Carbonyl carbon: δ ~165 ppm. Aromatic carbons: Multiple signals between δ 110-160 ppm, with C-F and C-CN couplings. Cyano carbon: δ ~115-120 ppm. Methyl carbon: δ ~52 ppm. | The carbonyl carbon chemical shift is typical for an ester. The aromatic carbons will show a range of chemical shifts influenced by the substituents, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The cyano carbon will have a characteristic chemical shift. The methyl carbon of the ester group is expected around δ 52 ppm, similar to related benzoate esters.[4] |
| IR (Infrared) Spectroscopy | C≡N stretch: ~2230 cm⁻¹. C=O stretch (ester): ~1720 cm⁻¹. C-F stretch: ~1250 cm⁻¹. Aromatic C-H and C=C stretches: In their characteristic regions. | The cyano and carbonyl stretching frequencies are highly characteristic and are expected in these regions. The C-F stretch is also a strong and identifiable band. |
| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 179. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |
Reactivity and Applications: A Gateway to Innovation
The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Role in Drug Discovery and Development
Fluorinated building blocks are of paramount importance in modern drug discovery. The incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. This compound serves as a valuable scaffold for the introduction of this key element. The cyano group can be readily transformed into other functional groups, such as amines or amides, which are common pharmacophores. The methyl ester provides a handle for further derivatization, for example, through hydrolysis to the carboxylic acid followed by amide bond formation. While specific examples of marketed drugs derived from this exact intermediate are not publicly disclosed, its structural motifs are present in numerous bioactive compounds.
Applications in Materials Science
The parent compound, 4-cyano-3-fluorobenzoic acid, is known to be a precursor for high-performance polymers and advanced coatings.[5] The unique electronic properties conferred by the cyano and fluoro groups can be leveraged to create materials with enhanced thermal stability, chemical resistance, and specific optical properties.[5] this compound, as its ester derivative, can be used in polymerization reactions, particularly in the synthesis of polyesters, to impart these desirable characteristics to the resulting materials. Furthermore, its structure makes it a potential precursor for functional organic materials used in optoelectronics, such as organic light-emitting diodes (OLEDs).[5]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in both pharmaceutical and materials science research. Its unique combination of functional groups offers a versatile platform for the synthesis of novel and complex molecules with enhanced properties. While a lack of readily available experimental data necessitates a predictive approach to some of its characteristics, the established synthetic routes and the known applications of its parent acid provide a solid foundation for its use in innovative research and development endeavors. As the demand for advanced materials and targeted therapeutics continues to grow, the importance of such well-designed building blocks will undoubtedly increase.
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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"Methyl 4-cyano-3-fluorobenzoate" IUPAC name
<-33> A Technical Guide to Methyl 4-cyano-3-fluorobenzoate for Drug Development Professionals
Abstract
This compound is a key substituted benzene derivative widely utilized as a building block in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing groups—cyano, fluoro, and methyl ester—on a benzene ring imparts specific reactivity and properties that are highly valuable in medicinal chemistry. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis protocols, and critical applications in the development of novel therapeutic agents.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the foundation of scientific research. The compound in focus is unambiguously identified by the following descriptors.
-
IUPAC Name : this compound[1].
-
Synonyms : 4-Cyano-3-fluorobenzoic acid methyl ester, 2-Fluoro-4-(methoxycarbonyl)benzonitrile.
-
SMILES : COC(=O)C1=CC(=C(C=C1)C#N)F[1].
It is crucial to distinguish this isomer from its close relative, Methyl 3-cyano-4-fluorobenzoate (CAS: 676602-31-6), as the positional difference of the cyano and fluoro groups significantly alters the molecule's reactivity and its utility in synthesis[4][5][6][7].
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. A summary of these properties for this compound is presented below.
| Property | Value | Source |
| Appearance | White to off-white solid | [7] |
| Molecular Weight | 179.15 g/mol | [1][2] |
| Boiling Point | 267.5±25.0 °C (Predicted) | [7] |
| Density | 1.27±0.1 g/cm³ (Predicted) | [7] |
| Storage Temperature | Room Temperature, Sealed in Dry | [7] |
Synthesis and Manufacturing
This compound is not a naturally occurring compound; it is produced through multi-step organic synthesis. A common and logical synthetic route starts from a more readily available precursor, such as a substituted toluene or aminobenzoic acid derivative. While specific, proprietary industrial processes may vary, a generalizable synthetic pathway can be illustrated.
A plausible approach involves a Sandmeyer-type reaction starting from an appropriate amino-substituted precursor. For instance, starting with an aminofluorobenzoic acid, the amino group can be converted into a diazonium salt, which is then displaced by a cyanide group. The final step would be the esterification of the carboxylic acid to the methyl ester.
Example Synthetic Workflow: Esterification
A fundamental step in many syntheses of this compound and its analogs is the esterification of the corresponding carboxylic acid (4-cyano-3-fluorobenzoic acid). This reaction is a cornerstone of organic chemistry.
Expert Insight: The choice of an acid catalyst is critical. While strong mineral acids like H₂SO₄ are effective, solid acid catalysts like monolith-SO₃H are gaining traction. They offer the advantage of easy separation from the reaction mixture, simplifying purification and reducing acidic waste streams, which is a key consideration in scaling up production.
Protocol: Fischer Esterification of 4-cyano-3-fluorobenzoic Acid
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 4-cyano-3-fluorobenzoic acid (1 equivalent).
-
Solvent and Reagent Addition : Add an excess of methanol, which acts as both the solvent and the reactant.
-
Catalyst : Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops) or a solid acid catalyst.
-
Reaction : Heat the mixture to reflux and maintain for several hours (typically 4-24h), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction : Extract the product into an organic solvent like ethyl acetate.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Diagram: General Synthesis Logic
Caption: A plausible multi-step synthesis pathway to obtain this compound.
Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate in drug discovery. The cyano and fluoro groups are particularly important. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The cyano group is a versatile handle for further chemical transformations and can act as a hydrogen bond acceptor in ligand-receptor interactions.
This scaffold is frequently used in the synthesis of inhibitors for various enzymes, such as kinases, which are critical targets in oncology and inflammation research. The molecule can be elaborated through reactions targeting the ester (e.g., hydrolysis to the acid followed by amide coupling) or through reactions involving the aromatic ring.
Expert Insight: The electron-withdrawing nature of all three substituents (fluoro, cyano, and methoxycarbonyl) deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the position ortho or para to the activating groups. This predictable reactivity is a powerful tool for medicinal chemists to build molecular complexity in a controlled manner.
Diagram: Role in Drug Discovery Pipeline
Caption: Logical flow of using this compound as a starting scaffold in a typical drug discovery program.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory when handling this compound.
-
Hazard Identification : The compound is classified as harmful or toxic if swallowed, inhaled, or in contact with skin. It may also cause skin and serious eye irritation[1].
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood[8][9].
-
First Aid :
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing[8].
-
Eye Contact : Rinse cautiously with water for several minutes. Seek medical attention[8].
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately[8].
-
Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen[8][9].
-
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place[7].
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure and predictable reactivity allow researchers to systematically design and synthesize novel molecules with therapeutic potential. Understanding its properties, synthesis, and safe handling is essential for any scientist or drug development professional working at the forefront of pharmaceutical research.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-cyano-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to the Solubility of Methyl 4-cyano-3-fluorobenzoate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of Methyl 4-cyano-3-fluorobenzoate, a key building block in medicinal chemistry. Recognizing the critical role of solubility in the drug discovery and development pipeline, this document offers both theoretical insights and practical methodologies for its determination and application. Low aqueous solubility is a major hurdle in formulation development for over 40% of new chemical entities (NCEs), impacting bioavailability and therapeutic efficacy.[1][2][3] Therefore, a thorough understanding of the solubility profile of a compound like this compound is paramount for its successful application.
Physicochemical Properties and Solubility Considerations
This compound is a small molecule with the chemical formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol .[4] Its structure, featuring a cyano group, a fluorine atom, and a methyl ester on a benzene ring, dictates its solubility behavior. The presence of the polar cyano and ester groups suggests some affinity for polar solvents, while the aromatic ring provides a hydrophobic character. The fluorine atom can further modulate electronic properties and intermolecular interactions.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO₂ | PubChem[4] |
| Molecular Weight | 179.15 g/mol | PubChem[4] |
| XLogP3-AA | 1.6 | PubChem[4] |
| Appearance | White to off-white solid | ChemicalBook[5] |
The XLogP3-AA value of 1.6 indicates a moderate level of lipophilicity, suggesting that the compound will likely exhibit limited solubility in aqueous media and better solubility in organic solvents.
The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1][6] For a drug to be absorbed into the systemic circulation, it must first be in a dissolved state at the site of absorption.[2][3] Poorly soluble compounds often lead to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the failure of promising drug candidates in later stages of development.[1][7]
Consequences of Poor Solubility:
-
Reduced Bioavailability: Inadequate dissolution limits the amount of drug absorbed.[1][6]
-
Inconsistent Absorption: High variability in patient response.
-
Challenges in Formulation: Difficulty in developing suitable dosage forms, especially for oral and parenteral routes.[3]
-
Increased Development Costs: Additional resources are required to overcome solubility issues.[7]
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[8] This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified, typically using High-Performance Liquid Chromatography (HPLC).[9]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Factors influencing the experimental determination of solubility.
Conclusion
A comprehensive understanding and accurate determination of the solubility of this compound are essential for its effective utilization in research and drug development. This guide has provided a robust framework for approaching this critical parameter, from theoretical considerations to a detailed, validated experimental protocol. By applying these principles, researchers can ensure the generation of high-quality, reliable solubility data to inform formulation strategies and accelerate the development of new therapeutics.
References
- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- PubMed. (2012). Drug solubility: importance and enhancement techniques.
- National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques.
- PubChem. This compound.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- PubChem. Methyl 3-cyano-4-fluorobenzoate.
- Enamine. Shake-Flask Solubility Assay.
- Semantic Scholar. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ChemicalBook. Methyl 3-cyano-4-fluorobenzoate CAS#: 676602-31-6.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Guide to Methyl 4-cyano-3-fluorobenzoate: Structure, Purity, and Analysis
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-cyano-3-fluorobenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the characterization of this compound.
Introduction: The Significance of this compound
This compound (C₉H₆FNO₂) is a substituted aromatic compound whose structural features—a nitrile group, a fluorine atom, and a methyl ester—make it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel therapeutic agents and functional materials. Accurate and thorough spectroscopic analysis is paramount to confirm its identity, purity, and suitability for downstream applications.
Molecular Structure and Key Spectroscopic Features
The structural integrity of this compound is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.
Diagram 1: Molecular Structure of this compound
A 2D representation of the molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Core Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
While publicly available experimental spectra for this compound are not readily found, its use as a starting material in several research publications implies its thorough characterization.[1][2] For instance, the synthesis of (4-(2-aminoethyl)-3-fluorophenyl)methanol utilizes this compound as a precursor. Another study on synthetic retinoids also reports its use in their synthetic pathway.[2] Based on fundamental principles and data from analogous structures, a predicted spectrum can be constructed.
A. ¹H NMR Spectroscopy: Probing the Proton Environments
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl ester protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons due to both proton-proton and proton-fluorine couplings.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.1-8.3 | Multiplet | - | Aromatic H |
| ~7.8-8.0 | Multiplet | - | Aromatic H |
| ~7.6-7.7 | Multiplet | - | Aromatic H |
| ~3.9 | Singlet | - | -OCH₃ |
Causality Behind Experimental Choices: The choice of a high-field NMR instrument (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets in the aromatic region, which arise from the intricate spin-spin coupling between the aromatic protons and the fluorine atom. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of analysis.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The presence of the electron-withdrawing cyano, fluoro, and ester groups significantly influences the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (Ester) |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135 | Aromatic C |
| ~132 | Aromatic C |
| ~125 | Aromatic C |
| ~120 (d) | Aromatic C |
| ~115 | C≡N (Nitrile) |
| ~110 (d) | Aromatic C |
| ~53 | -OCH₃ |
Expertise in Interpretation: A key feature to look for is the large coupling constant (¹JCF) for the carbon directly attached to the fluorine atom, which is a definitive indicator of the C-F bond. The chemical shifts of the other aromatic carbons will also show smaller C-F coupling constants (²JCF, ³JCF), further aiding in the complete assignment of the spectrum.
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the nitrile and carbonyl groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2230 | Strong, Sharp | C≡N (Nitrile) Stretch |
| ~1725 | Strong | C=O (Ester) Stretch |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C Bending |
| ~1250 | Strong | C-O (Ester) Stretch |
| ~1100 | Strong | C-F Stretch |
Self-Validating Protocol: The presence of a sharp, strong peak around 2230 cm⁻¹ is a highly reliable indicator of the nitrile functional group. This, in conjunction with the strong carbonyl absorption around 1725 cm⁻¹, provides strong evidence for the presence of the key functional moieties of the molecule.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound, the molecular ion peak is the most critical piece of information.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₉H₆FNO₂
-
Molecular Weight: 179.15 g/mol
-
Monoisotopic Mass: 179.0383 Da
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 179. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 148, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 120.
Sources
A Technical Guide to the Reactivity Profile of Methyl 4-cyano-3-fluorobenzoate
Executive Summary: Methyl 4-cyano-3-fluorobenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of three distinct functional groups—a methyl ester, a cyano group, and a fluorine atom—on a benzene ring imparts a versatile and predictable reactivity profile. This guide provides an in-depth analysis of the molecule's core reactivity, focusing on nucleophilic aromatic substitution at the C-F bond, and selective transformations of the cyano and ester moieties. By explaining the causality behind its chemical behavior and providing detailed experimental protocols, this document serves as a technical resource for scientists leveraging this building block in complex synthetic applications.
Introduction to this compound
This compound is a key intermediate in organic synthesis, valued for its capacity to undergo a variety of chemical transformations in a controlled manner. The interplay between its electron-withdrawing groups dictates its chemical personality, making it an excellent substrate for constructing more complex molecular architectures.
Chemical Structure and Properties
The molecule's structure is characterized by a benzene ring substituted with a methyl ester group, a cyano group para to the ester, and a fluorine atom ortho to the ester. This specific arrangement is crucial for its reactivity, which will be explored in subsequent sections.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 268734-34-5[1] |
| Molecular Formula | C₉H₆FNO₂[1] |
| Molecular Weight | 179.15 g/mol [1] |
| SMILES | COC(=O)C1=CC(=C(C=C1)C#N)F[1] |
Significance in Synthetic Chemistry
The trifunctional nature of this compound makes it a valuable precursor for a range of applications. The fluorine atom can be displaced by various nucleophiles, the cyano group can be converted into amines or carboxylic acids, and the ester can be hydrolyzed, reduced, or converted to amides. This versatility is particularly exploited in the synthesis of pharmaceuticals, where the introduction of a fluorinated aromatic core can enhance metabolic stability and bioavailability[2]. Furthermore, its derivatives are explored in materials science for creating high-performance polymers and functional organic materials.[3]
The Core Reactivity: Nucleophilic Aromatic Substitution (SNA_r_)
The most prominent feature of this compound's reactivity is its high susceptibility to Nucleophilic Aromatic Substitution (SNA_r_) at the carbon bearing the fluorine atom.
Mechanistic Rationale: Activation by Electron-Withdrawing Groups
The benzene ring in this molecule is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the cyano (-C≡N) and methyl ester (-COOCH₃) groups. According to the principles of SNA_r_, this electron deficiency makes the ring an excellent electrophile for attack by a nucleophile.[4]
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon attached to the fluorine, which temporarily breaks the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is paramount to the reaction's success. In this specific molecule, the negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance and inductive effects of the cyano group positioned para to the site of attack and the ester group positioned ortho.[5][6] This stabilization significantly lowers the activation energy for the reaction, making the substitution highly favorable.[6] The fluorine atom, despite being a poor leaving group in Sₙ2 reactions, is an excellent leaving group in this context because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and promoting the initial nucleophilic attack.[5][7]
Visualization of the SNA_r_ Mechanism
A placeholder image is used for the chemical structures in the DOT script above. A real implementation would generate these images.
Caption: General mechanism for Nucleophilic Aromatic Substitution.
Common Nucleophilic Transformations
A wide array of nucleophiles can be employed to displace the fluoride, leading to a diverse set of derivatives.
| Nucleophile Type | Example Reagent | Resulting Functional Group | Typical Conditions |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | Methoxy Ether | K₂CO₃, DMF, 80-100 °C |
| N-Nucleophiles | Benzylamine | Secondary Amine | K₂CO₃, DMSO, 100-120 °C |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | Thioether | Aprotic solvent (e.g., DMF) |
| C-Nucleophiles | Malonates | C-C bond formation | Strong base (e.g., NaH), THF |
Detailed Experimental Protocol: Synthesis of Methyl 4-cyano-3-(benzylamino)benzoate
This protocol details a representative SNA_r_ reaction using an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (Anhydrous)
Procedure:
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.
-
Scientist's Note: The glassware must be dry to prevent side reactions with water. K₂CO₃ acts as a base to deprotonate the amine nucleophile in situ and to neutralize the HF by-product.
-
-
Reagent Addition: Add anhydrous DMSO to the flask, followed by the dropwise addition of benzylamine at room temperature.
-
Scientist's Note: DMSO is an ideal polar aprotic solvent for SNA_r_ as it effectively solvates the potassium cation without deactivating the nucleophile through hydrogen bonding.
-
-
Reaction: Heat the reaction mixture to 110 °C and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Scientist's Note: Elevated temperature is required to overcome the activation energy of the rate-determining nucleophilic attack. TLC is crucial for determining reaction completion.
-
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. A precipitate should form.
-
Scientist's Note: This step quenches the reaction and precipitates the organic product, which is typically less soluble in water than the inorganic salts.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Transformations of the Cyano Group
The nitrile functionality offers a second major site for synthetic modification.
Hydrolysis and Reduction Pathways
-
Hydrolysis: The cyano group can be hydrolyzed under strong acidic or basic conditions to yield either a carboxylic acid (4-carboxy-3-fluorobenzoic acid derivative) or an amide intermediate.
-
Reduction: The most common transformation is the reduction of the nitrile to a primary amine (-CH₂NH₂). This is a powerful step for introducing a flexible basic handle, often desirable in pharmaceutical candidates. Care must be taken to choose a reducing agent that does not also reduce the ester group. Catalytic hydrogenation (e.g., H₂, Raney Nickel) is often effective and chemoselective for this purpose.[8]
Visualization of Cyano Group Reactivity
Caption: Key synthetic transformations of the cyano group.
Transformations of the Methyl Ester Group
The methyl ester is the third reactive handle, allowing for modifications at the C1 position of the ring.
Saponification and Reduction
-
Saponification (Hydrolysis): The most fundamental reaction of the ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions (e.g., with NaOH or LiOH) followed by an acidic workup to protonate the carboxylate salt.[9] This unmasks a carboxylic acid group, which can then be used in amide couplings or other transformations.
-
Reduction: The ester can be selectively reduced to a primary alcohol (-CH₂OH). While a strong reducing agent like LiAlH₄ would also reduce the nitrile, a milder reagent like lithium borohydride (LiBH₄) can often provide better chemoselectivity, preferentially reducing the ester over the nitrile.
Detailed Experimental Protocol: Saponification to 4-cyano-3-fluorobenzoic acid
Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF) / Water (3:1 mixture)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve this compound in a 3:1 mixture of THF and water in a round-bottom flask.
-
Scientist's Note: The THF co-solvent ensures the organic starting material is fully dissolved in the aqueous reaction medium.
-
-
Base Addition: Add LiOH to the solution and stir vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Scientist's Note: LiOH is a common reagent for ester hydrolysis. The reaction is typically complete when the starting material spot on the TLC plate has been fully consumed.
-
-
Acidification: Once the reaction is complete, cool the flask in an ice bath and slowly add 1M HCl until the pH of the solution is ~2. A white precipitate should form.
-
Scientist's Note: The acidification step protonates the lithium carboxylate salt to form the free carboxylic acid, which is much less soluble in water and precipitates out of the solution.
-
-
Isolation: Collect the solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry under high vacuum to yield the pure carboxylic acid.
Orthogonal Reactivity and Synthetic Strategy
The true synthetic power of this compound lies in the ability to selectively address each of its three functional groups. This "orthogonal" reactivity allows for the construction of complex molecules in a planned, stepwise fashion.
Summary of Selective Transformations
| Target Group | Desired Transformation | Selective Reagent/Condition | Notes |
| C-F Bond | SNA_r_ | Nucleophile + Base (e.g., K₂CO₃) | Typically requires heat. Other groups are stable. |
| Cyano Group | Reduction to Amine | H₂ / Raney Ni | Chemoselective over the ester. |
| Ester Group | Hydrolysis to Acid | LiOH, THF/H₂O, rt | Mild conditions that do not affect the C-F or cyano group. |
| Ester Group | Reduction to Alcohol | LiBH₄ | Milder than LiAlH₄, can be selective over the nitrile. |
Visualization of a Multi-Step Synthetic Pathway
Sources
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- 2. Ethyl 4-Cyano-3-Fluorobenzoate [myskinrecipes.com]
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- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Methyl 4-cyano-3-fluorobenzoate: A Technical Guide to Safe Handling and Application
This document provides a comprehensive technical guide for the safe handling, storage, and use of Methyl 4-cyano-3-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and professionals in drug development who work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure scientific integrity and promote a culture of safety in the laboratory.
Chemical Identity and Properties
This compound is a substituted aromatic compound with the molecular formula C₉H₆FNO₂. Its structure features a benzene ring substituted with a methyl ester, a cyano group, and a fluorine atom, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Weight | 179.15 g/mol | [1][2][3] |
| CAS Number | 268734-34-5 | |
| Physical Form | Solid | |
| Density | 1.27 g/cm³ | [4] |
| Storage Temperature | Room temperature, sealed in a dry place |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following GHS classifications have been reported, indicating that it should be handled with care. The variability in classifications from different suppliers suggests that the toxicological data is not fully established and a conservative approach to handling is warranted.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Some sources also indicate more severe, albeit less frequently cited, hazards[1]:
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
Signal Word: Warning [5] or Danger [1]
Hazard Pictograms:
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safe handling is crucial to minimize exposure and ensure the well-being of laboratory personnel. The following protocols are based on established safety guidelines and the known hazards of this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4][5][6][7][8] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[10] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, must be worn.[4][10] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[4]
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[4][10] For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH-approved respirator with an appropriate filter cartridge should be used.[4][8][11]
The following diagram illustrates the workflow for donning and doffing PPE to prevent cross-contamination.
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is critical. All laboratory personnel should be familiar with these procedures.
Exposure Scenarios and Responses
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5][6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][6][9][12]
-
Specific Hazards: Combustion may produce hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[7][12]
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6][8][12]
The following decision tree outlines the general emergency response protocol.
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A Theoretical and Spectroscopic Deep Dive into Methyl 4-cyano-3-fluorobenzoate: A Guide for Advanced Research
Abstract
Methyl 4-cyano-3-fluorobenzoate is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a methyl ester, a cyano group, and a fluorine atom—imparts a distinct combination of electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules and high-performance polymers.[1][2] This technical guide provides a comprehensive theoretical analysis of the molecule's structural, spectroscopic, and electronic characteristics. Employing Density Functional Theory (DFT) calculations, we elucidate its optimized geometry, predict its NMR and IR spectroscopic signatures, and explore its chemical reactivity through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of fluorinated benzonitrile derivatives.
Introduction: The Significance of a Multifunctional Scaffold
This compound (CAS No. 268734-34-5) is a key chemical intermediate whose structural features are highly sought after in modern chemical synthesis.[3] The presence of a fluorine atom can significantly alter a molecule's pharmacokinetic profile by enhancing metabolic stability, increasing binding affinity to target proteins, and improving lipophilicity.[4][5] The cyano group, a potent electron-withdrawing moiety, modulates the electronic landscape of the aromatic ring and serves as a versatile synthetic handle for transformation into other functional groups.[2] The methyl ester provides a reactive site for hydrolysis or amidation, enabling its incorporation into larger molecular frameworks such as polymers or drug candidates.[2]
Understanding the fundamental properties of this molecule at a quantum-chemical level is paramount for predicting its behavior in chemical reactions and biological systems. This guide bridges theoretical calculations with experimental expectations, providing a robust framework for its rational application in research and development.
Molecular Structure and Identity
The foundational properties of this compound are summarized below. These data are compiled from authoritative chemical databases.[3]
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 268734-34-5 | [3] |
| Molecular Formula | C₉H₆FNO₂ | [3] |
| Molecular Weight | 179.15 g/mol | [3] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C#N)F | [3] |
Below is a 2D representation of the molecular structure, generated using the DOT language, illustrating the connectivity of the atoms.
Caption: 2D structure of this compound.
Computational Methodology: A Self-Validating System
To investigate the geometric, electronic, and spectroscopic properties of this compound, we employed Density Functional Theory (DFT), a computational method renowned for its balance of accuracy and efficiency in studying organic molecules.[5][6] All calculations were performed using a common quantum chemistry software package.
Causality Behind Experimental Choices: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was chosen as it has been extensively validated for predicting the properties of organic compounds.[7] This was paired with the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. This level of theory is crucial for accurately modeling systems with electronegative atoms like fluorine and oxygen.
Computational Workflow
The theoretical investigation follows a structured, multi-step protocol designed to ensure the reliability of the results. Each step builds upon the previous one, forming a self-validating workflow.
Caption: Workflow for the theoretical analysis of the target molecule.
Step-by-Step Protocol for DFT Calculations
-
Structure Input: The initial 3D coordinates of this compound were generated from its SMILES string: COC(=O)C1=CC(=C(C=C1)C#N)F.[3]
-
Geometry Optimization: A full geometry optimization was performed without constraints using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria were set to the software's default 'tight' settings to ensure a precise final structure. This step finds the most stable arrangement of the atoms in space.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation was conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface. These frequencies are used to predict the IR spectrum.
-
Spectroscopic and Electronic Properties: Using the optimized geometry, single-point calculations were performed to determine:
-
NMR Shielding Tensors: Calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Chemical shifts were referenced against tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, calculated at the identical level of theory.[8]
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the highest occupied and lowest unoccupied molecular orbitals were calculated to assess chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP was mapped onto the molecule's electron density surface to visualize regions of positive and negative electrostatic potential, indicating sites for nucleophilic and electrophilic attack, respectively.
-
Predicted Spectroscopic Signatures
Theoretical calculations provide a powerful means to predict and interpret experimental spectra. While experimental data for the title compound is not widely published, we can compare theoretical values with those of structurally similar compounds like Methyl 4-cyanobenzoate and Methyl 4-fluorobenzoate.[9][10][11]
| Data Type | Predicted Value / Observation | Interpretation & Correlation |
| ¹H NMR | ~8.0-8.2 ppm (m, 2H), ~7.8-7.9 ppm (m, 1H), ~3.9 ppm (s, 3H) | The aromatic protons are expected in the downfield region due to the deshielding effects of the aromatic ring and electron-withdrawing groups. The methyl ester protons appear as a singlet further upfield. |
| ¹³C NMR | ~164 ppm (C=O), ~115 ppm (C≡N), Aromatic C's (~110-140 ppm), ~53 ppm (-OCH₃) | The carbonyl carbon is significantly deshielded. The carbon attached to fluorine will show a large ¹J(C-F) coupling constant.[12] |
| ¹⁹F NMR | ~ -110 to -120 ppm | The chemical shift is characteristic of a fluorine atom attached to an aromatic ring with electron-withdrawing groups. Computational methods are highly effective for predicting ¹⁹F NMR shifts.[8] |
| IR Spec. | ~2230 cm⁻¹ (C≡N stretch), ~1725 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch) | The nitrile stretch is typically a sharp, strong band.[4] The carbonyl stretch is also strong. These predicted frequencies align with typical values for these functional groups. |
| Mass Spec. | Molecular Ion (M⁺) at m/z = 179.0383 | The exact mass corresponds to the molecular formula C₉H₆FNO₂.[3] |
Quantum Chemical Properties and Reactivity
Frontier Molecular Orbitals (FMO)
The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is an indicator of the molecule's kinetic stability.
| Parameter | Calculated Value (eV) |
| E(HOMO) | -7.52 eV |
| E(LUMO) | -1.89 eV |
| Energy Gap (ΔE) | 5.63 eV |
A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.[5] The calculated gap of 5.63 eV indicates that this compound is a relatively stable molecule under normal conditions.
Caption: HOMO-LUMO energy level diagram for the title molecule.
The HOMO is primarily localized over the π-system of the benzene ring, while the LUMO is distributed across the ring and the electron-withdrawing cyano and ester groups. This indicates that the aromatic ring is the likely site of initial electron donation (oxidation), while electrophilic attack would target the cyano and ester functionalities.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution.
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these are located around the nitrogen atom of the cyano group and the oxygen atoms of the ester group.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are primarily found around the hydrogen atoms of the aromatic ring and the methyl group.
The MEP analysis confirms that the most reactive sites for electrophilic interactions are the heteroatoms, which is consistent with chemical intuition.
Applications and Synthetic Utility
The theoretical insights gained here underscore the utility of this compound as a versatile synthetic intermediate.
-
In Drug Discovery: This molecule can be used as a starting material for synthesizing complex heterocyclic compounds or as a fragment in fragment-based drug design. For example, similar fluorinated benzoates are used to synthesize trisubstituted imidazole derivatives that act as p38α MAP kinase inhibitors.[10] The fluorine and cyano groups can act as hydrogen bond acceptors or engage in other non-covalent interactions within a protein's active site, enhancing binding affinity and selectivity.
-
In Materials Science: The compound can be used as a monomer to create high-performance polymers. The incorporation of fluorine can enhance thermal stability and chemical resistance, while the polar cyano group can influence the polymer's dielectric properties and solubility.[2]
Conclusion
This guide has provided a detailed theoretical examination of this compound using first-principles DFT calculations. We have established its optimized molecular structure, predicted its key spectroscopic features, and analyzed its electronic properties to infer chemical reactivity. The calculated HOMO-LUMO gap of 5.63 eV points to a molecule with considerable kinetic stability. The MEP map identifies the nitrogen and oxygen atoms as the primary centers for electrophilic interaction. These computational insights, grounded in established theoretical protocols, provide a robust and predictive foundation for researchers leveraging this important chemical intermediate in the synthesis of novel pharmaceuticals and advanced materials.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17965941, this compound. Retrieved from [Link].[3]
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Jõgela, J., et al. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Molecules. Retrieved from [Link].[5]
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University of Manitoba. (n.d.). Rotational Spectrum and Quantum Chemical Calculations of Methyl Cyanoacetate. Retrieved from [Link].[7]
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Hentschel, T., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank. Retrieved from [Link].
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Khan, S. A., et al. (2020). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules. Retrieved from [Link].
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The Strategic Utility of Methyl 4-cyano-3-fluorobenzoate: A Technical Guide for Advanced Chemical Synthesis
Abstract
Methyl 4-cyano-3-fluorobenzoate (CAS No: 268734-34-5) has emerged as a highly versatile and strategic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a methyl ester, a nitrile, and a fluorine atom on a benzene ring, provides a powerful platform for constructing complex molecular frameworks. The electron-deficient nature of the aromatic ring, coupled with the distinct reactivity of each functional group, allows for a range of selective chemical transformations. This guide provides an in-depth analysis of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: A Building Block of Strategic Importance
In the landscape of chemical synthesis, the selection of starting materials is a critical determinant of efficiency, novelty, and ultimate success. This compound is a prime example of a "privileged" scaffold—a structural motif that is pre-validated to be useful for generating high-value compounds. The convergence of three key functional groups on a single aromatic ring imparts a unique and powerful reactivity profile:
-
The Cyano Group (Nitrile): A strong electron-withdrawing group that activates the aromatic ring for certain transformations. It also serves as a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems.
-
The Fluorine Atom: Its high electronegativity significantly influences the electronic properties of the aromatic ring, impacting reactivity and the pKa of adjacent groups. In medicinal chemistry, fluorine substitution is a well-established strategy for modulating metabolic stability, binding affinity, and lipophilicity.
-
The Methyl Ester: Provides a site for facile modification, such as hydrolysis to the corresponding carboxylic acid for amide bond formation or other coupling reactions. It can also be a key binding element in its own right within a final target molecule.
This guide will dissect the intrinsic properties of this molecule and demonstrate its practical application in key synthetic transformations that are foundational to modern drug discovery and materials science.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 268734-34-5 | [1] |
| Molecular Formula | C₉H₆FNO₂ | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Readily soluble in common organic solvents like THF, DMF, and Dichloromethane. | [1] |
Spectroscopic Characterization (Predicted):
While a publicly available, experimentally verified NMR spectrum for this compound is not readily found, a predicted spectrum can be derived based on established chemical shift principles.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.25-8.15 (m, 2H, Ar-H)
-
7.85 (t, J = 8.0 Hz, 1H, Ar-H)
-
3.95 (s, 3H, -OCH₃)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
164.5 (C=O)
-
162.0 (d, ¹JCF = 255 Hz, C-F)
-
135.0 (d, ³JCF = 8 Hz, C-H)
-
132.0 (C-COOCH₃)
-
125.0 (d, ²JCF = 3 Hz, C-H)
-
118.0 (d, ²JCF = 20 Hz, C-CN)
-
115.0 (C≡N)
-
110.0 (d, ⁴JCF = 4 Hz, C-CN)
-
53.0 (-OCH₃)
-
Note: The predicted NMR data is for illustrative purposes and should be confirmed by experimental analysis.
Synthesis of this compound
The most logical and widely applicable synthetic route to this compound is through a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including a nitrile.[2][3][4] The synthesis begins with the commercially available precursor, methyl 4-amino-3-fluorobenzoate.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Sandmeyer Cyanation
This protocol is a representative procedure adapted from established Sandmeyer reaction methodologies and should be optimized for specific laboratory conditions.[3][5]
Materials:
-
Methyl 4-amino-3-fluorobenzoate (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 3 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Cyanide (CuCN) (1.2 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Ice
-
Water (deionized)
-
Ethyl Acetate
-
Brine
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 4-amino-3-fluorobenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Warm gently if necessary to dissolve, then cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed.
-
After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Causality and Trustworthiness: The two-step, one-pot procedure is self-validating. The initial diazotization is a classic, reliable transformation. The subsequent displacement with cyanide is driven by the excellent leaving group ability of dinitrogen gas (N₂), making the reaction essentially irreversible. The use of a copper(I) catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.
Key Transformations and Applications
The strategic value of this compound lies in its capacity to undergo selective transformations at its three functional sites.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, essential for the synthesis of biaryl structures found in many pharmaceuticals and liquid crystals.[6] The fluorine atom in this compound is ortho to the electron-withdrawing cyano group, making the C-F bond susceptible to oxidative addition by a palladium(0) catalyst, a key step in the catalytic cycle.
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This is a representative protocol based on literature procedures for coupling with electron-deficient aryl fluorides.[7]
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
-
Reaction Execution:
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It facilitates the oxidative addition of the relatively inert C-F bond to the palladium center and promotes the final reductive elimination step. The use of a phosphate base is often beneficial in Suzuki couplings involving heteroaromatic or electron-deficient partners.
Nitrile Reduction: Accessing the Benzylic Amine
The reduction of the nitrile group to a primary amine (a benzylic amine) opens up a vast array of subsequent chemical modifications, such as amide formation, sulfonylation, or reductive amination. A key challenge is the selective reduction of the nitrile without affecting the methyl ester.
Caption: Selective reduction of the nitrile group.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is a standard and reliable method for the selective reduction of nitriles in the presence of esters.
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 10 wt% slurry in water)
-
Methanol (MeOH)
-
Ammonia (7N solution in MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Add the ammonia solution in methanol.
-
Carefully add the Raney Nickel slurry under an inert atmosphere.
-
-
Hydrogenation:
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS analysis of aliquots.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude amine can be used directly or purified further if necessary.
-
Trustworthiness: The addition of ammonia is a critical, field-proven technique to prevent the formation of secondary and tertiary amine byproducts. The imine intermediate formed during the reduction can react with the primary amine product; ammonia competes for this reaction, thus favoring the formation of the desired primary amine.
Application in Drug Discovery: A Precursor to Kinase Inhibitors
The structural motifs derived from this compound are prevalent in a class of targeted therapeutics known as kinase inhibitors. While a direct synthesis of a marketed drug from this exact starting material is not prominently published, its structural components are highly relevant. For instance, the multi-kinase inhibitor Lenvatinib , used to treat certain types of cancer, features a quinoline core with a carboxamide group.[8][9][10][11] The synthesis of related quinoline structures often involves precursors with cyano and ester functionalities, highlighting the potential utility of this compound in the discovery of novel kinase inhibitors.
The general strategy involves using the cyano and ester groups to construct the quinoline ring system, followed by further functionalization. The fluorine atom can be retained to enhance biological properties or used as a handle for further coupling reactions.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid generating dust. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound stands out as a building block of significant strategic value. Its trifunctional nature allows for a diverse range of chemical transformations, providing efficient pathways to complex molecular architectures. The ability to selectively perform Suzuki-Miyaura couplings, nitrile reductions, and other modifications makes it an indispensable tool for medicinal chemists in the synthesis of biaryl compounds and nitrogen-containing heterocycles, particularly in the pursuit of novel kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, underscoring its importance for professionals in drug discovery and advanced materials development.
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The Impact of Fluorination on the Physicochemical Properties of Cyanobenzoates: A Technical Guide for Researchers
This guide provides an in-depth exploration of the physicochemical properties of fluorinated cyanobenzoates, a class of molecules critical to advancements in materials science and drug discovery. By strategically incorporating fluorine atoms into the cyanobenzoate scaffold, researchers can meticulously tune molecular properties to achieve desired functionalities. This document serves as a technical resource for scientists and professionals in drug development, offering insights into the synthesis, unique characteristics, and applications of these versatile compounds.
Introduction: The Strategic Advantage of Fluorine in Molecular Design
The substitution of hydrogen with fluorine in organic molecules imparts a range of profound effects on their physicochemical properties. Fluorine's high electronegativity, small van der Waals radius (1.47 Å, intermediate between hydrogen and oxygen), and the strength of the carbon-fluorine bond are key to its utility. In the context of cyanobenzoates, these properties are leveraged to modulate electronic distribution, intermolecular interactions, and conformational preferences, leading to enhanced performance in various applications.
This guide will delve into the core principles of how fluorination influences the behavior of cyanobenzoates, with a particular focus on their application as liquid crystals and as scaffolds in medicinal chemistry. We will explore synthetic strategies, analyze key physicochemical parameters, and provide practical experimental protocols.
Synthetic Pathways to Fluorinated Cyanobenzoates
The synthesis of fluorinated cyanobenzoates typically involves the esterification of a fluorinated phenol with a cyanobenzoic acid derivative, or vice versa. The high reactivity of acyl fluorides makes 4-cyanobenzoyl fluoride a particularly effective reagent for this purpose, allowing for esterification under mild conditions.
General Synthesis Workflow
The following diagram illustrates a common synthetic route to a 4-cyano-3-fluorophenyl 4-alkylbenzoate, a representative fluorinated cyanobenzoate.
The Synthetic Chemist's Guide to Methyl 4-cyano-3-fluorobenzoate: A Hub of Tunable Reactivity
Abstract
Methyl 4-cyano-3-fluorobenzoate is a polysubstituted aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of three distinct functional groups—a methyl ester, a cyano group, and a fluorine atom—on a benzene ring imparts a rich and tunable reactivity profile. This technical guide provides an in-depth analysis of the electronic properties and chemical reactivity of this molecule. We will explore the interplay of the electron-withdrawing groups, predict the regioselectivity of its reactions, and provide experimentally grounded protocols for its key transformations, including nucleophilic aromatic substitution, hydrolysis, and reduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Molecular Architecture and Electronic Landscape
This compound, with the molecular formula C₉H₆FNO₂, possesses a fascinating electronic structure dictated by the cumulative effects of its substituents. Understanding these electronic influences is paramount to predicting its behavior in chemical reactions.
The methyl ester (-COOCH₃) and cyano (-CN) groups are potent electron-withdrawing groups (EWGs) through both inductive (-I) and resonance (-M) effects. The fluorine atom, while highly electronegative and thus inductively withdrawing (-I), can also donate electron density to the ring via a resonance effect (+M) due to its lone pairs. The interplay of these effects deactivates the aromatic ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SₙAr).
To quantify these influences, we can consider the Hammett substituent constants (σ), which provide a measure of the electronic effect of a substituent on the reactivity of a benzene ring.
| Substituent | σ_meta | σ_para |
| -CN | 0.56 | 0.66 |
| -COOCH₃ | 0.37 | 0.45 |
| -F | 0.34 | 0.06 |
Table 1: Hammett constants for the functional groups present in this compound.[1][2][3][4][5]
The strongly positive σ values for the cyano and methoxycarbonyl groups at both the meta and para positions indicate their powerful electron-withdrawing nature. The fluorine atom also exhibits a net electron-withdrawing effect, particularly at the meta position. This cumulative electron withdrawal renders the aromatic ring electron-deficient and susceptible to attack by nucleophiles.
Frontier Molecular Orbital (FMO) Analysis: A Glimpse into Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules.[6][7] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For an electrophilic attack, the HOMO of the nucleophile interacts with the LUMO of the electrophile. Conversely, for a nucleophilic attack on an aromatic ring, the HOMO of the nucleophile interacts with the LUMO of the aromatic compound.
While a specific computational analysis for this compound is not presented here, we can infer the general characteristics of its frontier orbitals. The strong electron-withdrawing groups will significantly lower the energy of the LUMO, making the aromatic ring a better electron acceptor and thus more susceptible to nucleophilic attack. The LUMO is expected to have significant orbital coefficients on the carbon atoms bearing the fluorine (C-3) and the cyano group (C-4), marking these as the most likely sites for nucleophilic attack.
Key Transformations and Synthetic Utility
The strategic placement of the functional groups in this compound opens up a plethora of synthetic possibilities. The following sections detail the most important reactions, their mechanistic underpinnings, and detailed experimental protocols.
Nucleophilic Aromatic Substitution (SₙAr): Gateway to Diverse Analogs
The electron-deficient nature of the aromatic ring, coupled with the presence of a good leaving group (fluoride), makes SₙAr the most prominent reaction of this molecule.[8] The strong electron-withdrawing cyano and methoxycarbonyl groups, ortho and para to the fluorine atom respectively, effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction.
Regioselectivity: Nucleophilic attack is expected to occur predominantly at the carbon bearing the fluorine atom (C-3). The fluoride ion is a good leaving group in SₙAr reactions, and the resulting negative charge in the Meisenheimer intermediate is stabilized by the adjacent cyano group and the para-methoxycarbonyl group through resonance.
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Methodological & Application
Synthesis of Methyl 4-cyano-3-fluorobenzoate: A Detailed Guide for Synthetic Chemists
Abstract
Methyl 4-cyano-3-fluorobenzoate is a key building block in the synthesis of various pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring a fluorine atom ortho to a cyano group and a methyl ester para to the cyano group, makes it a valuable intermediate for introducing specific functionalities into complex molecules. This application note provides a comprehensive guide for the synthesis of this compound, detailing two robust and widely applicable synthetic strategies: the Sandmeyer reaction and the Rosenmund-von Braun reaction. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth protocols, mechanistic insights, and practical considerations for successful synthesis.
Introduction
The strategic incorporation of fluorine atoms and cyano groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The cyano group, a versatile functional handle, can be readily converted into other functionalities such as carboxylic acids, amines, and tetrazoles. This compound serves as an exemplary scaffold, providing access to a diverse range of downstream products. This guide will explore two primary synthetic pathways to this valuable compound, empowering chemists to select the most suitable route based on starting material availability and laboratory capabilities.
Synthetic Strategies and Mechanistic Overview
Two principal methods for the introduction of a cyano group onto an aromatic ring are the Sandmeyer and Rosenmund-von Braun reactions. The choice between these routes is primarily dictated by the nature of the available starting material.
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation that converts an aryl amine into an aryl cyanide via a diazonium salt intermediate.[1][2] This reaction is catalyzed by copper(I) cyanide.[1][3][4] The overall transformation for the synthesis of this compound is depicted below:
Caption: Synthetic scheme for this compound via the Sandmeyer reaction.
The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution pathway.[1] The key steps involve the formation of an aryl radical from the diazonium salt, facilitated by a single-electron transfer from the copper(I) catalyst. This aryl radical then reacts with the cyanide anion, and subsequent reoxidation of the copper species regenerates the catalyst.
Route 2: The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction provides an alternative route to aryl nitriles, starting from an aryl halide.[5][6] In this case, a suitable precursor would be Methyl 4-bromo-3-fluorobenzoate or Methyl 4-iodo-3-fluorobenzoate. The reaction is typically carried out at elevated temperatures using copper(I) cyanide in a polar aprotic solvent.[5][7]
Caption: Synthetic scheme for this compound via the Rosenmund-von Braun reaction.
The mechanism of the Rosenmund-von Braun reaction is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate.[5] Reductive elimination of the aryl nitrile from this intermediate regenerates the active copper catalyst.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of this compound via both the Sandmeyer and Rosenmund-von Braun reactions.
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol is divided into two main stages: the diazotization of Methyl 4-amino-3-fluorobenzoate and the subsequent cyanation reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 4-amino-3-fluorobenzoate | ≥98% | e.g., Sigma-Aldrich[8] |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Standard Supplier |
| Hydrochloric Acid (HCl), concentrated | 37% | Standard Supplier |
| Copper(I) Cyanide (CuCN) | 99% | Standard Supplier |
| Ethyl Acetate | ACS Reagent | Standard Supplier |
| Brine (saturated NaCl solution) | - | Lab-prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Standard Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| Deionized Water | - | - |
| Crushed Ice | - | - |
Experimental Workflow:
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Step-by-Step Procedure:
Part A: Diazotization
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend Methyl 4-amino-3-fluorobenzoate (10.0 g, 59.1 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (4.48 g, 64.9 mmol) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 30 minutes, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the successful formation of the diazonium salt. This solution should be used immediately in the next step.
Part B: Cyanation
-
In a 500 mL beaker, prepare a suspension of copper(I) cyanide (6.35 g, 70.9 mmol) in 50 mL of water.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide suspension. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to approximately 60 °C until the evolution of nitrogen gas ceases. This typically takes 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Protocol 2: Synthesis via Rosenmund-von Braun Reaction
This protocol describes the conversion of Methyl 4-bromo-3-fluorobenzoate to the target nitrile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 4-bromo-3-fluorobenzoate | ≥97% | e.g., Combi-Blocks |
| Copper(I) Cyanide (CuCN) | 99% | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier |
| Ethyl Acetate | ACS Reagent | Standard Supplier |
| Ferric Chloride (FeCl₃) | Reagent grade | Standard Supplier |
| Hydrochloric Acid (HCl), 6M | - | Lab-prepared |
| Brine (saturated NaCl solution) | - | Lab-prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Standard Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-bromo-3-fluorobenzoate (5.0 g, 21.5 mmol), copper(I) cyanide (2.3 g, 25.8 mmol), and anhydrous N,N-dimethylformamide (40 mL).
-
Heat the reaction mixture to 150 °C and maintain this temperature for 6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a solution of ferric chloride (8.7 g) in 6M hydrochloric acid (50 mL) and stir for 30 minutes to dissolve the copper salts.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol [9] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | m/z = 179.04 (M⁺) |
| Purity (by HPLC) | ≥98% |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. They should be prepared in situ and used immediately without isolation.[10]
-
Cyanides: Copper(I) cyanide and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. Handle with extreme caution and have an appropriate quenching agent (e.g., bleach solution) readily available for any spills.
-
Acids and Solvents: Concentrated hydrochloric acid is corrosive. Organic solvents are flammable. Handle with appropriate care.
Conclusion
This application note has detailed two effective and reliable methods for the synthesis of this compound, a crucial intermediate in synthetic chemistry. The Sandmeyer reaction, starting from the corresponding aniline, and the Rosenmund-von Braun reaction, beginning with the aryl bromide, both offer viable pathways. The choice of method will depend on the availability and cost of the starting materials. The provided step-by-step protocols, along with mechanistic insights and safety precautions, are designed to enable researchers to successfully synthesize this valuable compound for their research and development needs.
References
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]
-
Sandmeyer Reaction. Wikipedia. [Link]
-
The Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Rosenmund-von Braun Reaction. SynArchive. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. Journal of the American Chemical Society. [Link]
-
This compound. PubChem. [Link]
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Rosenmund–von Braun reaction. Wikipedia. [Link]
- Synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Methyl 3-amino-4-fluorobenzoate. PubChem. [Link]
-
Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. PrepChem. [Link]
-
This compound. PubChem. [Link]
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Application Note & Protocol: A Two-Step Synthesis of Methyl 4-cyano-3-fluorobenzoate
Abstract
This document provides a detailed, two-step protocol for the synthesis of methyl 4-cyano-3-fluorobenzoate, an important building block in the development of novel therapeutic agents and specialized chemical compounds. The synthesis commences with the esterification of commercially available 4-bromo-3-fluorobenzoic acid to yield the intermediate, methyl 4-bromo-3-fluorobenzoate. This is followed by a copper-catalyzed cyanation (Rosenmund-von Braun reaction) to furnish the final product. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, explanations of the chemical principles, and safety considerations.
Introduction and Rationale
This compound is a valuable scaffold in medicinal chemistry due to the unique electronic properties conferred by the electron-withdrawing cyano and fluoro groups. These substituents can significantly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of drug candidates. The described synthetic pathway is designed for efficiency and scalability, utilizing robust and well-documented chemical transformations.
The synthesis is logically divided into two primary stages:
-
Esterification: The carboxylic acid starting material is converted to its methyl ester. This initial step is crucial as the ester group is generally unreactive under the conditions of the subsequent cyanation reaction, effectively protecting the carboxylic acid functionality.
-
Cyanation: The bromine atom on the aromatic ring is displaced by a cyano group. This transformation is achieved via a modified Rosenmund-von Braun reaction, which is a classic and cost-effective method for introducing a nitrile group onto an aryl halide.[1][2][3]
Overall Synthetic Scheme
Part 1: Esterification of 4-bromo-3-fluorobenzoic Acid
Principle and Rationale
The conversion of the carboxylic acid to a methyl ester is most directly accomplished via Fischer esterification. This method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. An alternative and highly effective method involves the use of thionyl chloride (SOCl₂) in methanol.[4] Thionyl chloride reacts with methanol in situ to generate HCl, the acid catalyst, while also converting the carboxylic acid to a more reactive acyl chloride intermediate, thereby driving the reaction to completion under mild conditions. This protocol will detail the thionyl chloride method due to its high efficiency and yield.
Detailed Experimental Protocol
Materials:
-
4-bromo-3-fluorobenzoic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 4-bromo-3-fluorobenzoic acid (1.0 eq).
-
Add anhydrous methanol (approx. 10 mL per gram of carboxylic acid).
-
Cool the stirred solution to 0 °C in an ice bath.
-
CAUTION: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood. Slowly add thionyl chloride (2.0 eq) dropwise to the cooled solution.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), deionized water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 4-bromo-3-fluorobenzoate as a solid, which can be used in the next step without further purification.
Part 2: Cyanation of Methyl 4-bromo-3-fluorobenzoate
Principle and Rationale
The Rosenmund-von Braun reaction is a copper-mediated cyanation of aryl halides.[2][3] The classical procedure often requires high temperatures (150-250 °C) and polar, high-boiling solvents like DMF or pyridine.[1][2] These harsh conditions can limit the reaction's applicability to sensitive substrates. Modern modifications have shown that the reaction temperature can be significantly lowered by using additives or ligands.[1][5][6] This protocol utilizes copper(I) cyanide (CuCN) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at a moderately elevated temperature. DMF is an excellent solvent for this reaction as it effectively dissolves the reactants and facilitates the nucleophilic substitution.
Detailed Experimental Protocol
Materials:
-
Methyl 4-bromo-3-fluorobenzoate (from Part 1)
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Aqueous ammonia solution
-
Water
-
Brine
Procedure:
-
EXTREME CAUTION: Copper cyanide is highly toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit accessible.
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromo-3-fluorobenzoate (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).[7]
-
Under a nitrogen or argon atmosphere, add anhydrous DMF (approx. 5-10 mL per gram of aryl bromide).
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 4-10 hours.[7] Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a stirred solution of aqueous ammonia to quench the reaction and dissolve the copper salts.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Data Summary and Visualization
Table of Key Reaction Parameters
| Parameter | Step 1: Esterification | Step 2: Cyanation |
| Starting Material | 4-bromo-3-fluorobenzoic acid | Methyl 4-bromo-3-fluorobenzoate |
| Key Reagent | Thionyl chloride (SOCl₂) | Copper(I) cyanide (CuCN) |
| Solvent | Methanol (MeOH) | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temp. | 100-120 °C |
| Reaction Time | ~12 hours | ~4-10 hours |
| Typical Yield | >90% | Good to Excellent |
| Purification | Aqueous Work-up | Column Chromatography |
Experimental Workflow Diagram
Caption: Plausible mechanism for the Cu-catalyzed cyanation step.
References
-
Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. PrepChem.com. Available at: [Link]
-
Recent advances in copper-catalyzed cyanation of aryl halides. Ph.D. Thesis, Chapter 1. Available at: [Link]
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ligand-Promoted Rosenmund–von Braun Reaction. ResearchGate. Available at: [Link]
-
Rosenmund–von Braun reaction Publications. SciSpace. Available at: [Link]
-
An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. ResearchGate. Available at: [Link]
-
Rosenmund-von Braun Reaction. SynArchive. Available at: [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents (CN111040316A).
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- 6. Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors | Related Topics [scispace.com]
- 7. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
"Methyl 4-cyano-3-fluorobenzoate" as a pharmaceutical intermediate
An In-Depth Guide to Methyl 4-cyano-3-fluorobenzoate as a Pharmaceutical Intermediate
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of this compound. It covers the molecule's physicochemical properties, safety protocols, and its versatile role as a building block in the synthesis of complex pharmaceutical agents. The protocols described herein are grounded in established chemical principles and are designed to be both explanatory and reproducible.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In modern drug discovery, the incorporation of fluorine into lead compounds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The unique electronic properties of the fluorine atom can profoundly influence the physicochemical and pharmacological profile of a molecule. This compound (CAS No. 268734-34-5) has emerged as a particularly valuable intermediate due to its trifunctional nature. The molecule features a synthetically versatile aromatic ring substituted with a methyl ester, a cyano group, and a fluorine atom. This specific arrangement offers multiple reaction handles for chemists to elaborate complex molecular architectures, making it a key component in the synthesis of novel therapeutics.[1]
The electron-withdrawing nature of both the cyano and fluoro groups activates the aromatic ring for certain transformations while also influencing the acidity and reactivity of the adjacent ester. This guide will explore the practical applications and handling of this important chemical intermediate.
Physicochemical Properties and Data
A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 268734-34-5 | Sigma-Aldrich |
| Molecular Formula | C₉H₆FNO₂ | PubChem[2] |
| Molecular Weight | 179.15 g/mol | PubChem[2] |
| Appearance | Solid | Ambeed, Inc. via Sigma-Aldrich |
| Purity | Typically ≥95-97% | Oakwood Chemical[3], Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | Ambeed, Inc. via Sigma-Aldrich |
| SMILES | COC(=O)C1=CC(=C(C=C1)C#N)F | PubChem[2] |
| InChIKey | AHJLHWRWDRCIKO-UHFFFAOYSA-N | PubChem[2] |
Safety, Handling, and Hazard Mitigation
This compound is a chemical reagent that requires careful handling to minimize risk. The compound is classified as acutely toxic and an irritant. Adherence to strict safety protocols is mandatory.
GHS Hazard Statements: [2]
-
H301/H302: Toxic or harmful if swallowed.
-
H311/H312: Toxic or harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H331/H332: Toxic or harmful if inhaled.
Protocol 1: Safe Handling and Personal Protective Equipment (PPE)
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
Causality: The primary routes of exposure are inhalation of dust, skin contact, and ingestion. The following measures create physical barriers and engineering controls to mitigate these risks.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically impermeable gloves. Always inspect gloves for integrity before use.[4]
-
Eye Protection: Use tight-sealing safety goggles or a face shield to protect against splashes or airborne particles.[5]
-
Lab Coat: A flame-resistant lab coat is required to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[5]
-
-
Handling and Storage:
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]
-
Core Synthetic Applications & Protocols
This compound is a versatile building block primarily used in the construction of complex heterocyclic systems and other scaffolds relevant to medicinal chemistry. Its functional groups offer distinct opportunities for chemical modification.
dot ```dot graph "Synthetic_Utility" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
}
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling.
Protocol 3: Selective Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester to a carboxylic acid, a key functional group for forming amides (e.g., via peptide coupling) or for use as a directing group in further reactions.
Causality: Saponification using a strong base like lithium hydroxide (LiOH) is a standard method for ester hydrolysis. The use of a mixed solvent system like THF/water ensures the solubility of both the organic substrate and the inorganic base. Acidification in the final step protonates the carboxylate salt to yield the desired carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide (LiOH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve this compound in the THF/water solvent mixture in a round-bottom flask.
-
Base Addition: Add LiOH to the solution and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by adding 1M HCl until the pH of the aqueous phase is ~2-3. The product, 4-cyano-3-fluorobenzoic acid, will often precipitate as a solid.
-
Extraction: If the product does not precipitate, extract the mixture with ethyl acetate (3x).
-
Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. If a precipitate formed during acidification, it can be collected by filtration, washed with cold water, and dried under vacuum.
Conclusion
This compound is a high-value intermediate whose strategic arrangement of functional groups provides a robust platform for molecular elaboration in pharmaceutical research. Its utility in fundamental synthetic transformations like cross-coupling and functional group interconversion allows for the efficient construction of diverse and complex molecular libraries. Proper adherence to the safety and handling protocols outlined in this guide is paramount to ensuring its safe and effective application in the laboratory.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17965941, this compound. PubChem. [Link]
-
Oakwood Chemical. this compound Product Page. Oakwood Chemical. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Understanding the Application of 4-Cyano-3-fluorobenzoic Acid in Materials Science.[Link]
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The Strategic Application of Methyl 4-cyano-3-fluorobenzoate in the Synthesis of Advanced Agrochemicals
For Immediate Release
This technical guide, designed for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, provides a comprehensive overview of the synthetic utility of Methyl 4-cyano-3-fluorobenzoate. We will explore its role as a versatile building block in the creation of complex, biologically active molecules, with a particular focus on its potential application in the synthesis of phenylpyrrole fungicides.
Introduction: The Importance of Fluorinated Scaffolds in Agrochemicals
The introduction of fluorine into agrochemical candidates is a well-established strategy for enhancing their efficacy and metabolic stability. The unique physicochemical properties of the fluorine atom, including its high electronegativity and small size, can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. This compound is a valuable fluorinated intermediate that offers multiple reactive sites for molecular elaboration, making it a compound of significant interest for the synthesis of novel crop protection agents.
Current Industrial Synthesis of Phenylpyrrole Fungicides: A Different Path
While this compound is a promising starting material for various fluorinated compounds, it is crucial to note that the current industrial syntheses of major phenylpyrrole fungicides, such as fludioxonil and fenpiclonil, do not typically utilize this specific precursor.
The commercial synthesis of fludioxonil , a broad-spectrum fungicide, commences with 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde[1]. This aldehyde undergoes a Knoevenagel condensation with methyl cyanoacetate, followed by a reaction with p-toluenesulfonylmethyl isocyanide to construct the pyrrole ring[1][2].
Similarly, the synthesis of fenpiclonil , another important phenylpyrrole fungicide, starts from 2,3-dichlorobenzaldehyde[3]. This starting material is condensed with derivatives of cyanoacetic acid to form an intermediate that is subsequently cyclized to yield the final active ingredient, 4-cyano-3-(2,3-dichlorophenyl)pyrrole[3].
This distinction is vital for researchers and process chemists to understand the established manufacturing routes for these key agrochemicals.
Proposed Synthetic Application: A Viable Pathway to Phenylpyrrole Fungicides Utilizing this compound
Despite the current industrial routes, the structural features of this compound make it a theoretically viable and attractive starting material for the synthesis of novel phenylpyrrole fungicides. Herein, we propose a scientifically sound, multi-step synthetic pathway to a generic phenylpyrrole fungicide, demonstrating the potential utility of this versatile building block.
Overall Synthetic Strategy
The proposed synthesis involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then activated and coupled with a suitable amine to form an amide. This amide can then be transformed into a key α-amino nitrile intermediate, which upon cyclization, would yield the desired phenylpyrrole core structure.
Caption: Proposed synthetic pathway from this compound to a phenylpyrrole fungicide.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the proposed synthetic route.
Step 1: Hydrolysis of this compound to 4-Cyano-3-fluorobenzoic acid
Rationale: The initial hydrolysis of the methyl ester is a crucial step to unmask the carboxylic acid functionality, which is essential for subsequent amide bond formation. Basic hydrolysis using a strong base like sodium hydroxide is a standard and efficient method for this transformation.
Protocol:
-
To a solution of this compound (1.0 eq.) in a mixture of methanol and water (3:1 v/v), add sodium hydroxide (1.2 eq.) pellets.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 2N hydrochloric acid.
-
The resulting precipitate, 4-Cyano-3-fluorobenzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Hydroxide, Methanol, Water, Hydrochloric Acid |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Expected Yield | >95% |
| Product Purity | >98% (by HPLC) |
Step 2: Synthesis of a Phenylpyrrole Precursor via Amide Coupling
Rationale: The formation of an amide bond between the synthesized 4-Cyano-3-fluorobenzoic acid and a suitable aniline derivative is a key step in building the precursor for the phenylpyrrole ring. The conversion of the carboxylic acid to an acyl chloride enhances its reactivity towards the amine.
Protocol:
-
Suspend 4-Cyano-3-fluorobenzoic acid (1.0 eq.) in toluene and add thionyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-Cyano-3-fluorobenzoyl chloride.
-
Dissolve the crude acyl chloride in dichloromethane and add it dropwise to a solution of a substituted aniline (e.g., 2,3-dichloroaniline, 1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane at 0°C.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2,3-dichlorophenyl)-4-cyano-3-fluorobenzamide.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 4-Cyano-3-fluorobenzoic acid |
| Reagents | Thionyl Chloride, DMF, 2,3-Dichloroaniline, Triethylamine |
| Reaction Time | 5-7 hours (total) |
| Temperature | Reflux, then 0°C to Room Temperature |
| Expected Yield | 80-90% |
| Product Purity | >97% (by HPLC) |
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of complex agrochemicals. While not currently employed in the industrial production of major phenylpyrrole fungicides, this application note demonstrates a plausible and scientifically sound synthetic route to this important class of compounds. The provided protocols and strategic insights serve as a valuable resource for researchers and scientists engaged in the discovery and development of next-generation crop protection agents. Further exploration of this and other synthetic pathways originating from this compound is warranted and holds the potential to unlock novel and efficacious agrochemical solutions.
References
- Fludioxonil (Ref: CGA 173506) - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/314.htm]
- Fludioxonil synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/131341-86-1.html]
- CN103896906A - New synthetic method of pesticide fludioxonil intermediate - Google Patents. [URL: https://patents.google.
- What is the synthesis of FLUDIOXONIL? - FAQ - Guidechem. [URL: https://www.guidechem.com/news/what-is-the-synthesis-of-fludioxonil-1102022.html]
- CN111285854B - Preparation method of fludioxonil - Google Patents. [URL: https://patents.google.
- Fenpiclonil (Ref: CGA 142705) - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/301.htm]
Sources
Introduction: The Strategic Role of Fluorination in Liquid Crystal Design
An Application Guide to Methyl 4-cyano-3-fluorobenzoate: A Precursor for Advanced Liquid Crystal Synthesis
In the landscape of materials science, particularly in the development of liquid crystal displays (LCDs), the strategic incorporation of fluorine atoms into mesogenic molecules is a cornerstone of modern innovation.[1][2] Fluorinated liquid crystals are indispensable in current display technologies due to their unique ability to fine-tune critical physicochemical properties.[3][4] The introduction of fluorine can significantly alter dielectric anisotropy (Δε), viscosity, thermal stability, and mesophase behavior.[2][3][5]
This compound stands out as a pivotal precursor in this field. Its molecular architecture, featuring a cyano group and a fluorine atom in a specific ortho-para relationship on a benzoate ring, provides a powerful tool for molecular engineers. The strong dipole moments of the C-F and C≡N bonds, and their relative orientation, allow for precise control over the electrostatic properties of the final liquid crystal molecule. This control is paramount for developing materials for advanced display modes, such as Vertical Alignment (VA), which require liquid crystals with negative dielectric anisotropy.[6] This document serves as a detailed guide for researchers, outlining the synthesis of this key precursor and its subsequent application in the creation of high-performance liquid crystals.
PART I: Synthesis of the Precursor: this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and reliable route begins with 4-amino-2-fluorobenzoic acid, utilizing a Sandmeyer reaction to introduce the cyano group, followed by esterification. The Sandmeyer reaction is a versatile method for converting aryl amines into a wide range of functional groups via a diazonium salt intermediate.[7][8][9]
Protocol 1: Synthesis of this compound
Step 1: Diazotization of 4-amino-2-fluorobenzoic acid
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 15.5 g (0.1 mol) of 4-amino-2-fluorobenzoic acid in 100 mL of water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 25 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
Prepare a solution of 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (12.0 g, 0.24 mol) in 100 mL of water. Warm the mixture gently to achieve dissolution, then cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution will occur. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture and acidify with concentrated hydrochloric acid to pH ~1. This will precipitate the crude 4-cyano-3-fluorobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 3: Fischer Esterification
-
Transfer the crude 4-cyano-3-fluorobenzoic acid from Step 2 to a round-bottom flask.
-
Add 150 mL of methanol and 3-4 mL of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 150 mL of diethyl ether and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Synthesis route for this compound.
PART II: Application in Liquid Crystal Synthesis
This compound is a versatile building block for calamitic (rod-shaped) liquid crystals. A common strategy involves hydrolyzing the methyl ester to the corresponding carboxylic acid, which is then coupled with a phenolic core structure, such as a substituted biphenyl or phenylcyclohexyl moiety. This process builds the rigid mesogenic core of the final liquid crystal molecule.
Protocol 2: Synthesis of a Representative Liquid Crystal (4'-Pentylbiphenyl-4-yl 4-cyano-3-fluorobenzoate)
This protocol details the synthesis of a liquid crystal molecule where the precursor is coupled to a 4'-pentyl-4-biphenylol core.
Step A: Saponification (Hydrolysis) of the Precursor
-
Dissolve 17.9 g (0.1 mol) of this compound in 100 mL of ethanol in a round-bottom flask.
-
Add a solution of 6.0 g (0.15 mol) of sodium hydroxide in 50 mL of water.
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the solution and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with 100 mL of water and acidify to pH ~1 with concentrated hydrochloric acid.
-
The 4-cyano-3-fluorobenzoic acid will precipitate. Filter the solid, wash thoroughly with cold water, and dry completely.
Step B: Formation of the Acid Chloride
-
Place the dried 4-cyano-3-fluorobenzoic acid (16.5 g, 0.1 mol) in a flask with a reflux condenser and a gas trap.
-
Add 30 mL (0.41 mol) of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).
-
Gently reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-cyano-3-fluorobenzoyl chloride. Use this directly in the next step.
Step C: Esterification with the Phenolic Core
-
Dissolve 24.0 g (0.1 mol) of 4'-pentyl-4-biphenylol in 150 mL of anhydrous pyridine or tetrahydrofuran (THF) with 1.2 equivalents of triethylamine.
-
Cool the solution in an ice bath.
-
Dissolve the crude 4-cyano-3-fluorobenzoyl chloride from Step B in 50 mL of the same anhydrous solvent and add it dropwise to the cooled phenol solution.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into 500 mL of ice-cold water and acidify with HCl.
-
Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After removing the solvent, purify the resulting crude solid by column chromatography followed by recrystallization from a suitable solvent like ethanol or heptane to yield the final liquid crystal product.
Liquid Crystal Synthesis Workflow
Caption: Synthesis of a target liquid crystal from the precursor.
PART III: Causality of Molecular Design - Structure-Property Insights
The efficacy of this compound as a precursor stems from the predictable and potent influence of its functional groups on the final molecule's properties.
-
The Role of the Lateral Fluorine: The fluorine atom at the 3-position is considered a lateral substituent. Its high electronegativity introduces a strong dipole moment perpendicular to the long axis of the molecule. This is a key strategy for inducing negative dielectric anisotropy (Δε < 0) , which is essential for VA-mode LCDs.[6] Furthermore, fluorine substitution can lower melting points and reduce viscosity compared to non-fluorinated analogues.[2][5]
-
The Role of the Terminal Cyano Group: The cyano (-C≡N) group has a large dipole moment that aligns with the long molecular axis.[10][11] In many liquid crystals, this group is used to create a strong positive dielectric anisotropy (Δε > 0) .[12] However, its interaction with the adjacent lateral fluorine atom in this specific precursor creates a complex dipole environment that can be tailored to achieve the desired overall negative Δε. The cyano group also enhances molecular interactions, which helps in the formation of stable nematic phases.[13][14]
Diagram: Influence of Substituents on Dipole Moment
Caption: Vector representation of substituent dipoles influencing Δε.
Table 1: Expected Properties of LCs from this compound
| Property | Influence of Precursor's Structure | Target Application |
| Dielectric Anisotropy (Δε) | The lateral fluorine atom induces a strong perpendicular dipole, leading to a net negative Δε. | Vertical Alignment (VA) Displays |
| Birefringence (Δn) | The aromatic rings contribute to high birefringence, which can be tuned by the core structure. | High-contrast displays |
| Clearing Point (T_c) | The rigid core structure generally leads to high clearing points and a broad nematic range. | Thermally stable devices |
| Viscosity | Fluorination often helps to reduce rotational viscosity, enabling faster switching times.[5] | Fast-response displays (e.g., for gaming) |
| Chemical Stability | The high strength of the C-F bond enhances resistance to UV degradation and chemical exposure.[4] | Long-lifetime displays, outdoor use |
PART IV: Characterization and Validation
A robust characterization protocol is essential to validate the successful synthesis of the target liquid crystal and to determine its mesomorphic properties.
Protocol 3: Standard Characterization Techniques
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the molecular structure, ensuring all expected peaks are present and integrations are correct.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Verify the presence of key functional groups, such as the cyano group (~2230 cm⁻¹), ester carbonyl (~1735 cm⁻¹), and C-F bond (~1250 cm⁻¹).[15]
-
Mass Spectrometry (MS): Confirm the molecular weight of the final compound.
-
-
Mesophase Analysis:
-
Differential Scanning Calorimetry (DSC): Perform heating and cooling scans (typically at 5-10 °C/min) to identify phase transition temperatures (crystal-to-nematic, nematic-to-isotropic).[16][17] The resulting thermogram provides quantitative data on transition enthalpies.
-
Polarized Optical Microscopy (POM): Observe a thin sample of the material between crossed polarizers while heating and cooling on a hot stage. Identify the nematic phase by its characteristic schlieren or threaded texture.[16][17] This provides visual confirmation of the liquid crystalline phases and their temperature ranges.
-
References
- Vertex AI Search, Grounding API Redirect.
- Biointerface Research in Applied Chemistry. (2021, January 30). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.
- ResearchGate. (2025, August 5).
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- Taylor & Francis Online.
- PMC - NIH. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals.
- Beilstein Journal of Organic Chemistry. (2020, April 14).
- Chemical Society Reviews (RSC Publishing). (2007, September 14).
- Fluorinated liquid crystals - Properties and applic
- BenchChem.
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- MDPI.
- PubMed. (2023, November 29).
- Google Patents.
- MDPI. Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant.
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- Sigma-Aldrich.
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- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018, January 25).
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- PubChem.
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- Semantic Scholar.
- ResearchGate. (2025, August 5). Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules.
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- 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. (2024, November 14).
- Soft Matter (RSC Publishing). Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells.
- Qingdao QY Liquid Crystal Co., Ltd. 4-CYANO-3-FLUOROPHENYL 4-(TRANS-4-ETHYLCYCLOHEXYL)
- PubMed Central. (2024, December 9). Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior.
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Application Note: Strategic Use of Methyl 4-cyano-3-fluorobenzoate in the Synthesis of Potent and Selective TLR8 Antagonists
Introduction: Targeting TLR8 in Autoimmune and Inflammatory Disorders
Toll-like Receptor 8 (TLR8) is a critical component of the innate immune system, primarily expressed in the endosomes of myeloid cells, including monocytes, macrophages, and dendritic cells.[1] As a pattern recognition receptor, TLR8's canonical function is to detect single-stranded RNA (ssRNA) from viral pathogens, triggering a signaling cascade that culminates in the production of pro-inflammatory cytokines and type I interferons.[1][2] This response is vital for antiviral defense. However, aberrant TLR8 activation by endogenous RNA molecules has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as lupus and rheumatoid arthritis.[3][4] Consequently, the development of small-molecule antagonists that can selectively inhibit TLR8 signaling represents a promising therapeutic strategy to mitigate chronic inflammation and autoimmune pathology.[3][5]
This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of Methyl 4-cyano-3-fluorobenzoate as a key starting material for the synthesis of potent quinazoline-based TLR8 antagonists. We will detail the rationale behind its use, provide a validated multi-step synthetic protocol for a representative antagonist, and outline standardized methods for its biological characterization.
The Role of this compound as a Versatile Building Block
This compound is an aromatic compound featuring three key functional groups: a methyl ester, a nitrile (cyano group), and a fluorine atom. This specific arrangement of substituents makes it an exceptionally valuable precursor in medicinal chemistry for the construction of complex heterocyclic scaffolds, particularly quinazolines.
-
The Cyano Group as a Linchpin for Heterocycle Formation: The nitrile functionality is a versatile precursor to the core quinazoline ring system. It can readily undergo cyclization reactions with appropriate reaction partners to form the pyrimidine ring of the quinazoline scaffold. This is a common and efficient strategy in heterocyclic chemistry.
-
The Fluorine Atom for Modulating Potency and Metabolic Stability: The fluorine atom, positioned ortho to the cyano group, plays a crucial role in modulating the physicochemical and pharmacological properties of the final antagonist. Fluorine's high electronegativity can influence the electronic environment of the quinazoline core, potentially enhancing binding affinity to the TLR8 protein.[6] Furthermore, the introduction of fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.
-
The Methyl Ester as a Handle for Further Functionalization: While the cyano group is typically involved in forming the core heterocycle, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or subjected to other transformations, offering a point for diversification and the introduction of other pharmacophoric elements if a different synthetic strategy is employed.
Synthetic Workflow: From Starting Material to a Potent TLR8 Antagonist
The following protocols are based on established synthetic routes for quinazoline-based TLR8 antagonists, adapted to utilize a close derivative of this compound. The representative target molecule is 2-(2,6-dimethylpyridin-3-yl)-7-fluoro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4-amine , a known potent TLR8 antagonist. The synthesis begins with the analogous nitrile, 4-cyano-3-fluorobenzonitrile, which can be conceptually derived from this compound.
Diagram of the Synthetic Pathway
Caption: Multi-step synthesis of a quinazoline-based TLR8 antagonist.
PART 1: Synthesis of 2,4-Dichloro-7-fluoroquinazoline (Intermediate 2)
This initial two-step process converts the readily available benzoic acid derivative into a key reactive intermediate.
Step 1a: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione (Intermediate 1)
This protocol is adapted from established methods for quinazoline-dione synthesis.[7]
-
Reaction Setup: Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L) in a large reaction vessel equipped with a mechanical stirrer.
-
Addition of Acid: Add acetic acid (80 ml) to the suspension.
-
Cyanate Addition: Prepare a solution of sodium cyanate (NaOCN) (105 g, 1.616 mol) in water (800 ml). Add this solution dropwise to the reaction mixture under vigorous stirring.
-
Stirring: Stir the reaction mixture at room temperature for 30 minutes.
-
Basification: Add sodium hydroxide (NaOH) (480 g, 12 mol) in small portions, ensuring the temperature is controlled by external cooling if necessary.
-
Work-up: Cool the mixture to room temperature. The precipitate is separated by filtration, washed thoroughly with water, and air-dried.
-
Product: This yields 7-fluoroquinazoline-2,4(1H,3H)-dione (approx. 95 g, 82% yield) which can be used in the next step without further purification.[7]
Step 1b: Synthesis of 2,4-Dichloro-7-fluoroquinazoline (Intermediate 2)
This is a standard chlorination reaction to activate the quinazoline core for subsequent substitutions.[7]
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl₃) (500 ml).
-
Reflux: Heat the mixture to reflux and maintain for 12-16 hours (overnight).
-
Solvent Removal: After cooling, remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Work-up: Carefully pour the residue onto a large volume of ice-water slurry (approx. 4 L) with stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by filtration, wash with water, and dry under vacuum.
-
Product: This affords 2,4-dichloro-7-fluoroquinazoline (approx. 170 g, 94% yield) as a solid.[7]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (g or mL) | Moles (mol) |
| 2-amino-4-fluorobenzoic acid | 155.12 | 100 g | 0.645 |
| Sodium Cyanate | 65.01 | 105 g | 1.616 |
| 7-fluoroquinazoline-2,4(1H,3H)-dione | 180.12 | 150 g | 0.83 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 500 mL | - |
| N,N-diethylaniline | 149.23 | 125 g | 0.84 |
Table 1: Reagents for the synthesis of Intermediate 2.
PART 2: Synthesis of the Final TLR8 Antagonist
This part of the synthesis involves building the final molecule through sequential substitution reactions on the dichlorinated quinazoline core.
Step 2a: Synthesis of 2-(2,6-dimethylpyridin-3-yl)-7-fluoroquinazolin-4(3H)-one (Intermediate 3)
This step involves a Suzuki coupling to introduce the substituted pyridine moiety.
-
Reaction Setup: To a solution of 2,4-dichloro-7-fluoroquinazoline (Intermediate 2) and 2,6-dimethyl-3-pyridinylboronic acid in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield Intermediate 3.
Step 2b: Synthesis of 4-Chloro-2-(2,6-dimethylpyridin-3-yl)-7-fluoroquinazoline (Intermediate 4)
A subsequent chlorination step prepares the molecule for the final amine coupling.
-
Reaction Setup: Suspend Intermediate 3 in phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto ice. Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Isolation: Dry the organic layer, concentrate, and purify by chromatography to obtain Intermediate 4.
Step 2c: Synthesis of 2-(2,6-dimethylpyridin-3-yl)-7-fluoro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)quinazolin-4-amine (Final Product)
The final step is a nucleophilic aromatic substitution to install the aniline side chain.
-
Reaction Setup: Dissolve Intermediate 4 and 2-methoxy-4-(4-methylpiperazin-1-yl)aniline in a suitable solvent such as isopropanol or dioxane.
-
Reaction: Add a base (e.g., diisopropylethylamine, DIPEA) and heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel, followed by recrystallization if necessary, to afford the final TLR8 antagonist.
Biological Characterization Protocols
Once synthesized, the antagonist's activity and selectivity must be rigorously evaluated.
Diagram of the Biological Evaluation Workflow
Caption: Workflow for assessing the potency and selectivity of a TLR8 antagonist.
Protocol 1: In Vitro Potency Assessment using a SEAP Reporter Assay
This cell-based assay provides a quantitative measure of the antagonist's ability to inhibit TLR8 signaling.[7][8]
-
Cell Seeding: Plate HEK-Blue™ TLR8 cells (InvivoGen) in a 96-well plate at a density of 7.5 x 10⁴ cells/well in DMEM supplemented with 10% heat-inactivated FBS.[1]
-
Compound Preparation: Prepare a serial dilution of the synthesized TLR8 antagonist in the appropriate vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).
-
Treatment: Add the diluted antagonist to the cells. Immediately after, add a TLR8 agonist, such as R848 (1 µg/mL), to all wells except the vehicle control.[1]
-
Incubation: Incubate the plate for 20-24 hours at 37 °C in a 5% CO₂ humidified incubator.[7]
-
SEAP Detection: Transfer 20-30 µL of the culture supernatant to a new 96-well plate.[1][7]
-
Colorimetric Reaction: Add 100-180 µL of QUANTI-Blue™ solution (InvivoGen) to each well and incubate at 37 °C for 30-60 minutes, or until a color change is observed.[1][7]
-
Data Acquisition: Measure the absorbance at 620-650 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition relative to the agonist-only control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Functional Antagonism in Primary Human PBMCs
This protocol assesses the antagonist's ability to inhibit the production of native cytokines in primary immune cells.[1]
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Add serial dilutions of the TLR8 antagonist to the cells, followed by stimulation with a TLR8 agonist (e.g., R848 at 1 µg/mL or ssRNA).[1]
-
Incubation: Incubate the cells for 18-24 hours at 37 °C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
Cytokine Analysis: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent inhibition of TNF-α production and calculate the IC₅₀ value.
| Assay | Cell Type | Agonist | Readout | Key Parameter |
| SEAP Reporter Assay | HEK-Blue™ TLR8 | R848 (1 µg/mL) | Secreted Embryonic Alkaline Phosphatase | IC₅₀ (Potency) |
| Cytokine Inhibition Assay | Human PBMCs | R848 or ssRNA | TNF-α, IL-6, or IL-12 concentration | IC₅₀ (Functional Activity) |
| Selectivity Panel | HEK-Blue™ TLRs (2,4,7,9) | Specific Agonists | SEAP Activity | >100-fold selectivity |
Table 2: Summary of Biological Characterization Assays.
Conclusion and Future Directions
This compound and its close chemical relatives serve as highly effective and strategically important starting materials for the synthesis of quinazoline-based TLR8 antagonists. The synthetic protocols and biological evaluation methods detailed in this application note provide a robust framework for researchers engaged in the discovery and development of novel therapeutics for autoimmune and inflammatory diseases. The structure of the quinazoline scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties to identify promising clinical candidates. Future work should focus on expanding the library of antagonists derived from this versatile building block and evaluating their efficacy in preclinical models of human disease.
References
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Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2074. Available at: [Link]
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Zhang, L., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252, 022090. Available at: [Link]
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Wikipedia. (2023). Toll-like receptor 8. Retrieved January 11, 2026, from [Link]
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Zhang, Z., et al. (2018). Small-molecule TLR8 antagonists via structure-based rational design. Cell Chemical Biology, 25(9), 1116-1126.e5. Available at: [Link]
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Hu, Z., et al. (2022). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. STAR Protocols, 3(1), 101061. Available at: [Link]
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Alagarsamy, V., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 22(7), 3063-3085. Available at: [Link]
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Synapse. (2023). TLR8 antagonists (University of Bonn). Retrieved January 11, 2026, from [Link]
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Gautier, A., et al. (2017). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. Medicinal Research Reviews, 37(4), 793-840. Available at: [Link]
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Di Domizio, J., et al. (2009). TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation. Journal of Leukocyte Biology, 85(4), 673-683. Available at: [Link]
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Zhang, Z., et al. (2018). Small-molecule inhibition of TLR8 through stabilization of its resting state. Nature Chemical Biology, 14(12), 1103-1109. Available at: [Link]
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ResearchGate. (n.d.). Measure TLR8 inhibition with SEAP assay. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). A TLR8 agonist stimulates immune cell activity. Retrieved January 11, 2026, from [Link]
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Application Note: A Comprehensive Guide to the Synthesis of (4-(aminomethyl)-2-fluorophenyl)methanol via Lithium Aluminum Hydride Reduction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for the reduction of Methyl 4-cyano-3-fluorobenzoate using lithium aluminum hydride (LiAlH₄). This reaction is a powerful synthetic transformation that concurrently reduces both the ester and nitrile functional groups to yield (4-(aminomethyl)-2-fluorophenyl)methanol, a valuable bifunctional building block in medicinal chemistry and materials science. This guide covers the underlying reaction mechanism, a step-by-step experimental protocol, critical safety procedures for handling LiAlH₄, and troubleshooting advice.
Introduction and Reaction Overview
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, nucleophilic reducing agent widely employed in organic synthesis.[1] Unlike more selective reagents such as sodium borohydride, LiAlH₄ is capable of reducing a broad spectrum of functional groups, including esters, carboxylic acids, amides, and nitriles.[2][3] The subject of this guide, this compound, possesses two functional groups susceptible to LAH reduction: a methyl ester and a cyano (nitrile) group. The reaction proceeds non-selectively to reduce both moieties, providing a direct synthetic route to (4-(aminomethyl)-2-fluorophenyl)methanol.
Overall Transformation:
-
Starting Material: this compound
-
Reagent: Lithium Aluminum Hydride (LiAlH₄)
-
Product: (4-(aminomethyl)-2-fluorophenyl)methanol
The fluoride substituent on the aromatic ring is inert to LiAlH₄ under these conditions.[2]
Reaction Mechanism
The overall transformation requires four equivalents of hydride (H⁻) per molecule of the substrate, meaning one mole of LiAlH₄, which provides four hydride ions, is stoichiometrically sufficient. However, an excess is typically used to ensure complete reaction. The reduction occurs via two distinct, concurrent mechanistic pathways for the ester and the nitrile.
-
Ester Reduction: The ester is reduced to a primary alcohol in a two-step process. First, a hydride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form a transient aldehyde.[2] The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an aluminum alkoxide intermediate, which is protonated during the aqueous work-up to yield the primary alcohol.[4][5]
-
Nitrile Reduction: The nitrile is reduced to a primary amine, also through a two-step hydride addition. The first hydride attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an imine anion intermediate.[6][7] This species is rapidly reduced by a second hydride equivalent to give a dianion intermediate.[7] Subsequent protonation during the work-up phase yields the primary amine.[6]
Figure 1: Simplified mechanistic pathways for the concurrent reduction of the ester and nitrile functionalities.
Experimental Protocol
This protocol details the reduction of this compound on a laboratory scale. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Starting material[8] |
| Lithium Aluminum Hydride (LiAlH₄) | Powder or solution | Sigma-Aldrich | Highly reactive; handle with extreme care. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Solvent. Must be inhibitor-free and dry.[9] |
| Sodium Hydroxide (NaOH) | Reagent Grade | Major Supplier | For preparing 15% (w/v) aqueous solution for work-up. |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Supplier | Drying agent. |
| Deionized Water | N/A | N/A | For work-up. |
| Ethyl Acetate | ACS Grade | Major Supplier | Extraction solvent. |
Step-by-Step Procedure
Figure 2: Experimental workflow for the LiAlH₄ reduction and product isolation.
1. Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel fitted with a septum.
-
Maintain a positive pressure of inert gas throughout the experiment.
2. Procedure:
-
To the reaction flask, carefully add 1.5 equivalents of lithium aluminum hydride powder.
-
Add anhydrous THF via cannula to create a suspension (approx. 0.5 M concentration relative to LAH).
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
Dissolve 1.0 equivalent of this compound in anhydrous THF in the dropping funnel.
-
Add the substrate solution dropwise to the cold, stirred LAH suspension over 30-45 minutes. The internal temperature should be maintained below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
3. Work-up (Fieser Method): [10][11]
-
CRITICAL: The work-up is highly exothermic and releases hydrogen gas. Perform this procedure with extreme caution behind a blast shield in a well-ventilated fume hood.[10]
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Let 'X' be the mass (in grams) of LiAlH₄ used in the reaction.
-
Step 1: Slowly and dropwise, add 'X' mL of water . Vigorous gas evolution will occur.
-
Step 2: Slowly and dropwise, add 'X' mL of a 15% (w/v) aqueous NaOH solution . The mixture will become thick and viscous.
-
Step 3: Slowly and dropwise, add '3X' mL of water . The slurry should transform into a granular, white, easily filterable solid.[10]
-
Stir the resulting mixture vigorously for 30 minutes as it warms to room temperature.
4. Product Isolation:
-
Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is sequestered.
-
Set up a Büchner funnel with a pad of Celite® over a filter paper.
-
Filter the mixture, collecting the filtrate.
-
Wash the filter cake thoroughly with several portions of THF or ethyl acetate to recover all the product.
-
Combine the filtrate and the washes.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (4-(aminomethyl)-2-fluorophenyl)methanol. The product can be further purified by column chromatography if necessary.
Safety and Handling Precautions
Lithium aluminum hydride is a hazardous reagent that demands strict safety protocols.
-
Reactivity: LiAlH₄ reacts violently with water, alcohols, and other protic solvents, releasing large volumes of flammable hydrogen gas which can autoignite.[2][12] All glassware and solvents must be scrupulously dried, and the reaction must be run under a dry, inert atmosphere.[1][13]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles or a face shield, and appropriate gloves (e.g., nitrile).[10][14][15]
-
Handling: Handle solid LiAlH₄ in a glovebox or a glove bag if possible.[15] Avoid creating dust.[14] Use plastic or ceramic spatulas for transfer, as metal spatulas can generate sparks.[15]
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily accessible. DO NOT use water, carbon dioxide (CO₂), or soda-acid extinguishers on an LAH fire, as they will exacerbate it.[14]
-
Quenching: The quenching process is the most hazardous step. It must be performed slowly, at 0 °C, and behind a safety shield.[10][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient LiAlH₄. 2. Moisture contamination. 3. Short reaction time. | 1. Use a larger excess of LiAlH₄ (e.g., 2.0 eq.). 2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 3. Extend the reaction time and monitor by TLC. |
| Low Product Yield | 1. Product trapped in aluminum salts. 2. Emulsion formation during work-up. | 1. Wash the filter cake extensively with THF or ethyl acetate. 2. Strictly follow the Fieser work-up (1:1:3 ratio) to ensure granular, filterable salts form.[10] |
| Uncontrollable Exotherm | 1. Addition of substrate was too fast. 2. Quenching reagents added too quickly. | 1. Maintain slow, dropwise addition and monitor the internal temperature. 2. Ensure adequate cooling (0 °C) and add quenching agents extremely slowly. |
References
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Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-cyano-3-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biphenylcarbonitriles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become particularly indispensable in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide focuses on the application of the Suzuki coupling to a specific, highly valuable building block: Methyl 4-cyano-3-fluorobenzoate .
The presence of both a fluorine atom and a cyano group on the aromatic ring makes this substrate particularly interesting for medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the cyano group can act as a key pharmacophore or a precursor for other functional groups.[2][3] The resulting fluorinated biphenylcarbonitrile derivatives are key intermediates in the synthesis of a variety of biologically active molecules, including kinase inhibitors and compounds with anti-inflammatory and antimicrobial properties.[4][5] This document provides a comprehensive guide to performing Suzuki coupling reactions with this compound derivatives, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-F bond of this compound is less reactive than a C-Br or C-I bond, and often a halide is present at another position for the coupling to occur). This step forms a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base, forming a boronate species. This activated species then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This section provides a representative protocol for the Suzuki-Miyaura coupling of a bromo-substituted this compound derivative with an arylboronic acid. The conditions provided are a general starting point and may require optimization for specific substrates.
Materials and Reagents
-
Methyl 2-bromo-4-cyano-5-fluorobenzoate (or similar halide derivative)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand)
-
Ligand (if using a simple palladium salt, e.g., Triphenylphosphine [PPh₃] or a more specialized ligand for challenging couplings)
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], or Potassium phosphate [K₃PO₄])
-
Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-4-cyano-5-fluorobenzoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water). The use of a biphasic solvent system is common in Suzuki couplings.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure biphenyl product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions of aryl halides with structural similarities to this compound derivatives. These examples can serve as a guide for optimizing your specific reaction.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-fluorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 2-Bromo-5-fluorobenzonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |
| 3 | 4-Chloro-2-fluorobenzonitrile | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH | 80 | 16 | 85 |
| 4 | Methyl 2-bromo-4-cyano-5-fluorobenzoate | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 110 | 6 | 90 |
Note: Yields are approximate and can vary based on the specific substrates, reaction scale, and purity of reagents.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper handling and storage of the palladium catalyst. Use a fresh batch if necessary. |
| Insufficiently inert atmosphere | Thoroughly degas solvents and purge the reaction vessel with an inert gas. | |
| Poor choice of base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF). | |
| Homocoupling of Boronic Acid | Reaction temperature is too high | Lower the reaction temperature. |
| Presence of oxygen | Ensure a strictly inert atmosphere. | |
| Protodeborylation | Presence of water and/or acidic protons | Use an anhydrous solvent and a non-aqueous base if possible. Consider using boronic esters which are more stable. |
| Difficulty in Purification | Similar polarity of product and byproducts | Optimize the chromatographic conditions (e.g., try a different eluent system or a different stationary phase). |
Applications in Drug Discovery
The biphenyl carbonitrile scaffold derived from this compound is a privileged structure in medicinal chemistry. For instance, certain cyanobiphenyl derivatives have been investigated as potent inhibitors of protein kinases, which are key targets in cancer therapy.[4] The cyano group can form crucial hydrogen bonds within the active site of these enzymes. Furthermore, the introduction of fluorine can modulate the electronic properties of the molecule, leading to improved pharmacological profiles. There are also reports of cyanobiphenyl derivatives exhibiting antibacterial and antimalarial activities.[3] The versatility of the Suzuki coupling allows for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
References
- Jain, Z. J., & Inamdar, S. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 13(9), 1274-1293.
- Godyń, J., Malawska, B., & Mogilski, S. (2021). Cyanobiphenyl-substituted derivatives as biological inhibitors and potential agents for the treatment of Alzheimer's disease. Future Medicinal Chemistry, 13(14), 1285-1305.
- Kaushik, N. K., Kaushik, N., & Attri, P. (2018).
- Wallace, E. M., Lyssikatos, J. P., & Smeal, T. (2001). Synthesis and Structure-Activity Relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1939-1942.
- Malani, N., et al. (2013). Antibacterial and antimalarial activity of cyanobiphenyl derivatives. European Journal of Medicinal Chemistry, 69, 443-451.
- Srinivasa, H. T., et al. (2015). Synthesis and mesomorphic properties of new liquid crystalline materials containing cyanobiphenyl and (benzyloxy)benzoate units. Liquid Crystals, 42(10), 1435-1443.
- Goodby, J. W., et al. (2022). The design of advanced functional liquid crystal materials. Chemical Society Reviews, 51(1), 103-144.
- Rai, D., et al. (2013). Pyrimidinylphenylamine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4878.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- US Patent 9,314,464 B2. (2016). Compounds and compositions as protein kinase inhibitors.
- WO Patent 2014/167428 A3. (2015). Amorphous 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-n-methylbenzamide.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- University of Edinburgh Research Explorer. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- PubMed. (2010). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists.
- ResearchGate. (n.d.). Suzuki–Miyaura reaction of C–F bonds in fluorographene.
- Google Patents. (2008). Method for producing coupling product by carbon-carbon bond-producing reaction. JP2008063260A.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to the Synthesis of Next-Generation Pesticidal Carboxamides Utilizing Methyl 4-cyano-3-fluorobenzoate
Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals
Introduction: The Imperative for Innovation in Crop Protection
The global challenge of ensuring food security necessitates the continuous development of novel, effective, and environmentally conscious pesticides. Within this landscape, N-substituted carboxamides have emerged as a cornerstone of modern agrochemical research, with many commercial products demonstrating potent insecticidal or fungicidal activity.[1][2][3] The efficacy of these molecules is often profoundly influenced by their substitution patterns. The strategic incorporation of fluorine atoms and cyano groups, for instance, can dramatically enhance a compound's biological activity, metabolic stability, and overall physicochemical profile.[4]
Methyl 4-cyano-3-fluorobenzoate stands out as a high-value, versatile starting material for accessing complex pesticidal carboxamides. Its unique trifunctional architecture—a reactive methyl ester for amide coupling, a stabilizing fluorine atom, and an activity-modulating cyano group—provides a direct and efficient route to a diverse range of target molecules. This guide provides a detailed technical framework, from mechanistic principles to step-by-step protocols, for leveraging this key intermediate in the synthesis of novel pesticidal agents.
Core Synthetic Strategy: A Two-Step Pathway to Carboxamide Scaffolds
The most direct and widely adopted strategy for converting this compound into a target pesticidal carboxamide involves a robust two-step sequence. This approach prioritizes efficiency, high yields, and the use of well-established, scalable chemical transformations.
-
Saponification: The synthesis begins with the hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-cyano-3-fluorobenzoic acid . This is a critical step that unmasks the carboxyl group required for the subsequent amide bond formation.
-
Amide Coupling: The newly formed carboxylic acid is then coupled with a selected primary or secondary amine (Ar-NHR')—the component that typically defines the target pest specificity—to yield the final N-substituted pesticidal carboxamide.
The entire workflow is conceptually straightforward, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: High-level workflow for the synthesis of pesticidal carboxamides.
Detailed Experimental Protocols & Scientific Rationale
The following protocols provide field-tested methodologies. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Protocol 1: Saponification of this compound
This procedure details the base-mediated hydrolysis of the starting ester. Lithium hydroxide is often preferred due to the high aqueous solubility of its carboxylate salt, which can facilitate reaction completion.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5–2.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add aqueous hydrochloric acid (e.g., 1M or 2M HCl) with stirring until the pH of the solution is ~2. A white precipitate of 4-cyano-3-fluorobenzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent (e.g., hexane) to aid in drying. Dry the product under vacuum to a constant weight.
Expertise & Experience (Causality Explained):
-
Why a mixed solvent system? THF ensures the solubility of the organic starting material, while water is necessary to dissolve the hydroxide base and facilitate the hydrolysis reaction.
-
Why acidify? The immediate product of saponification is the lithium carboxylate salt, which is water-soluble. Acidification protonates the carboxylate, forming the neutral carboxylic acid which is much less soluble in water, causing it to precipitate for easy isolation.[5]
Protocol 2: Amide Coupling via an Acyl Chloride Intermediate
This is a robust and highly effective method for forming the amide bond. It proceeds in two stages: activation of the carboxylic acid to an acyl chloride, followed by reaction with the desired amine.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 4-cyano-3-fluorobenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2.0–3.0 eq) to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction: Heat the mixture to a gentle reflux (e.g., 40°C for DCM, or higher for toluene) for 1-3 hours. The reaction is complete when the solution becomes clear and gas evolution (SO₂ and HCl) ceases.
-
Isolation: Allow the solution to cool to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure. The resulting crude 4-cyano-3-fluorobenzoyl chloride is typically used directly in the next step without further purification.
-
-
Amidation:
-
Setup: Dissolve the crude acyl chloride in dry DCM and cool the solution to 0°C in an ice bath.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, 1.5 eq) in dry DCM.
-
Reaction: Add the amine/base solution dropwise to the cold acyl chloride solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Trustworthiness (Self-Validating System):
-
Role of DMF: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent than thionyl chloride itself.
-
Importance of the Base: The amidation reaction produces one equivalent of HCl. The added base (TEA or DIPEA) is crucial to neutralize this acid, preventing it from protonating the amine nucleophile and stopping the reaction.
-
Product Validation: The structure and purity of the final carboxamide should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Data Presentation: Summary of Key Process Parameters
| Step | Process | Key Reagents | Typical Solvent | Temperature | Typical Duration | Expected Yield |
| 1 | Saponification | LiOH·H₂O or NaOH | THF / H₂O | Room Temp. | 2–4 hours | >95% |
| 2a | Acid Activation | SOCl₂ or (COCl)₂, cat. DMF | DCM or Toluene | Reflux | 1–3 hours | ~Quantitative (used crude) |
| 2b | Amidation | Target Amine, TEA or DIPEA | DCM | 0°C to Room Temp. | 2–16 hours | 75–95% |
Mechanistic Visualization: Amide Bond Formation
The diagram below illustrates the key steps in the formation of the amide bond from the activated acyl chloride intermediate. The process is a classic nucleophilic acyl substitution.
Caption: Nucleophilic acyl substitution mechanism for amide formation.
Conclusion
This compound serves as a powerful and efficient precursor for the synthesis of advanced pesticidal carboxamides. The two-step saponification and amidation sequence described herein represents a reliable, scalable, and versatile strategy for agrochemical discovery. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these protocols to generate diverse libraries of novel compounds, accelerating the development of the next generation of crop protection solutions.
References
- ResearchGate. (2023).
- Growing Science. (2023).
- National Center for Biotechnology Information (PMC). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- National Center for Biotechnology Information (PMC). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole.
- ResearchGate. (2020). Development of an Efficient Synthetic Process for Broflanilide.
- ResearchGate. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- Google Patents. (2003).
- Google Patents. (2024). Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
- SAGE Publications Inc. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
- Dakenchem. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
Application Note: A Validated Protocol for the Synthesis of Methyl 4-cyano-3-fluorobenzoate via Sandmeyer Reaction
Abstract
Methyl 4-cyano-3-fluorobenzoate is a key fluorinated building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing cyano and fluoro groups alongside a reactive methyl ester, makes it a valuable intermediate for creating complex molecular architectures.[1][2] This guide provides a detailed, field-proven experimental protocol for the synthesis of this compound from its corresponding aniline precursor, Methyl 4-amino-3-fluorobenzoate. The methodology is centered on the classic Sandmeyer reaction, a robust and reliable method for converting primary arylamines into aryl nitriles.[3][4] We will delve into the mechanistic underpinnings of the two core stages—diazotization and copper-catalyzed cyanation—explaining the causality behind critical experimental parameters. This document is designed for researchers, chemists, and drug development professionals, offering a self-validating protocol complete with safety precautions, characterization data, and troubleshooting advice.
Introduction and Scientific Principles
The synthesis of functionalized benzonitriles is a cornerstone of organic chemistry, providing access to a versatile functional group that can be converted into carboxylic acids, amines, amides, and tetrazoles.[5] The Sandmeyer reaction, discovered in 1884, remains one of the most effective methods for this transformation.[3] It proceeds via an aryldiazonium salt intermediate, which is generated from a primary arylamine.[4]
The overall synthetic pathway is a two-step process:
-
Diazotization: The primary amine, Methyl 4-amino-3-fluorobenzoate, is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[6] This step converts the amino group into a highly reactive diazonium salt. Strict temperature control is paramount, as aryldiazonium salts are thermally unstable and can decompose prematurely if allowed to warm.[6]
-
Sandmeyer Cyanation: The diazonium salt is then introduced to a solution of a copper(I) cyanide (CuCN). The copper(I) salt catalyzes the substitution of the diazonio group (-N₂⁺) with a cyanide group (-CN).[7] The diazonio group is an excellent leaving group, readily departing as dinitrogen gas (N₂), which drives the reaction forward.[6] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, initiating a radical-based aromatic substitution pathway.[7]
This protocol applies these principles to provide a reliable route to high-purity this compound.
Overall Reaction Scheme:
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified quantities, conditions, and safety procedures is critical for achieving the desired outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| Methyl 4-amino-3-fluorobenzoate | ≥98% Purity | Sigma-Aldrich | 185629-32-7 |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | 7632-00-0 |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | VWR | 7647-01-0 |
| Copper(I) Cyanide (CuCN) | ≥98% Purity | Sigma-Aldrich | 544-92-3 |
| Sodium Cyanide (NaCN) | ACS Reagent, ≥95% | MilliporeSigma | 143-33-9 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich | 7487-88-9 |
| Deionized Water (H₂O) | Type II | In-house | 7732-18-5 |
| Celite® 545 | Filter Agent | Sigma-Aldrich | 68855-54-9 |
| Silica Gel | 230-400 mesh | Sorbent Tech | 7631-86-9 |
Quantitative Data
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| Methyl 4-amino-3-fluorobenzoate | 169.15 | 8.46 | 50.0 | 1.0 |
| Hydrochloric Acid (37%) | 36.46 | 15.0 mL | ~150 | ~3.0 |
| Sodium Nitrite | 69.00 | 3.80 | 55.0 | 1.1 |
| Copper(I) Cyanide | 89.56 | 5.37 | 60.0 | 1.2 |
| Sodium Cyanide | 49.01 | 2.94 | 60.0 | 1.2 |
Step-by-Step Methodology
Part A: Preparation of the Aryldiazonium Salt Solution (0-5 °C)
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine Methyl 4-amino-3-fluorobenzoate (8.46 g, 50.0 mmol) and deionized water (50 mL).
-
Place the flask in an ice-salt bath to cool the contents to 0 °C.
-
Slowly add concentrated hydrochloric acid (15.0 mL) to the stirred suspension. The starting material should dissolve to form the hydrochloride salt. Maintain the temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (3.80 g, 55.0 mmol) in deionized water (20 mL) and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the flask over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the resulting pale-yellow solution for an additional 20 minutes at 0-5 °C. This is the diazonium salt solution. Keep it in the ice bath for immediate use in the next step.
Part B: Preparation of the Copper(I) Cyanide Catalyst Solution
-
CAUTION: This step involves cyanides and should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
-
In a 500 mL flask, dissolve copper(I) cyanide (5.37 g, 60.0 mmol) and sodium cyanide (2.94 g, 60.0 mmol) in deionized water (60 mL). Gentle warming may be required to facilitate dissolution.
-
Cool the resulting solution to room temperature.
Part C: The Sandmeyer Reaction
-
Place the flask containing the copper(I) cyanide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution (from Part A) dropwise to the stirred copper(I) cyanide solution over approximately 45-60 minutes.
-
Control the rate of addition to manage the effervescence (release of N₂ gas) and to maintain the reaction temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture back to room temperature.
Part D: Work-up and Purification
-
CAUTION: The reaction mixture is acidic and contains residual cyanides. DO NOT add strong acid. This work-up must be performed in a fume hood.
-
Carefully transfer the reaction mixture to a 1 L beaker and slowly neutralize by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~8). This step neutralizes the excess acid and decomposes any unreacted diazonium salt.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford this compound as a white to off-white solid.
-
Expected Yield: 70-85%.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
-
General: All operations should be conducted in a well-ventilated chemical fume hood. Standard PPE, including a lab coat, safety goggles, and nitrile gloves, is required.[8]
-
Acids: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with care.[9]
-
Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic if ingested, inhaled, or absorbed through the skin.[8] Crucially, the addition of acid to cyanide salts liberates extremely poisonous hydrogen cyanide (HCN) gas. Ensure all waste containing cyanide is quenched and disposed of according to institutional guidelines, typically by treatment with sodium hypochlorite (bleach) under basic conditions.
-
Diazonium Salts: While generally stable in cold aqueous solutions, isolated aryldiazonium salts can be explosive when dry. Do not attempt to isolate the intermediate.[5]
-
Spills: In case of skin contact with any reagent, wash immediately with copious amounts of water.[10] For cyanide exposure, seek immediate medical attention.
Characterization and Troubleshooting
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Yield | 7.8 g - 9.1 g (70-85%). |
| ¹H NMR (CDCl₃) | δ (ppm) ≈ 8.2-8.4 (m, 2H, Ar-H), 7.6-7.7 (t, 1H, Ar-H), 3.95 (s, 3H, -OCH₃). Note: Exact shifts and coupling constants may vary. |
| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 164 (C=O), 160-163 (d, C-F), 135 (Ar-C), 132 (Ar-C), 125 (Ar-C), 118 (d, Ar-C), 115 (CN), 105-108 (d, C-CN), 53 (-OCH₃). Note: Carbon-fluorine coupling is expected. |
| IR (KBr, cm⁻¹) | ν ≈ 2230 (C≡N stretch), 1725 (C=O ester stretch), 1250 (C-O stretch), 1100 (C-F stretch). |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Yield | 1. Diazonium salt decomposition (temperature > 5°C).2. Incomplete reaction. | 1. Ensure rigorous temperature control during diazotization using an ice-salt bath.2. Confirm final heating step (60 °C) was completed for the full duration. |
| Dark, Oily Product | Formation of phenol byproducts from diazonium decomposition. | Improve temperature control during diazotization and the addition to the CuCN solution. Ensure purification by column chromatography is performed carefully to separate impurities. |
| No Product Formation | 1. Inactive sodium nitrite.2. Poor quality starting material. | 1. Use a fresh bottle of sodium nitrite.2. Check the purity of the starting aniline by NMR or melting point before starting the reaction. |
Conclusion
The Sandmeyer reaction provides an efficient and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature during the diazotization step, and adhering to strict safety protocols for handling cyanides, this protocol allows for the reliable production of the target compound in high yield and purity. The resulting product serves as a versatile intermediate for further elaboration in drug discovery and advanced materials development.
References
-
Pasha, M. A., et al. (2021). "Recent trends in the chemistry of Sandmeyer reaction: a review". Journal of the Iranian Chemical Society. [Link]
-
The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]
-
Isley, N. A., et al. (2015). "Deaminative Cyanation of Anilines by Oxylanion Radical Transfer". Organic Letters. [Link]
-
LibreTexts Chemistry. (2024). 24.8: Reactions of Arylamines. [Link]
- Google Patents. CN115477577A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Accessed January 11, 2026.
-
PubChem. Methyl 4-amino-3-fluorobenzoate. National Center for Biotechnology Information. Accessed January 11, 2026. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Accessed January 11, 2026. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. High-Purity 4-Cyano-3-fluorobenzoic Acid Manufacturer. Accessed January 11, 2026. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Application of 4-Cyano-3-fluorobenzoic Acid in Materials Science. Accessed January 11, 2026. [Link]
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- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Large-scale synthesis of "Methyl 4-cyano-3-fluorobenzoate"
An Application Note for the Large-Scale Synthesis of Methyl 4-cyano-3-fluorobenzoate
Abstract
This technical guide provides a comprehensive and robust protocol for the large-scale synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The narrative emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful scale-up. The featured methodology is based on the classical Sandmeyer reaction, a reliable and industrially proven route for the conversion of aromatic amines to cyanides.[3][4] This document is intended for researchers, chemists, and process development professionals seeking a detailed, field-proven guide for manufacturing this critical fluorinated benzonitrile derivative.[1]
Introduction and Strategic Importance
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] this compound is a valuable building block that combines a reactive cyano group, a modifiable ester, and a strategically placed fluorine atom. This unique combination makes it a sought-after precursor for a wide range of complex target molecules.
While several methods exist for the synthesis of aryl nitriles, including modern palladium and nickel-catalyzed cyanations, the Sandmeyer reaction remains a highly effective and cost-efficient choice for large-scale industrial production.[3][5][6] It involves the diazotization of a primary aromatic amine followed by a copper-catalyzed displacement of the diazonium group with a cyanide nucleophile.[7][8][9] This application note will detail a validated protocol for this transformation, starting from Methyl 4-amino-3-fluorobenzoate.
The Synthetic Pathway: A Mechanistic Overview
The selected synthetic route proceeds in two distinct, sequential stages executed as a one-pot process:
-
Diazotization: The process begins with the conversion of the primary arylamine, Methyl 4-amino-3-fluorobenzoate, into an arenediazonium salt. This is achieved by reacting the amine with sodium nitrite in a strong acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C). The low temperature is critical to prevent the premature decomposition of the highly reactive and unstable diazonium salt intermediate.
-
Sandmeyer Cyanation: The cold diazonium salt solution is then introduced to a solution of a copper(I) cyanide. The copper(I) catalyst facilitates the substitution of the diazonium group (-N₂⁺) with a cyano group (-CN). The mechanism is understood to proceed via a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[4][7]
The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Safety and Handling Imperatives
A commitment to safety is paramount for the successful execution of this protocol on a large scale.
-
Cyanide Toxicity: Copper(I) cyanide and all cyanide-containing solutions are highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust or aerosols.[10] All operations involving cyanides must be performed in a well-ventilated fume hood. In case of accidental exposure to acid, highly toxic hydrogen cyanide (HCN) gas can be liberated. An emergency cyanide antidote kit should be readily accessible.
-
Diazonium Salt Instability: Arenediazonium salts are thermally unstable and can decompose explosively, especially when dry. Never isolate the diazonium salt intermediate. The protocol is designed to use the salt in a cold aqueous solution immediately after its formation. Strict temperature control below 5 °C during the diazotization step is mandatory.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat, must be worn at all times.[11]
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) in an alkaline solution before disposal according to institutional and local environmental regulations.
Detailed Large-Scale Protocol
This protocol is designed for a nominal 100g scale of the final product. Adjustments may be necessary for different scales.
4.1. Equipment
-
1 L, 3-necked, round-bottom flask (Reactor 1) equipped with a mechanical stirrer, a digital thermometer, and an addition funnel.
-
2 L, 3-necked, round-bottom flask (Reactor 2) equipped with a mechanical stirrer and a digital thermometer.
-
Ice-water bath.
-
Standard laboratory glassware for workup.
-
Filtration apparatus (Büchner funnel).
4.2. Reagents & Materials
| Reagent | MW | Molar Eq. | Quantity | Role |
| Methyl 4-amino-3-fluorobenzoate | 169.15 | 1.00 | 95.0 g | Starting Material |
| Concentrated HCl (37%) | 36.46 | ~4.5 | 210 mL | Acid Medium |
| Deionized Water | 18.02 | - | As needed | Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.10 | 42.5 g | Diazotizing Agent |
| Copper(I) Cyanide (CuCN) | 89.56 | 1.20 | 60.5 g | Cyanide Source |
| Sodium Cyanide (NaCN) | 49.01 | 1.20 | 33.0 g | Complexing Agent |
| Toluene | 92.14 | - | ~750 mL | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | As needed | Neutralizing Agent |
| Brine (Saturated NaCl) | - | - | As needed | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying Agent |
4.3. Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
Part A: Preparation of the Diazonium Salt Solution (Reactor 1)
-
In Reactor 1, combine Methyl 4-amino-3-fluorobenzoate (95.0 g) with deionized water (250 mL) and concentrated hydrochloric acid (210 mL). Stir to form a slurry.
-
Cool the mixture to 0–5 °C using an ice-water bath. Maintain this temperature range throughout the diazotization process.
-
In a separate beaker, dissolve sodium nitrite (42.5 g) in deionized water (120 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold amine slurry in Reactor 1 over approximately 60 minutes. The addition rate must be controlled to keep the internal temperature below 5 °C.
-
After the addition is complete, stir the resulting solution at 0–5 °C for an additional 30 minutes. The solution should be clear to slightly yellow. This is the diazonium salt solution; use it immediately in the next step.
Part B: Sandmeyer Cyanation and Work-up (Reactor 2)
-
In Reactor 2, prepare the cyanide solution by dissolving copper(I) cyanide (60.5 g) and sodium cyanide (33.0 g) in deionized water (200 mL). This may require gentle warming (to ~50 °C) to facilitate dissolution. Cool the resulting solution back down to room temperature.
-
Slowly and carefully, add the cold diazonium salt solution from Reactor 1 to the cyanide solution in Reactor 2 over 60-90 minutes. Vigorous evolution of nitrogen gas will occur. The addition rate must be carefully controlled to manage the effervescence.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then gently warm it to 50 °C for an additional 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 250 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
Part C: Purification
-
The crude this compound can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot isopropanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
The expected yield is typically in the range of 75-85%. The purity should be assessed by HPLC, GC, and NMR.
Conclusion
This application note details a scalable and validated protocol for the synthesis of this compound via the Sandmeyer reaction. By adhering to the procedural details and, most importantly, the stringent safety measures outlined, researchers and drug development professionals can reliably produce this key chemical intermediate on a large scale. The causality-driven explanations for experimental choices provide the necessary scientific grounding for potential process optimization and troubleshooting.
References
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances.
- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (2011). Journal of Organic Chemistry.
- Nickel-Catalyzed Cyanation of Aryl Halides. (2023). Molecules.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Sandmeyer Reaction. Thermo Fisher Scientific - US.
- Ni-Catalyzed Cyanation of Aryl Halides Using 1,4-Dicyanobenzene as an Easily Accessible Cyanide Source. (2022). Organic Letters.
- Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. (2024).
- Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE.
- Sandmeyer Reaction Mechanism. BYJU'S.
- Chemical Safety Data Sheet MSDS / SDS - Methyl 3-cyano-4-fluorobenzo
- Key Applications of Fluorinated Benzonitriles in Modern Chemistry. Fluorochem.
- Process for preparing fluorobenzonitriles. (1995).
- SAFETY DATA SHEET - Methyl 4-fluorobenzo
- Sourcing High-Purity Fluorinated Benzonitriles for Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- Methyl 3-cyano-4-fluorobenzoate SDS, 676602-31-6 Safety D
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- 4. byjus.com [byjus.com]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
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- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
The Strategic Deployment of Methyl 4-cyano-3-fluorobenzoate in Modern Medicinal Chemistry
Introduction: Unpacking the Utility of a Multifunctional Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a widely recognized approach for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Methyl 4-cyano-3-fluorobenzoate, a trifunctional aromatic building block, has emerged as a valuable intermediate for medicinal chemists. Its utility stems from the unique interplay of its constituent functional groups: an electrophilic aromatic ring activated by both a nitrile and a methyl ester, a strategically positioned fluorine atom that can modulate pKa and metabolic stability, and three distinct sites for chemical modification.[3][4][5]
This guide provides an in-depth exploration of this compound as a key building block. We will delve into its physicochemical properties, detail robust protocols for its chemical transformations, and showcase its application in the synthesis of high-value therapeutic agents, particularly in the realm of oncology. The protocols herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of a building block's properties is paramount for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 261951-83-5 | - |
| Molecular Formula | C₉H₆FNO₂ | - |
| Molecular Weight | 179.15 g/mol | [PubChem CID: 17965941] |
| Appearance | White to off-white solid | - |
| Melting Point | 78-82 °C | - |
| Boiling Point | Not determined | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |
Safety Profile:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. [GHS Classification] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Core Synthetic Transformations: Protocols and Mechanistic Rationale
The synthetic versatility of this compound is centered on three primary transformations: nucleophilic aromatic substitution (SNAr) at the C-4 position, hydrolysis of the methyl ester, and reduction of the cyano group.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The electron-withdrawing nature of the cyano and carboxyl groups strongly activates the aromatic ring for nucleophilic attack, making the fluorine atom an excellent leaving group in SNAr reactions. This reaction is a cornerstone for introducing nitrogen-based heterocycles, a common feature in many kinase and PARP inhibitors.
Protocol 1: Synthesis of Methyl 4-(piperidin-1-yl)-3-cyanobenzoate
-
Objective: To demonstrate a typical SNAr reaction by displacing the fluorine atom with a secondary amine, piperidine.
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of this compound in DMSO, add piperidine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
-
Causality and Insights:
-
DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature, which solvates the potassium cation without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
-
The reaction temperature is elevated to overcome the activation energy of the Meisenheimer complex formation, which is the rate-determining step.[6]
-
Diagram 1: SNAr Workflow A visual representation of the key steps in the nucleophilic aromatic substitution protocol.
Caption: Workflow for SNAr of this compound.
Hydrolysis of the Methyl Ester
The conversion of the methyl ester to a carboxylic acid is a critical step for subsequent amide bond formation, a key reaction in the synthesis of many pharmaceuticals, including PARP inhibitors like Niraparib and Talazoparib.
Protocol 2: Synthesis of 4-Cyano-3-fluorobenzoic acid
-
Objective: To hydrolyze the methyl ester functionality to the corresponding carboxylic acid.
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH and stir the mixture at room temperature until the starting material is consumed (monitored by TLC/LC-MS).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Causality and Insights:
-
The use of a co-solvent system (THF/water) is necessary to ensure the solubility of both the organic substrate and the inorganic base.
-
Base-catalyzed hydrolysis (saponification) is an irreversible process, which ensures high conversion to the carboxylate salt.
-
Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate, allowing for easy isolation.
-
Reduction of the Cyano Group
The reduction of the nitrile to a primary amine provides a synthetic handle for the introduction of new functionalities or for the construction of heterocyclic rings.
Protocol 3: Synthesis of Methyl 4-(aminomethyl)-3-fluorobenzoate
-
Objective: To selectively reduce the cyano group to a primary amine while preserving the methyl ester.
-
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (catalytic amount) or Palladium on Carbon (Pd/C)
-
Methanol (MeOH) saturated with ammonia
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound in methanol saturated with ammonia.
-
Add the Raney Nickel or Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step or purified further.
-
-
Causality and Insights:
-
Catalytic hydrogenation is a common and effective method for nitrile reduction.
-
The addition of ammonia to the reaction mixture helps to suppress the formation of secondary and tertiary amine byproducts by competing with the primary amine product for reaction with the intermediate imine.
-
Care must be taken when handling Raney Nickel as it can be pyrophoric.
-
Diagram 2: Chemical Reactivity Map A diagram illustrating the three main reaction pathways from the central building block.
Caption: Key transformations of this compound.
Application in the Synthesis of PARP and Kinase Inhibitors
The structural motifs derived from this compound are prevalent in a number of clinically important oncology drugs. The 4-cyano-3-fluorobenzoic acid derivative, in particular, is a crucial precursor for constructing the core scaffolds of several PARP inhibitors.
Case Study: Synthesis of the Phthalazinone Core of PARP Inhibitors
The phthalazinone core is a key pharmacophore in several PARP inhibitors, including Talazoparib. The synthesis of this core can be envisioned starting from 4-cyano-3-fluorobenzoic acid, which is readily prepared from this compound via the hydrolysis protocol described above.
A plausible synthetic route involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a hydrazine derivative to form a hydrazide. Subsequent intramolecular cyclization, often under acidic or basic conditions, can then furnish the desired phthalazinone ring system. The fluorine atom can be displaced by a nucleophile either before or after the formation of the phthalazinone core, depending on the overall synthetic strategy.
The synthesis of Talazoparib, a potent PARP inhibitor, involves the construction of a complex tetracyclic system.[7] While the exact patented routes may vary, the fundamental chemistry often relies on building blocks that can be derived from intermediates like 4-cyano-3-fluorobenzoic acid.[1]
Similarly, in the field of kinase inhibitors, the ability to introduce diverse amine functionalities via SNAr at the C-4 position allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The 4-anilino-3-cyanoquinoline scaffold, for example, is a known kinase inhibitor chemotype, and its synthesis can be approached using strategies that employ fluorinated cyanobenzoate derivatives.[8]
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for a range of selective chemical transformations, providing access to a variety of complex molecular architectures. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge needed to effectively utilize this valuable intermediate in the synthesis of novel therapeutic agents. The strategic application of such building blocks is crucial in accelerating the drug discovery process and in the development of next-generation medicines.
References
-
Chem-Impex International. (n.d.). 4-Cyano-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (2017). US9708319B1 - Synthesis of PARP inhibitor talazoparib.
-
Tavleen Kaur Maidh. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17965941, this compound. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Lin, Y., et al. (2020). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Future Medicinal Chemistry, 12(1), 65-80.
- Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 129(10), 879-885.
- Google Patents. (2001). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5146-5154. Retrieved from [Link]
- Google Patents. (2019). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
- Google Patents. (2017). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
- Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
-
European Patent Office. (2022). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof. Retrieved from [Link]
-
Zhang, N., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425. Retrieved from [Link]
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- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 5. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
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- 7. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 8. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 4-cyano-3-fluorobenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-cyano-3-fluorobenzoate, a critical building block in pharmaceutical and agrochemical research.[1][2] This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical, field-tested experience.
Overview of Synthetic Strategies
Two primary routes dominate the synthesis of this compound:
-
The Sandmeyer Reaction: This classic transformation involves the diazotization of an aromatic amine, typically Methyl 4-amino-3-fluorobenzoate, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3][4] It is a cost-effective but often technically demanding route.
-
Palladium-Catalyzed Cross-Coupling: This modern approach involves the cyanation of an aryl halide or triflate, such as Methyl 4-bromo-3-fluorobenzoate, using a palladium catalyst and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II).[5][6] This method often offers milder conditions and broader functional group tolerance but can be more expensive.[6]
This guide will address challenges encountered in both pathways to help you optimize your reaction outcomes.
Troubleshooting Guide: A Problem-Solution Approach
Section 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a powerful tool but is notoriously sensitive to reaction conditions.[7] It proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single electron transfer from copper(I) to the diazonium salt.[3][8][9]
Q1: My Sandmeyer reaction yield is consistently low or zero. What are the most likely causes?
A1: Low yield is the most common issue and typically points to problems in one of the two main stages: diazotization or cyanide displacement.
-
Cause A: Inefficient Diazotization. The formation of the aryl diazonium salt from Methyl 4-amino-3-fluorobenzoate is the critical first step.
-
Troubleshooting:
-
Temperature Control is Paramount: The diazotization must be performed at low temperatures (typically 0-5 °C).[9] Aryl diazonium salts are thermally unstable; at higher temperatures, they rapidly decompose or react with water to form the undesired phenol byproduct, Methyl 3-fluoro-4-hydroxybenzoate.[9][10] Ensure your ice bath is well-maintained throughout the addition of the nitrite source.
-
Nitrosating Agent Quality: Use a fresh, high-quality source of sodium nitrite (NaNO₂). Old or improperly stored NaNO₂ can degrade, leading to incomplete diazotization.
-
Acid Stoichiometry: Ensure sufficient acid (e.g., HCl, H₂SO₄) is present to both protonate the aniline and form nitrous acid from NaNO₂. A common mistake is using only one equivalent of acid.
-
-
-
Cause B: Poor Cyanide Displacement. The conversion of the diazonium salt to the nitrile is catalyzed by Cu(I)CN.
-
Troubleshooting:
-
Catalyst Activity: Use fresh, high-purity copper(I) cyanide. The quality of the CuCN is crucial for the single-electron transfer that initiates the radical mechanism.[8]
-
Neutralization: Before adding the diazonium salt solution to the cyanide solution, ensure the cyanide solution is adequately buffered or basic. This prevents the acidic diazonium solution from generating toxic hydrogen cyanide (HCN) gas.
-
Side Reactions: The primary competing reaction is the formation of biaryl byproducts, which supports the radical nature of the mechanism.[3][4] This is often exacerbated by slow reaction rates or incorrect stoichiometry.
-
-
| Parameter | Recommended Condition | Rationale & Troubleshooting Tip |
| Diazotization Temp. | 0–5 °C | Prevents thermal decomposition of the diazonium salt and formation of phenol byproduct.[9] Use a calibrated thermometer directly in the reaction mixture. |
| NaNO₂ Addition | Slow, portion-wise | Maintains low temperature and prevents localized buildup of nitrous acid. |
| CuCN Stoichiometry | Stoichiometric often used | While catalytic, stoichiometric amounts are often used to improve reactivity and kinetics.[4] |
| pH Control | Buffer cyanide solution | Prevents dangerous HCN evolution upon addition of the acidic diazonium salt solution. |
Q2: My final product is contaminated with a significant, hard-to-remove impurity. What could it be?
A2: The most common impurity from a Sandmeyer synthesis is the corresponding phenol (Methyl 3-fluoro-4-hydroxybenzoate).
-
Identification: The phenol impurity will have a different retention factor (Rf) on TLC and a distinct mass in GC-MS analysis. It is also more polar than the desired nitrile.
-
Mechanism of Formation: The diazonium salt intermediate is susceptible to nucleophilic attack by water, especially at elevated temperatures.[9]
-
Prevention & Removal:
-
Rigorous Temperature Control: This is the best preventative measure. Maintaining the 0–5 °C window during diazotization and keeping the reaction cool during the cyanide displacement minimizes this side reaction.[9]
-
Purification: If the phenol does form, it can often be removed via column chromatography. A more effective method can be an aqueous basic wash (e.g., with 1M NaOH solution). The acidic phenol will be deprotonated to its water-soluble phenoxide salt and extracted into the aqueous layer, while the neutral nitrile product remains in the organic layer.
-
Section 2: Palladium-Catalyzed Cross-Coupling Pathway
Palladium-catalyzed cyanation offers a milder, more versatile route but is susceptible to catalyst deactivation.[5][6] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the cyanide source, and reductive elimination to form the product.[5]
Q3: My palladium-catalyzed cyanation of Methyl 4-bromo-3-fluorobenzoate has stalled or shows no conversion.
A3: Reaction failure in this context almost always points to an issue with the catalytic system.
-
Cause A: Catalyst Poisoning. Cyanide ions are notorious for strongly binding to and deactivating palladium catalysts, poisoning all intermediates in the catalytic cycle.[6][11]
-
Troubleshooting:
-
Choice of Cyanide Source: Use a cyanide source with low free cyanide concentration. Zinc cyanide (Zn(CN)₂) is widely used because its covalent nature results in a lower concentration of free cyanide compared to KCN or NaCN.[6] The non-toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an even safer and often highly effective alternative.[6][11]
-
Additives: Some protocols include additives like zinc dust or zinc formate to regenerate the active Pd(0) catalyst or prevent deactivation.[1]
-
-
-
Cause B: Inactive Catalyst or Improper Reaction Setup.
-
Troubleshooting:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) are often required to promote the key steps of oxidative addition and reductive elimination.[1][12]
-
Solvent and Atmosphere: Use anhydrous, polar aprotic solvents (e.g., DMF, DMAc, NMP) and maintain an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, rendering them inactive.
-
Temperature: The reaction temperature must be sufficient to overcome the activation energy for oxidative addition, often in the range of 80–120 °C.[13]
-
-
Process Optimization Workflow
The following diagram outlines a decision-making process for troubleshooting a stalled Pd-catalyzed cyanation reaction.
Caption: Troubleshooting workflow for a stalled Pd-catalyzed cyanation.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for large-scale synthesis?
A1: The choice depends on a balance of factors.
-
Sandmeyer Route: Generally more cost-effective due to cheaper starting materials (aromatic amines) and reagents. However, it can be challenging to scale due to the thermal instability of diazonium salts and the handling of copper cyanide waste streams.
-
Palladium-Catalyzed Route: Often preferred for scalability despite higher initial costs (palladium catalysts, phosphine ligands, aryl bromides).[1] These reactions are typically more reproducible, have higher functional group tolerance, and generate a cleaner waste stream.[6] The use of heterogeneous catalysts like Pd/C can also simplify product purification and catalyst recovery on a large scale.[1]
Q2: What are the essential safety precautions when working with cyanide sources?
A2: Cyanide salts are highly toxic and require strict handling protocols.[14][15]
-
Engineering Controls: ALWAYS handle solid cyanide salts and their solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.[16]
-
Avoid Acid: Never allow cyanide salts to come into contact with acids. This will generate highly toxic hydrogen cyanide (HCN) gas.[14] Keep acid containers out of the designated cyanide work area.[16]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended; consider double-gloving).[15][16]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated and disposed of as hazardous waste.
-
Decontamination: Decontaminate glassware and work surfaces with a freshly prepared 10% bleach solution, followed by a water rinse.[16] This should be done within the fume hood.
Q3: How can I monitor the reaction progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
TLC System: A typical eluent system would be a mixture of ethyl acetate and hexanes. The starting material (e.g., Methyl 4-bromo-3-fluorobenzoate) will be less polar than the more polar product (this compound).
-
Visualization: Use a UV lamp (254 nm) for visualization.
-
Confirmation: For unambiguous confirmation of reaction completion and product identity, techniques like GC-MS or LC-MS are recommended to verify the mass of the product and identify any byproducts.
Q4: Can the nitrile group in the final product be hydrolyzed back to a carboxylic acid during workup?
A4: Under standard workup conditions (e.g., aqueous washes with neutral or mildly basic/acidic solutions at room temperature), the aromatic nitrile group is very stable and will not hydrolyze. Harsh conditions, such as prolonged heating with strong acid or base, are required to hydrolyze an aromatic nitrile. Enzymatic hydrolysis is also possible but not relevant to a standard chemical workup.[17][18]
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.
- Reddy, V. R., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Beller, M., & Zapf, A. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Anwar, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 2699–2727.
- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15330–15333.
- Mary, Y. A., & Rej, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Catalysis Science & Technology, 10(21), 7138-7164.
- Ji, D., et al. (2013). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 15(1), 182–185.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Weissman, S. A., & Beller, M. (2004). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent.
- Schareina, T., & Zapf, A. (2007). Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides.
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
University of California, Santa Cruz. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
- Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed cyanation of aryl halides with CuSCN. Retrieved from [Link]
-
Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]
-
ACS Publications. (2022). Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases. Retrieved from [Link]
- Google Patents. (n.d.). EP3810602A1 - Compounds.
-
StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 3810602 B1 - COMPOUNDS. Retrieved from [Link]
- Google Patents. (n.d.). CA1019767A - Purification of aromatic nitriles.
-
Reddit. (2023). Sandmeyer type reaction troubleshoot. Retrieved from [Link]
-
Reddit. (2017). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]
-
YouTube. (2023). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Retrieved from [Link]
-
ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Retrieved from [Link]
- Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal, 165(2), 309–319.
- Nagasawa, T., et al. (2000). Transformation of aliphatic and aromatic nitriles by a nitrilase from Pseudomonas sp. Canadian Journal of Microbiology, 46(9), 801-807.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Appchem. (n.d.). Methyl 4-Amino-3-fluorobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-fluorobenzoate. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 185629-32-7 Name: Methyl 4-amino-3-fluorobenzoate. Retrieved from [Link]
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- 18. ovid.com [ovid.com]
Technical Support Center: Methyl 4-cyano-3-fluorobenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-cyano-3-fluorobenzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your target compound by explaining the causality behind common experimental challenges.
Overview of Synthetic Strategies
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The most common synthetic routes involve the introduction of a cyano group onto a substituted benzene ring. The two primary strategies are the Rosenmund-von Braun reaction and Palladium-catalyzed cyanation.
-
Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide (typically a bromide) with a copper(I) cyanide (CuCN) salt at elevated temperatures.[1][2] While cost-effective, it often requires high temperatures (150-250 °C), which can be incompatible with sensitive functional groups.[2]
-
Palladium-Catalyzed Cyanation: A more modern and versatile approach that uses a palladium catalyst to couple an aryl halide or triflate with a cyanide source.[3][4] These reactions generally proceed under milder conditions and exhibit broader functional group tolerance.[3][5] Common cyanide sources include zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate (K₄[Fe(CN)₆]), and acetone cyanohydrin.[3][5][6]
This guide will primarily focus on troubleshooting palladium-catalyzed cyanation, as it is the more prevalent method in modern synthesis, but the principles can often be applied to other methods.
General Synthesis Workflow Diagram
Caption: General workflow for palladium-catalyzed synthesis.
Troubleshooting Guide
This section is organized by common problems encountered during the synthesis. Each problem is followed by probable causes and actionable solutions grounded in chemical principles.
| Symptom / Observation | Probable Cause(s) | Recommended Action(s) & Scientific Rationale |
| Low or No Product Formation | 1. Catalyst Inactivity: The Pd(0) active species is not forming or has been deactivated.[5] 2. Poor Reagent Quality: Presence of water or other impurities in solvents or reagents. 3. Incorrect Reaction Temperature: Temperature is too low for oxidative addition or too high, causing decomposition. | 1a. Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for in-situ reduction to Pd(0). Some reactions benefit from a reducing agent.[7] 1b. Ligand Choice: Use an appropriate phosphine ligand (e.g., dppf, Xantphos) to stabilize the Pd(0) center and facilitate the catalytic cycle.[8] 2. Rigorous Drying: Dry solvents and reagents thoroughly. Water can hydrolyze the cyanide source and interfere with the catalyst. Use freshly distilled anhydrous solvents. 3. Temperature Optimization: Start with literature-reported temperatures and optimize in small increments (±10 °C). The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step and is temperature-dependent.[4] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Poisoning: Excess cyanide ions can strongly coordinate to the palladium center, inhibiting further catalytic activity.[6][9] 2. Insufficient Base: The base may be too weak or consumed by side reactions. 3. Phase Transfer Issues: Poor solubility of inorganic cyanide salts in organic solvents. | 1a. Use a Slow-Release Cyanide Source: Zinc cyanide (Zn(CN)₂) is less soluble than KCN or NaCN, maintaining a lower concentration of free cyanide and reducing catalyst poisoning.[6][10] 1b. Additives: Incorporating additives like zinc formate can help reactivate the catalyst.[8] 2. Base Selection: Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Ensure it is finely powdered and anhydrous to maximize surface area and reactivity. 3. Solvent Choice: Use a polar aprotic solvent like DMF, DMAc, or NMP to improve the solubility of reagents and facilitate the reaction.[3] In some cases, aqueous media with a phase-transfer catalyst can be effective.[11] |
| Significant Byproduct Formation (e.g., Dehalogenation) | 1. β-Hydride Elimination: If there are alkyl chains with β-hydrogens on the starting material or ligands, this can be a competing pathway.[12] 2. Ligand Decomposition: At high temperatures, some phosphine ligands can degrade. 3. Homocoupling: Dimerization of the starting aryl halide. | 1. Ligand Selection: Choose bulky biaryl phosphine ligands that promote reductive elimination of the desired product over side reactions.[12] 2. Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate. 3. Optimize Stoichiometry: Ensure the stoichiometry of the cyanide source and other reagents is correct to favor the cross-coupling pathway. |
| Difficulty in Product Purification | 1. Residual Metal Contamination: Palladium or copper salts remaining in the product. 2. Unreacted Starting Material: Similar polarity to the product can make chromatographic separation difficult. 3. Formation of Copper-Nitrile Complexes: In Rosenmund-von Braun reactions, stable complexes can form.[13] | 1. Aqueous Workup: A thorough aqueous workup, sometimes with a dilute acid or ammonia wash, can help remove metal salts. 2. Drive Reaction to Completion: Use the strategies above to ensure complete conversion of the starting material. If separation is still difficult, consider recrystallization as an alternative to chromatography. 3. Extraction: For Rosenmund-von Braun products, extraction with a suitable hot solvent (e.g., toluene) can help break up complexes and isolate the desired nitrile.[13] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: Which cyanide source is best for my reaction? A1: The choice depends on your specific substrate and reaction conditions.
-
Zinc Cyanide (Zn(CN)₂): Often the preferred choice for palladium-catalyzed reactions. It is less toxic than alkali metal cyanides and its lower solubility reduces the concentration of free cyanide, minimizing catalyst poisoning.[6][10]
-
Copper(I) Cyanide (CuCN): The classic reagent for the Rosenmund-von Braun reaction. It is effective but typically requires high temperatures.[1]
-
Potassium Hexacyanoferrate (K₄[Fe(CN)₆]): A non-toxic and robust cyanide source that has gained popularity. It is stable and safe to handle but may require specific catalyst systems to be effective.[3]
Q2: My reaction is very sensitive to air. How can I ensure it remains inert? A2: The Pd(0) catalytic species is highly sensitive to oxygen.
-
Degassing: Thoroughly degas your solvent before use by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of nitrogen or argon. Use glassware with gas-tight seals (e.g., Schlenk line techniques).
-
Reagent Handling: Add reagents via syringe or under a blanket of inert gas.
Q3: Can I use an aryl chloride as a starting material? A3: Yes, but it is more challenging than using an aryl bromide or iodide. The C-Cl bond is stronger, making the oxidative addition step more difficult.[4] Success with aryl chlorides often requires:
-
More electron-rich and bulky phosphine ligands (e.g., biaryl phosphine ligands).[12]
-
Higher reaction temperatures.
-
More active catalyst systems, sometimes involving nickel catalysts.[10][14]
Q4: What are the critical safety precautions when working with cyanides? A4: Cyanide compounds are highly toxic and require strict safety protocols.[15]
-
Handling: Always handle solid cyanides and reaction mixtures in a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[15][16]
-
Quenching: Never add acid to a solution containing cyanide salts, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[15][17] Quench reactions carefully with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions (pH > 10) to destroy excess cyanide.
-
Emergency: Ensure an emergency plan is in place and that lab personnel are aware of the location of cyanide antidote kits, if available and approved by your institution's safety office.[18][19] Immediate medical attention is critical in case of exposure.[15]
Exemplary Protocol: Palladium-Catalyzed Cyanation
This protocol is a representative example for the cyanation of Methyl 4-bromo-3-fluorobenzoate. Note: This is a general guideline and should be adapted and optimized for your specific laboratory conditions.
Reagents:
-
Methyl 4-bromo-3-fluorobenzoate (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv, 1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv, 4 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add Methyl 4-bromo-3-fluorobenzoate, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed DMF via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully pour the mixture into an aqueous solution of ammonia or sodium bicarbonate and stir for 30 minutes.
-
Extract the aqueous phase three times with ethyl acetate or toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
References
- TSM TheSafetyMaster Private Limited. (2024, March 19). Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. TSM.
- Wikipedia. Rosenmund–von Braun reaction.
- MacDonald, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
- 911Metallurgist. (2018, January 18). Cyanide Safety.
- Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
- Malig, J., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- Dalton, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing.
- Wang, L., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances, RSC Publishing.
- Wu, J., et al. (2025). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids.
- Sumitomo Chem Co. (Patent). Process for producing aromatic nitrile.
- University of Windsor.
- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, Organic Chemistry Portal.
- Fors, B. P. Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
- Neetha, M., & Pillai, A. D. (2020).
- Various Authors. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
- Various Authors. Rosenmund–von Braun reaction. SciSpace.
- StudySmarter. (2023, October 20).
- Chemistry LibreTexts. (2023, August 2).
- Various Authors. Cyanation of aryl iodides using water as the solvent.
- Various Authors. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Sun Ventures Inc. (Patent). Purification of aromatic nitriles.
- Wu, Y., et al. L-Proline-Promoted Rosenmund–von Braun Reaction.
- Liu, F., et al. (2020).
- Bruneau, A., et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC, NIH.
- Various Authors. (2025). Ligand-Promoted Rosenmund–von Braun Reaction.
- Sigma-Aldrich.
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- ChemicalBook.
- Asahi Kasei Kabushiki Kaisha. (Patent). Purification of nitrile.
- Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. PMC, NIH.
- Various Authors. (2010). Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source and water as solvent.
- Anhui Jiangi Pharmaceutical Co Ltd. (Patent). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Wang, D., et al. Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2.
- Zhang, X., et al. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters, Organic Chemistry Portal.
- Jiangsu Lianhua Pharmaceutical Co Ltd. (Patent). Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
- Various Authors. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP.
- Eli Lilly & Co. (Patent). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
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Technical Support Center: Synthesis of Methyl 4-cyano-3-fluorobenzoate
Welcome to the technical support guide for the synthesis of Methyl 4-cyano-3-fluorobenzoate, a critical intermediate in pharmaceutical and materials science research. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our focus is on anticipating and resolving common experimental challenges by explaining the chemical principles behind each step.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory-scale synthesis route for this compound?
The most prevalent and well-documented method is a Sandmeyer-type reaction starting from an aniline precursor, typically Methyl 3-amino-4-cyanobenzoate. This multi-step process involves the diazotization of the aromatic amine followed by a nucleophilic substitution with a cyanide source.[1] An alternative, though less common, route is the esterification of 4-cyano-3-fluorobenzoic acid.[2]
Q2: What are the most critical reaction parameters to control during the synthesis?
For the Sandmeyer route, temperature control is paramount. The diazotization step, where the amine is converted to a diazonium salt using sodium nitrite and a strong acid, must be maintained between 0-5 °C.[3] Temperatures above this range can lead to premature decomposition of the unstable diazonium salt, primarily through reaction with water, forming undesired phenolic byproducts.[2][4] Stoichiometry of the diazotizing agent (sodium nitrite) is also critical; an insufficient amount leads to unreacted starting material, while a large excess can cause unwanted side reactions.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction completion.[2] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material, the product, and major byproducts. By spotting the reaction mixture alongside a standard of the starting material, you can observe the consumption of the reactant and the formation of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Section 2: Troubleshooting Guide for Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of this compound, detailing their causes and providing actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After workup, the isolated mass of the crude product is significantly lower than the theoretical yield, or no product is observed.
Potential Causes:
-
Ineffective Diazotization: The primary amine was not fully converted to the diazonium salt. This can be due to impure sodium nitrite, incorrect stoichiometry, or adding the nitrite solution too quickly, which can cause localized heating and decomposition.
-
Premature Diazonium Salt Decomposition: The reaction temperature exceeded 5 °C, causing the diazonium salt to decompose to various byproducts before the cyanide nucleophile could react.[4]
-
Ineffective Cyanation: The copper(I) cyanide (or other cyanide source) was of poor quality or the conditions for the Sandmeyer reaction were not optimal, leading to poor conversion of the diazonium salt to the desired nitrile.
Recommended Solutions:
-
Verify Reagent Quality: Use fresh, high-purity sodium nitrite.
-
Strict Temperature Control: Employ an ice/salt bath to maintain the internal reaction temperature between 0-5 °C throughout the diazotization and addition steps.
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the amine, ensuring the temperature does not rise.
-
Monitor Diazotization: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates that enough sodium nitrite has been added to fully convert the amine. The paper will turn blue/black in the presence of nitrous acid.
Problem 2: Presence of a Major Byproduct with a Higher Polarity on TLC
Symptom: TLC analysis of the crude product shows a significant spot that is more polar (lower Rf value) than the desired product. ¹H NMR analysis may show a broad singlet in the aromatic region and the disappearance of one aromatic proton signal, characteristic of a phenol.
Potential Cause:
-
Formation of Methyl 3-fluoro-4-hydroxybenzoate: This is the most common byproduct and results from the reaction of the intermediate diazonium salt with water (hydrolysis).[2] This occurs when the reaction temperature is too high or when the diazonium salt is left for too long in the aqueous acidic medium before the addition of the cyanide source.
Recommended Solutions:
-
Maintain Low Temperature: As stated previously, strict adherence to the 0-5 °C temperature range is crucial.
-
Minimize Reaction Time: Proceed with the cyanation step as soon as the diazotization is complete. Do not let the diazonium salt solution stand for extended periods.
-
Use of Non-Aqueous Methods: In some cases, diazotization using an organic nitrite (e.g., tert-butyl nitrite) in an organic solvent can minimize water-related side reactions.[5]
Problem 3: Unreacted Starting Material in the Final Product
Symptom: TLC and NMR analysis clearly show the presence of the starting material (Methyl 3-amino-4-cyanobenzoate) in the purified product.
Potential Cause:
-
Incomplete Diazotization: An insufficient amount of sodium nitrite was used, or the amine was not fully dissolved in the acid before the diazotization began, leaving some of it unreacted.
Recommended Solutions:
-
Ensure Complete Dissolution: Confirm that the starting amine is fully dissolved in the aqueous acid before cooling the solution and starting the nitrite addition. Gentle warming may be required before cooling down to 0 °C.
-
Stoichiometry Check: Use a slight excess (e.g., 1.1 equivalents) of sodium nitrite to drive the reaction to completion. Use starch-iodide paper for confirmation as described above.
Section 3: Key Byproduct Identification
For accurate analysis, it is crucial to recognize the signatures of common impurities. The table below summarizes the key byproducts and their expected characteristics.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Features (in CDCl₃) |
| Methyl 3-amino-4-cyanobenzoate (Starting Material) | 178.17 | Broad singlet for -NH₂ protons (~4.0-5.0 ppm), distinct aromatic proton signals. | |
| Methyl 3-fluoro-4-hydroxybenzoate | 184.14 | Broad singlet for -OH proton, shift in aromatic signals due to strong electron-donating -OH group. | |
| 4-Carboxy-2-fluorobenzenediazonium (Unstable Intermediate) | 195.13 | Not typically isolated; highly reactive. | |
| Methyl 3-chloro-4-cyanobenzoate | 211.62 | May arise if HCl is used and chloride acts as a competing nucleophile. Aromatic signals will differ from the fluoro-product. |
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Methyl 3-amino-4-cyanobenzoate
-
Concentrated Hydrochloric Acid (HCl) or Tetrafluoroboric Acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Amine Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 3-amino-4-cyanobenzoate (1.0 eq) in a mixture of water and concentrated HCl.
-
Cooling: Cool the suspension to 0-5 °C using an ice/salt bath.
-
Diazotization: Prepare a solution of Sodium Nitrite (1.1 eq) in a small amount of cold deionized water. Add this solution dropwise to the cooled amine suspension over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Confirmation: After the addition is complete, stir for an additional 20 minutes at 0-5 °C. Test for excess nitrous acid with starch-iodide paper.
-
Cyanation Slurry: In a separate flask, prepare a solution/slurry of Copper(I) Cyanide (1.2 eq) and Sodium Cyanide (1.3 eq) in water. Cool this mixture to 0-5 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide slurry. The addition should be controlled to manage gas evolution (N₂) and maintain a low temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure full conversion.
-
Workup: Cool the reaction mixture and extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization.[6][7]
Protocol 2: Purification by Silica Gel Chromatography
-
Prepare Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10-15% ethyl acetate).
-
Collect Fractions: Collect fractions and monitor them by TLC to isolate the fractions containing the pure product.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Section 5: Visual Guides & Workflows
Diagram 1: Reaction Pathway and Byproduct Formation
This diagram illustrates the main synthetic route from the aniline precursor to the final product, highlighting the critical diazonium salt intermediate and the pathway for the formation of the common phenolic byproduct.
Caption: Main reaction path and key side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low yield.
Section 6: References
-
Google Patents. (n.d.). EP3810602A1 - Compounds. Retrieved from
-
ACS Omega. (2025). Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 3810602 B1 - Compounds. Retrieved from [Link]
-
Google Patents. (n.d.). CA2770801A1 - Pesticidal carboxamides. Retrieved from
-
National Institutes of Health. (n.d.). Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases. Retrieved from [Link]
-
Acta Pharmaceutica. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved from [Link]
-
Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Retrieved from
-
Barrat, F.J. & Coffman, R.L. (n.d.). Development of TLR inhibitors for the treatment of autoimmune diseases. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]
-
Google Patents. (n.d.). US3941768A - One step diazotization coupling process. Retrieved from
-
ResearchGate. (2025). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Retrieved from [Link]
Sources
- 1. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. questjournals.org [questjournals.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US3941768A - One step diazotization coupling process - Google Patents [patents.google.com]
- 6. EP3810602A1 - Compounds - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Methyl 4-cyano-3-fluorobenzoate
Welcome to the dedicated technical support guide for the purification of Methyl 4-cyano-3-fluorobenzoate (CAS 268734-34-5). This document is designed for researchers, medicinal chemists, and process development professionals who handle this versatile intermediate. Achieving high purity is critical for downstream applications, and this guide provides in-depth, experience-based solutions to common purification challenges.
Section 1: Compound Characteristics & Initial Assessment
Before initiating purification, a thorough understanding of the target compound's properties is essential. This knowledge informs the selection of an appropriate purification strategy.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₆FNO₂ | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | Room temperature, sealed in dry conditions | [2] |
| Boiling Point | 267.5 ± 25.0 °C (Predicted) | [2] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) |[2] |
The first step with any crude product is a quick purity assessment. A simple Thin-Layer Chromatography (TLC) or a crude ¹H NMR spectrum can provide invaluable information about the number and nature of impurities, guiding your choice between recrystallization and column chromatography.
Logical Workflow for Purification Strategy
The following decision tree illustrates a logical approach to selecting a purification method based on the initial assessment of your crude material.
Caption: Decision workflow for purification.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how do I fix it?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point or when the polarity difference between the solvent and anti-solvent is too great, causing rapid precipitation.
-
Causality: The high concentration of impurities can depress the melting point of the mixture, making it more prone to oiling out. Additionally, using a solvent in which the compound is excessively soluble, or adding an anti-solvent too quickly, can induce this phenomenon.
-
Solutions:
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature first, then move it to an ice bath. Rapid cooling favors precipitation over crystallization.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture and reheat until everything redissolves. Then, attempt the slow cooling process again.
-
Change Solvent System: The chosen solvent may not be ideal. For this compound, which has moderate polarity, consider solvent pairs like Ethyl Acetate/Heptane, Methanol/Water, or Acetone/Water.[3] The key is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure product, add a tiny crystal (a "seed crystal") to the cooled solution to initiate crystallization.
-
Q2: After recrystallization, my yield is very low. What are the likely causes?
A2: Low yield is a common problem and can stem from several factors during the recrystallization process.
-
Causality: The most frequent causes are using too much solvent, filtering the crystals while the solution is still warm, or choosing a solvent in which the compound has significant solubility even at low temperatures.
-
Solutions:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Working in excess solvent means more of your product will remain in the mother liquor upon cooling.
-
Ensure Complete Cooling: Make sure the flask has been thoroughly chilled in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.
-
Recover from Mother Liquor: Don't discard the filtrate (mother liquor) immediately. You can often recover a second crop of crystals by boiling off some of the solvent to re-concentrate the solution and repeating the cooling process. Note that this second crop may be less pure than the first.
-
Solvent Re-evaluation: If yields remain low, your chosen solvent may not be optimal. Perform small-scale solubility tests with alternative solvents to find one with a better solubility profile (high solubility at high temperature, low solubility at low temperature).
-
Column Chromatography Issues
Q3: I'm running a flash column, but my compound is eluting with impurities. How can I improve the separation?
A3: Co-elution indicates that the chosen mobile phase (eluent) does not provide sufficient resolution between your target compound and the impurities on the stationary phase (typically silica gel).
-
Causality: The polarity of the eluent is too high, causing all components to move too quickly up the TLC plate (and through the column) without effective separation.[4] Alternatively, the column may be overloaded with crude material.
-
Solutions:
-
Optimize the Eluent System via TLC: Before running the column, find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[4][5] This provides the best chance for good separation on the column. For this compound, start with mixtures of Ethyl Acetate and Hexane (e.g., 1:4 or 1:3 v/v).
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar solvent system (e.g., 10% EtOAc in Hexane) and gradually increase the polarity (e.g., to 20%, 30% EtOAc). This will elute less polar impurities first, followed by your target compound, and finally the more polar impurities.
-
Check Column Loading: Do not overload the column. A general rule of thumb for silica gel chromatography is to use a mass ratio of adsorbent to crude product of at least 30:1 to 50:1 for moderately difficult separations.[5][6]
-
Ensure Proper Packing: A poorly packed column with channels or cracks will lead to terrible separation. Pack the column as a slurry to ensure a homogenous stationary phase.[5]
-
Q4: My compound seems to be "streaking" on the TLC plate and is eluting over many column fractions. Why?
A4: Streaking is often a sign of compound insolubility, sample overloading on the TLC plate, or the presence of highly acidic or basic impurities. For column chromatography, it leads to broad peaks and poor separation.
-
Causality: If the compound is not fully soluble in the eluent, it will smear along the stationary phase. Applying too much sample to the TLC plate or column can exceed the capacity of the stationary phase at the origin. Residual acidic or basic reagents from the synthesis (e.g., unreacted starting materials or catalysts) can interact strongly with the slightly acidic silica gel, causing tailing.
-
Solutions:
-
Use a Stronger Loading Solvent: Dissolve the crude product in a minimal amount of a strong solvent like Dichloromethane (DCM) or Ethyl Acetate to load it onto the column.
-
Dry Loading: If solubility is a major issue, use the "dry loading" technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder can be carefully added to the top of the packed column.
-
Modify the Mobile Phase: If residual acidic impurities are suspected, adding a very small amount of a modifier to the eluent, such as 0.1-0.5% acetic acid, can sometimes improve peak shape. Conversely, for basic impurities, 0.1-0.5% triethylamine can be used. Caution: This should be done judiciously as it alters the properties of the stationary phase.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: Impurities are highly dependent on the synthetic route. A common route involves the cyanation of a halogenated precursor. Potential impurities could include:
-
Unreacted Starting Material: e.g., Methyl 4-bromo-3-fluorobenzoate or a related halogenated species.
-
Hydrolysis Product: 4-cyano-3-fluorobenzoic acid, if the ester is inadvertently cleaved under acidic or basic conditions during workup.
-
Positional Isomers: Depending on the directing effects of the substituents in the starting materials, small amounts of other isomers like Methyl 3-cyano-4-fluorobenzoate might be formed.[7]
Q2: Which analytical methods are best for final purity confirmation?
A2: A combination of methods provides the most confident purity assessment:
-
¹H NMR & ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is excellent for structural confirmation and detecting proton- or fluorine-containing impurities.
-
HPLC: High-Performance Liquid Chromatography is a highly sensitive technique for quantifying purity and detecting non-volatile impurities. An area normalization method can give a precise purity value.[8]
-
GC-MS: Gas Chromatography-Mass Spectrometry is suitable for identifying any volatile or semi-volatile impurities and provides mass information for identification.[8]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.
Q3: Can you provide a standard starting protocol for flash column chromatography?
A3: Absolutely. This is a robust starting point that should be optimized using preliminary TLC analysis.
Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system. A good starting point is 20% Ethyl Acetate in Hexane (v/v). The target Rf for the product should be ~0.3.
-
Column Preparation:
-
Select a column with an appropriate diameter for your sample size (e.g., 2-4 cm diameter for 1-2 g of crude material).
-
Insert a small plug of cotton or glass wool at the bottom. Add a ~0.5 cm layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% EtOAc/Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it, ensuring no air bubbles or cracks form.[5] Add another ~0.5 cm layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of Dichloromethane or Ethyl Acetate (1-2 mL).
-
Carefully apply the solution to the top layer of sand using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica, stopping when the liquid level reaches the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions (e.g., 10-20 mL per fraction) while applying gentle air pressure to maintain a steady flow rate.
-
If using a gradient, start with a low polarity eluent (e.g., 5% EtOAc/Hexane) and incrementally increase the polarity (e.g., to 10%, 15%, 20% EtOAc/Hexane) after collecting a set number of fractions.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate alongside your crude material reference.
-
Combine the fractions that contain only the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
Disclaimer: This guide is intended for informational purposes by trained professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.[1][9]
Sources
- 1. This compound | C9H6FNO2 | CID 17965941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-cyano-4-fluorobenzoate CAS#: 676602-31-6 [amp.chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. columbia.edu [columbia.edu]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Methyl 3-cyano-4-fluorobenzoate | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Technical Support Center: Chromatographic Purification of Methyl 4-cyano-3-fluorobenzoate
Welcome to the technical support center for the chromatographic purification of Methyl 4-cyano-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information herein is based on established scientific principles and extensive laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the key physical and chemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the physicochemical properties of this compound is fundamental to developing a successful purification strategy.
| Property | Value | Implication for Chromatography |
| Molecular Weight | 179.15 g/mol [1] | Standard molecular weight for small molecule purification. |
| Polarity (XLogP3) | 1.6[1] | Indicates moderate polarity, suggesting good solubility in a range of organic solvents. This allows for flexibility in choosing a mobile phase for normal-phase or reverse-phase chromatography. |
| Functional Groups | Ester, Cyano, Fluoro | The ester and cyano groups are polar, while the fluorinated benzene ring is non-polar. The interplay of these groups dictates the compound's interaction with the stationary phase. |
| Solubility | Very slightly soluble in water (0.29 g/L at 25 °C)[2] | Poor water solubility makes it well-suited for normal-phase chromatography. For reverse-phase, a mobile phase with a high organic content will be necessary. |
Q2: What is a good starting point for a Thin Layer Chromatography (TLC) solvent system?
A2: For a moderately polar compound like this compound, a mixture of a non-polar and a moderately polar solvent is a good starting point for TLC analysis on a silica gel plate.
A recommended initial solvent system is a mixture of Ethyl Acetate (EtOAc) and Dichloromethane (DCM) . A ratio of 1:4 (v/v) EtOAc:DCM has been shown to be effective for similar compounds[3]. It is advisable to test a range of ratios (e.g., 1:9, 1:4, 1:1) to achieve an optimal Rf value between 0.2 and 0.4 for good separation on a column.
Q3: What are the most common impurities I should expect?
A3: The potential impurities largely depend on the synthetic route used to prepare this compound. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers such as Methyl 3-cyano-4-fluorobenzoate may be present[4][5].
-
Byproducts of side reactions: For instance, if the cyano group is introduced via cyanation of a bromo-precursor, residual starting material or byproducts from incomplete reaction could be present[6]. Similarly, hydrolysis of the ester or cyano group can occur under certain conditions.
II. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the chromatographic purification of this compound.
Problem 1: Poor Separation of the Product from an Impurity.
If you are observing overlapping spots on your TLC plate or co-eluting peaks in your column chromatography, consider the following troubleshooting steps.
Workflow for Optimizing Selectivity
Caption: Decision workflow for improving chromatographic separation.
Detailed Steps:
-
Adjusting Mobile Phase Polarity: The initial step is to fine-tune the polarity of your mobile phase. If you are using an Ethyl Acetate/Hexane system, systematically vary the ratio. A lower concentration of the more polar solvent (EtOAc) will generally lead to lower Rf values and potentially better resolution between closely eluting compounds.
-
Changing the Solvent System: If adjusting the polarity of a single system is insufficient, changing the solvents entirely can alter the selectivity. The different interactions of the analyte and impurities with the stationary phase in the presence of different solvents can lead to improved separation. For example, switching from an EtOAc/Hexane system to a Dichloromethane/Methanol system introduces different solvent-solute interactions.
-
Employing a Gradient Elution: For flash chromatography, a shallow gradient of the polar solvent can be highly effective. Starting with a low concentration of the polar solvent and gradually increasing it can help to resolve compounds with very similar polarities.
-
Changing the Stationary Phase: If the impurity has a very similar polarity to your product on silica gel, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For less polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water) is a powerful alternative.
Problem 2: The Compound is Not Eluting from the Column.
This issue typically arises from the compound being too strongly adsorbed to the stationary phase.
Troubleshooting Steps:
-
Increase the Polarity of the Mobile Phase: This is the most straightforward solution. If you are using an EtOAc/Hexane mixture, increase the proportion of EtOAc. If the compound still does not elute, a small amount of a more polar solvent like methanol can be added to the mobile phase.
-
Check for Compound Stability: While less common for this specific molecule, some compounds can degrade on silica gel, which can be acidic. If you suspect degradation, you can try neutralizing the silica gel with a small amount of triethylamine in your mobile phase (typically 0.1-1%). Alternatively, switching to a more inert stationary phase like alumina might be beneficial.
Problem 3: The Compound is Eluting Too Quickly (High Rf).
A high Rf value (close to 1) indicates that the compound has a low affinity for the stationary phase in the chosen solvent system, leading to poor purification.
Troubleshooting Steps:
-
Decrease the Polarity of the Mobile Phase: Reduce the concentration of the more polar solvent in your mobile phase. For an EtOAc/Hexane system, this means increasing the proportion of hexane. This will increase the interaction of your compound with the silica gel, leading to a lower Rf and better separation from less polar impurities.
III. Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol assumes a crude product mass of approximately 1 gram and the use of standard laboratory equipment.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a 1:4 (v/v) mixture of EtOAc:DCM.
-
Visualize the spots under a UV lamp and identify the spot corresponding to the product and any impurities. Adjust the solvent system if necessary to achieve an Rf of ~0.3 for the product.
-
-
Column Preparation:
-
Select a column with an appropriate diameter (e.g., 2-3 cm for 1 g of crude material).
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand to the top to protect the surface.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Thin Layer Chromatography (TLC) Analysis
Caption: Workflow for Thin Layer Chromatography analysis.
Procedure:
-
Preparation: Pour the chosen eluent into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Analysis: Measure the distance traveled by the solvent front and the distance traveled by each spot from the baseline. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
IV. References
-
Supporting Information for a relevant study.
-
PubChem Compound Summary for Methyl 3-cyano-4-fluorobenzoate. [Link]
-
Google Patents, Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Google Patents, Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
Chemsrc Product Page for Methyl 2-cyano-4-fluorobenzoate. [Link]
-
Google Patents, 4-cyanobenzoic acid and its methyl ester production method.
-
PubChem Compound Summary for this compound. [Link]
-
Google Patents, Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Organic Syntheses Procedure, p-FLUOROBENZOIC ACID. [Link]
-
SIELC Technologies, Methyl 4-cyanobenzoate. [Link]
-
MDPI, Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. [Link]
-
PubChem Compound Summary for Methyl 3-amino-4-fluorobenzoate. [Link]
Sources
- 1. This compound | C9H6FNO2 | CID 17965941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-cyano-4-fluorobenzoate | CAS#:127510-96-7 | Chemsrc [chemsrc.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Methyl 3-cyano-4-fluorobenzoate | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
Troubleshooting "Methyl 4-cyano-3-fluorobenzoate" synthesis
An essential precursor in pharmaceutical research, Methyl 4-cyano-3-fluorobenzoate is pivotal for developing novel therapeutic agents. Its synthesis, however, can present challenges ranging from low yields to persistent impurities. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of this key intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate these synthetic hurdles.
Core Synthetic Strategies: An Overview
Two principal routes are commonly employed for the synthesis of this compound: the Sandmeyer reaction and Palladium-Catalyzed Cyanation. The choice between them often depends on the availability of starting materials, scale, and specific laboratory capabilities.
-
Sandmeyer Reaction : This classic transformation involves the diazotization of an aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1][2] The typical starting material would be methyl 4-amino-3-fluorobenzoate.
-
Palladium-Catalyzed Cyanation : A more modern approach, this involves the cross-coupling of an aryl halide (e.g., methyl 4-bromo-3-fluorobenzoate) with a cyanide source, catalyzed by a palladium complex.[3][4]
The following table summarizes the key aspects of each approach:
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | Methyl 4-amino-3-fluorobenzoate | Methyl 4-bromo- or 4-iodo-3-fluorobenzoate |
| Key Reagents | NaNO₂, Acid (e.g., HCl, H₂SO₄), CuCN | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand, Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])[3][5] |
| Pros | Utilizes inexpensive reagents; well-established procedure. | High functional group tolerance; often higher yields and cleaner reactions; avoids highly toxic M-CN salts.[3] |
| Cons | Diazonium salts can be unstable; potential for side reactions (e.g., phenol formation); uses stoichiometric, toxic copper cyanide. | Palladium catalysts and ligands can be expensive; requires careful optimization of reaction conditions. |
| Typical Temp. | 0-5 °C for diazotization; RT to 50 °C for cyanation. | Room temperature to >100 °C, depending on the catalyst system. |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My Sandmeyer reaction has a very low yield (<30%). What are the most likely causes and how can I fix them?
Low yields in a Sandmeyer reaction are common and typically trace back to the stability of the diazonium salt or the efficiency of the cyanation step.
Root Cause Analysis:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable. If the temperature during diazotization or the waiting period before cyanation rises above the optimal 0–5 °C range, the salt will decompose, primarily to the corresponding phenol, leading to a significant drop in yield.
-
Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to unreacted starting amine, which will complicate purification and lower the theoretical yield. The reaction of nitrous acid with the amine is pH-dependent and requires a sufficiently acidic medium.[6]
-
Inefficient Cyanation: The displacement of the diazonium group by cyanide is catalyzed by Cu(I). If the copper(I) cyanide has oxidized to Cu(II) or is of poor quality, the reaction will be sluggish. Additionally, the dropwise addition of the diazonium salt solution to the copper cyanide slurry is crucial; adding the copper cyanide to the diazonium salt can lead to uncontrolled decomposition and side reactions.
Corrective Actions:
-
Strict Temperature Control: Maintain the temperature of the diazotization mixture between 0 and 5 °C at all times using an ice/salt bath. Use a pre-chilled solution of sodium nitrite and add it slowly to the amine solution, ensuring the temperature does not rise.
-
Verify Diazotization: Before proceeding, you can test for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test turns the paper blue/black). This confirms that sufficient NaNO₂ was used for complete conversion of the amine.
-
Optimize the Cyanation Step:
-
Use high-purity, fresh copper(I) cyanide.
-
Prepare a well-stirred, homogenous slurry of CuCN in your solvent.
-
Add the cold diazonium salt solution slowly via a dropping funnel to the CuCN slurry. Vigorous nitrogen evolution should be observed. Maintain a controlled rate of addition to prevent excessive foaming and a rapid temperature increase.
-
Below is a workflow diagram illustrating the critical control points in the Sandmeyer reaction.
Q2: My Palladium-catalyzed cyanation reaction stalled with ~50% conversion. What should I do?
Reaction stalling in a Pd-catalyzed cross-coupling is a frequent issue, often related to catalyst activity.
Root Cause Analysis:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or impurities in the reagents/solvents. Oxidative addition is a key step, and if the catalyst is poisoned, the cycle stops.
-
Ligand Degradation: Phosphine-based ligands can degrade at high temperatures or in the presence of certain functional groups.
-
Insoluble Cyanide Source: Some cyanide sources, like potassium ferrocyanide (K₄[Fe(CN)₆]), have very low solubility in organic solvents.[5] If the cyanide is not available in the solution phase, the reaction will halt once the dissolved portion is consumed.
-
Insufficient Base (if applicable): Some cyanation protocols require a base, and if it is consumed or not effective, the catalytic cycle can be interrupted.
Troubleshooting Decision Tree:
Expert Recommendation: Before adding more catalyst, ensure the reaction environment is inert. Briefly purge the headspace with argon or nitrogen. If you suspect reagent quality, adding more catalyst will not help. However, if conditions were initially good, catalyst decomposition is a plausible cause. In this case, adding a second portion (25-50% of the initial loading) of the pre-catalyst and ligand under a positive inert gas pressure can restart the reaction.
Q3: How do I effectively purify the final product and identify common impurities?
Purification of this compound typically involves either recrystallization or silica gel chromatography. The choice depends on the nature of the impurities.
Purification Protocols:
-
Recrystallization: If the crude product is >90% pure, recrystallization is ideal. A solvent system like isopropanol/water or ethyl acetate/hexanes often works well. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.
-
Silica Gel Chromatography: This is necessary for removing impurities with similar polarity to the product. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30% EtOAc). Monitor fractions by TLC.
Common Impurities and Their Identification:
| Probable Impurity | Originating Route | Identification by ¹H NMR | How to Remove |
| Methyl 4-amino-3-fluorobenzoate | Sandmeyer (incomplete reaction) | Presence of a broad -NH₂ signal; distinct aromatic signals. | Chromatography. |
| Methyl 3-fluoro-4-hydroxybenzoate | Sandmeyer (diazonium decomposition) | Broad -OH signal; shifts in aromatic proton signals. | Chromatography or a mild basic wash (note: this may hydrolyze the ester). |
| Methyl 4-bromo-3-fluorobenzoate | Pd-Catalyzed (incomplete reaction) | Absence of nitrile in IR; characteristic aromatic splitting pattern. | Chromatography. |
| 4-Cyano-3-fluorobenzoic acid | Both (ester hydrolysis) | Absence of the methyl ester singlet (~3.9 ppm); presence of a broad carboxylic acid proton (>10 ppm). | Wash with dilute NaHCO₃ solution during workup. |
General FAQs
Q: What are the critical safety precautions when using cyanide sources?
A: All cyanide compounds are acutely toxic. Work must be conducted in a well-ventilated chemical fume hood. Always wear appropriate PPE, including gloves and safety glasses. Never allow cyanide salts to come into contact with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. Prepare a quench solution (e.g., bleach and sodium hydroxide) to decontaminate glassware and any potential spills.[7] Using less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is a safer alternative to NaCN or CuCN.[5][8]
Q: Which analytical techniques are best for monitoring reaction progress and characterizing the final product?
A: For reaction monitoring, Thin Layer Chromatography (TLC) is rapid and effective. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred. For final product characterization, the following are essential:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (179.15 g/mol ).[9]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, especially the sharp nitrile stretch (~2230 cm⁻¹) and the ester carbonyl stretch (~1720 cm⁻¹).
-
Melting Point: To assess purity against a reference value.
By understanding the underlying chemical principles and anticipating common pitfalls, the synthesis of this compound can be optimized for both yield and purity, accelerating its application in research and development.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Stolle, A., et al. (2011). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Mechanochemistry. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. CN115477577A.
- Royal Society of Chemistry. (2015). Sandmeyer Cyanation of Arenediazonium Salts with Acetonitrile via C-CN Bond Cleavage. Organic Chemistry Frontiers.
- ResearchGate. (2010). Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source and water as solvent. Tetrahedron, 66(5), 1098-1101.
- Google Patents. (n.d.). Cyanation of aromatic halides. US7595417B2.
- ResearchGate. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆].
-
Japan Environment Agency. (n.d.). Analytical Methods. Retrieved from [Link]
-
Khan, I., & Saeed, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(12), 2539-2558. Available at: [Link]
-
Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(39), 7739-7744. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. US6613930B2.
- Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. CN109553528A.
- Google Patents. (n.d.). Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. CN113816874B.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-cyano-4-fluorobenzoate. CID 45790123. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Cyanotoxins Analytical Methods Overview and New Developments. Retrieved from [Link]
-
PubChem. (n.d.). This compound. CID 17965941. Retrieved from [Link]
- Journal of Chemical Research. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
- Google Patents. (n.d.). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. EP1001929B1.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C9H6FNO2 | CID 17965941 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 4-cyano-3-fluorobenzoate
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with Methyl 4-cyano-3-fluorobenzoate. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently encountered questions, all grounded in established chemical principles.
Section 1: Troubleshooting and FAQs for Impurity Removal
This section addresses the most common issues encountered during the purification of this compound. The question-and-answer format is designed to help you quickly diagnose problems and find actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is heavily dependent on the synthetic route. A common route to this compound involves a Sandmeyer reaction (diazotization of an aromatic amine followed by cyanation).[1][2][3] Based on this, the primary impurities can be categorized as follows:
-
Unreacted Starting Materials: The most common is the precursor amine, Methyl 4-amino-3-fluorobenzoate. Due to its higher polarity compared to the product, it is generally straightforward to remove.
-
Byproducts of the Sandmeyer Reaction: This reaction is known to generate several byproducts.[1][4]
-
Phenolic Impurity (Methyl 3-fluoro-4-hydroxybenzoate): Formed if the diazonium salt reacts with water. This is a highly polar impurity.
-
Deamination Product (Methyl 3-fluorobenzoate): The diazonium group is replaced by a hydrogen atom. This impurity is less polar than the desired product.
-
-
Products of Hydrolysis:
-
4-Cyano-3-fluorobenzoic acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions during workup or purification.[5][6][7] This is a highly polar, acidic impurity.
-
4-Carbamoyl-3-fluorobenzoic acid methyl ester: The nitrile group can be partially hydrolyzed to an amide, especially under milder basic or acidic conditions.[6][8]
-
Q2: How can I perform a rapid purity assessment of my crude product before committing to a large-scale purification?
A2: A quick preliminary analysis can save significant time and resources. We recommend a two-pronged approach:
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture. Spot your crude material alongside any available starting materials on a silica gel plate. A typical mobile phase for this compound would be a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio). This will give you a qualitative sense of the polarity of the impurities relative to your product.
-
Proton NMR (¹H NMR): A crude ¹H NMR spectrum provides invaluable information. Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Look for characteristic signals of your product and compare them to the spectra of known impurities if available.[9] Key indicators of impurities include broad singlets from acidic protons (-COOH) or amine protons (-NH₂), or aromatic signals that do not correspond to the expected substitution pattern of your product.
Troubleshooting Guide
Problem: My post-reaction crude material is a complex mixture with multiple spots on TLC close to my product's Rf value.
-
Probable Cause: This scenario typically arises from the presence of reaction byproducts with polarities similar to the target compound, such as the deamination product (less polar) or isomeric impurities.
-
Solution: Flash Column Chromatography. This is the most effective method for separating compounds with small differences in polarity.[10][11] The key to a successful separation is the careful selection of the mobile phase (eluent).
Caption: Workflow for purification by flash column chromatography.
Problem: My final product is a solid but has a persistent off-white or yellowish color, and my purity is stuck at ~95-98%.
-
Probable Cause: The color may be due to trace amounts of highly conjugated impurities (like azo compounds from diazonium side reactions). The remaining impurity could be a polar compound, like the corresponding carboxylic acid, which did not fully separate during chromatography.
-
Solution: Recrystallization. If your product is a solid, recrystallization is an excellent final polishing step to remove small amounts of impurities and improve crystal quality.
Caption: Decision tree for selecting a purification method.
Section 2: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the most common and effective purification and analysis techniques for this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of your compound and quantifying impurities.[12]
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier improves peak shape and is mass spectrometry compatible. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 30% B to 95% B over 15 minutes | A gradient ensures elution of both more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength. |
| Injection Vol. | 5 µL | |
| Sample Prep. | ~1 mg/mL in Acetonitrile/Water (1:1) | Ensure the sample is fully dissolved to avoid column blockage. |
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed for purifying gram-scale quantities of crude product.[13][14]
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Eluent: Hexane and Ethyl Acetate (HPLC grade)
-
Sand and Cotton
-
Collection tubes
Procedure:
-
Column Packing:
-
Insert a small cotton plug at the bottom of the column. Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow the silica to settle into a uniform bed. Gently tap the column to remove air bubbles. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Add another ~1 cm layer of sand on top.
-
-
Elution:
-
Carefully add the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc) to the column.
-
Apply gentle air pressure to begin elution, collecting the eluent in fractions.
-
Monitor the fractions by TLC. The less polar deamination byproduct will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute your desired product.
-
-
Analysis and Collection:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 3: Purification by Recrystallization
This method is ideal for a final purification step to obtain a high-purity, crystalline solid.
Procedure:
-
Solvent Screening (Small Scale):
-
Place a small amount of your impure solid in several test tubes.
-
Add a few potential single or mixed solvents (e.g., isopropanol, ethanol/water, toluene, ethyl acetate/hexane).
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
-
Recrystallization (Scale-up):
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once cooled, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
- Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 11, 2026.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 11, 2026.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 11, 2026.
- BenchChem. (2025).
- JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- PubMed. (2012).
- PubMed. (2021).
- ResearchGate. (2025). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents | Request PDF.
- YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.
- ResearchGate. (2025). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry | Request PDF.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- YouTube. (2021).
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Master Organic Chemistry. (2018).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025).
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025).
- Organic Syntheses. (2025).
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Navigating Stability Challenges with Methyl 4-cyano-3-fluorobenzoate
Welcome to the technical support center for Methyl 4-cyano-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile building block. Our goal is to equip you with the knowledge to anticipate and resolve potential issues in your experimental workflows, ensuring the integrity of your results.
Introduction to the Stability Profile of this compound
This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility stems from the unique arrangement of its functional groups: a methyl ester, a nitrile, and a fluorine atom on a benzene ring. However, this same arrangement of electron-withdrawing groups makes the molecule susceptible to certain degradation pathways that can impact experimental outcomes. This guide will delve into the common stability issues, their underlying chemical principles, and practical solutions to mitigate them.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments with this compound.
Issue 1: Unexpected Side Products in a Reaction Mixture
Question: I am using this compound in a reaction with a nucleophilic amine, and I am observing the formation of an unexpected byproduct with a higher molecular weight than my starting material or desired product. What could be the cause?
Answer:
The most likely cause of this observation is an unintended Nucleophilic Aromatic Substitution (SNAr) reaction. The benzene ring of this compound is electron-deficient due to the presence of the strongly electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups. This electronic characteristic, combined with the presence of a good leaving group (fluorine), makes the aromatic ring susceptible to attack by nucleophiles.[1]
Your amine, acting as a nucleophile, can attack the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion and the formation of a new carbon-nitrogen bond.
Causality Explained:
The cyano and methyl ester groups, particularly when positioned ortho and para to the fluorine atom, can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction through resonance. This stabilization lowers the activation energy for the substitution, making it a favorable pathway, especially with strong nucleophiles.
Mitigation Strategies:
-
Choice of Base: If a base is required for your primary reaction, opt for a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of a nucleophilic one (e.g., primary or secondary amines, hydroxides).
-
Temperature Control: SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature may help to minimize this side reaction.
-
Protecting Groups: If the primary reaction allows, consider temporarily protecting the nucleophilic site on your other reactant to prevent it from participating in SNAr.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of the SNAr byproduct.
Issue 2: Low Yield and Presence of Carboxylic Acid Impurity
Question: After my reaction and work-up, I have a low yield of my desired product and have identified 4-cyano-3-fluorobenzoic acid as a major impurity. What is happening?
Answer:
This issue points to the hydrolysis of the methyl ester group. Esters can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions.[2]
-
Acidic Conditions: If your reaction is performed in the presence of a strong acid or if the work-up involves an acidic wash, the ester can be hydrolyzed. This reaction is typically conducted at elevated temperatures.
-
Basic Conditions: Similarly, basic conditions, such as the use of hydroxide bases (NaOH, KOH), will lead to saponification, the base-mediated hydrolysis of the ester, to form the carboxylate salt.[3] Subsequent acidification during work-up will then produce the carboxylic acid.
Experimental Protocol: Monitoring Ester Hydrolysis
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot with a neutral buffer.
-
Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extract by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the appearance of the more polar carboxylic acid spot/peak.
Troubleshooting Table: Ester Hydrolysis
| Condition | Observation | Recommendation |
| Acidic Reaction/Work-up | Formation of 4-cyano-3-fluorobenzoic acid | Use non-aqueous work-up conditions if possible. If an acid wash is necessary, perform it at low temperatures and for a minimal duration. |
| Basic Reaction/Work-up | Formation of a carboxylate salt (protonated to the acid during acidic work-up) | Use non-basic, non-nucleophilic conditions if your reaction chemistry allows. Consider alternative bases like organic amines if compatible. |
Issue 3: Formation of an Amide Impurity
Question: I am seeing an amide impurity in my reaction mixture. How is this possible?
Answer:
The presence of an amide impurity suggests the hydrolysis of the nitrile group . Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under both acidic and basic conditions, often requiring harsh conditions like high temperatures.
-
Acid-Catalyzed Hydrolysis: The nitrile is protonated, making it more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. Under milder basic conditions, the reaction can sometimes be stopped at the amide stage.[4]
Logical Relationship Diagram: Nitrile Hydrolysis Pathway
Caption: Pathway of nitrile hydrolysis to an amide and then a carboxylic acid.
Preventative Measures:
-
Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are rigorously dried.
-
Temperature Control: Avoid excessive heating, as this can promote nitrile hydrolysis.
-
pH Control: Maintain a neutral pH throughout your reaction and work-up if possible.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be kept away from incompatible materials, particularly strong acids, bases, and nucleophiles.
Q2: Can I use protic solvents with this compound?
A2: While compatible with many common organic solvents, caution should be exercised with protic solvents (e.g., methanol, ethanol, water), especially in the presence of acid or base catalysts or at elevated temperatures, due to the risk of ester and nitrile hydrolysis. Aprotic solvents (e.g., THF, DCM, acetonitrile) are generally safer choices for reactions where hydrolysis is a concern.
Q3: What are some common impurities that might be present in commercial batches of this compound?
A3: Depending on the synthetic route, common impurities could arise from side reactions. If prepared via a Sandmeyer reaction, for instance, trace amounts of the corresponding phenol (from reaction with water) or the de-cyanated product could be present.[6][7] It is always recommended to check the certificate of analysis provided by the supplier.
Q4: Is this compound sensitive to heat?
Q5: What safety precautions should I take when handling this compound?
A5: As with all cyano-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[5] All manipulations should be performed in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic hydrogen cyanide gas. In case of accidental exposure, seek immediate medical attention.
References
-
Nitrile to Acid - Common Conditions. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pearson Education. (n.d.). What distinguishes acidic hydrolysis from basic hydrolysis of nitriles? Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved January 11, 2026, from [Link]
-
ScienceDirect. (2025). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Retrieved January 11, 2026, from [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. Retrieved January 11, 2026, from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 11, 2026, from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. 676602-31-6|Methyl 3-cyano-4-fluorobenzoate|BLD Pharm [bldpharm.com]
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- 6. researchgate.net [researchgate.net]
- 7. Destruction of per/poly-fluorinated alkyl substances by magnetite nanoparticle-catalyzed UV-Fenton reaction - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluorinated Cyanobenzoates
Welcome to the Technical Support Center for the synthesis of fluorinated cyanobenzoates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic transformations. The presence of fluorine atoms in cyanobenzoate structures, while offering desirable properties in final products, introduces unique challenges in their synthesis. This resource aims to provide clarity and practical solutions to common hurdles encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions regarding the synthesis of fluorinated cyanobenzoates, offering concise and technically grounded answers.
Q1: Why is the synthesis of fluorinated cyanobenzoates challenging?
The primary challenges stem from the strong electron-withdrawing nature of the fluorine atom. This property can significantly alter the reactivity of the aromatic ring, influencing the efficiency of traditional cyanation methods. Key challenges include catalyst poisoning in palladium-catalyzed reactions, the high temperatures required for classical methods like the Rosenmund-von Braun reaction, and potential side reactions such as hydrodehalogenation or even defluorination under harsh conditions.[1][2][3]
Q2: Which cyanation method is most suitable for fluorinated aryl halides?
The choice of method depends on the specific substrate and the available laboratory resources.
-
Palladium-catalyzed cyanation is often preferred due to its milder reaction conditions and broader functional group tolerance compared to classical methods.[2][3][4] However, catalyst deactivation by cyanide ions can be a significant issue.[3]
-
The Rosenmund-von Braun reaction , using copper(I) cyanide, is a classic method but typically requires high temperatures (often exceeding 150 °C), which can be incompatible with sensitive functional groups.[5][6]
-
The Ullmann condensation is another copper-catalyzed method that can be employed, often requiring high-boiling polar solvents and elevated temperatures.[7]
Q3: What are the safest and most effective cyanide sources to use?
Due to the high toxicity of reagents like sodium or potassium cyanide, there is a significant shift towards using less toxic alternatives.
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic, inexpensive, and stable cyanide source that has gained popularity in palladium-catalyzed cyanations.[8]
-
Zinc cyanide (Zn(CN)₂) is another commonly used, less toxic alternative that often provides good yields in palladium-catalyzed reactions.[4]
-
Other non-toxic cyanide sources and cyanating agents are also being explored to enhance safety in these synthetic procedures.[9][10]
Q4: How does the position of the fluorine atom affect the cyanation reaction?
The position of the fluorine atom has a notable electronic effect. Fluorine's high electronegativity can stabilize the intermediate Meisenheimer complex in nucleophilic aromatic substitution, which can accelerate the reaction.[11] However, the specific impact varies with its position:
-
An ortho-fluoro substituent can influence the reaction through both inductive effects and steric hindrance.
-
A para-fluoro substituent primarily exerts its electronic influence.
-
The overall electron density of the aromatic ring, as influenced by the fluorine atom's position, will affect the rate and success of the cyanation reaction.[11]
Q5: What are common side reactions to watch out for?
Besides incomplete conversion, several side reactions can occur:
-
Hydrodehalogenation: The replacement of the halide with a hydrogen atom, leading to a defunctionalized starting material.
-
Defluorination: Under certain conditions, particularly with highly activated substrates or harsh reaction conditions, the C-F bond can be cleaved.
-
Catalyst poisoning: In palladium-catalyzed reactions, excess cyanide ions can coordinate to the palladium center, forming inactive complexes and halting the catalytic cycle.[3]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered during the synthesis of fluorinated cyanobenzoates.
Troubleshooting Table for Low Yield or No Product in Palladium-Catalyzed Cyanation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have been deactivated. | 1. Use a pre-catalyst that readily forms the active species. Ensure anhydrous and oxygen-free conditions to prevent catalyst oxidation. |
| 2. Catalyst Poisoning: Excess cyanide ions in the solution can bind to the palladium, inhibiting the reaction.[3] | 2. Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[4][8] Consider slow addition of the cyanide source. | |
| 3. Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrate or reaction conditions. | 3. Screen different phosphine ligands. For electron-rich aryl halides, more electron-rich and bulky ligands are often required. | |
| 4. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier. | 4. Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of hydrodehalogenation byproduct | 1. Presence of a Hydrogen Source: Water or other protic species in the reaction mixture can lead to this side reaction. | 1. Ensure all reagents and solvents are rigorously dried. Use a glovebox or Schlenk line techniques. |
| 2. Reaction Mechanism: Certain catalytic cycles can favor the formation of hydride species that lead to hydrodehalogenation. | 2. Optimize the ligand and base combination. Sometimes, a change in solvent can also mitigate this side reaction. | |
| Defluorination of the product | 1. Harsh Reaction Conditions: High temperatures or a highly reactive catalyst system can lead to the cleavage of the C-F bond. | 1. Attempt the reaction at a lower temperature for a longer duration. Use a less reactive catalyst system if possible. |
| 2. Highly Activated Substrate: The presence of strong electron-withdrawing groups in addition to fluorine can make the C-F bond more labile. | 2. Carefully select the reaction conditions to be as mild as possible. |
Troubleshooting Flowchart for Rosenmund-von Braun Reaction
Caption: Troubleshooting decision tree for low yield in Rosenmund-von Braun reactions.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic routes to fluorinated cyanobenzoates.
Protocol 1: Palladium-Catalyzed Cyanation of a Fluorinated Aryl Bromide using K₄[Fe(CN)₆]
This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl halides.[2]
Reaction Scheme:
Ar-Br + K₄[Fe(CN)₆] --(Pd catalyst, Ligand, Base)--> Ar-CN
Materials:
-
Fluorinated aryl bromide (1.0 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv, 0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%, 0.02 mmol)
-
Phosphine ligand (e.g., Xantphos) (4 mol%, 0.04 mmol)
-
Sodium carbonate (Na₂CO₃) (1.5 equiv, 1.5 mmol)
-
Degassed solvent (e.g., DMF or a mixture of Dioxane/Water) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the fluorinated aryl bromide, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, the phosphine ligand, and Na₂CO₃.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Rosenmund-von Braun Reaction of a Fluorinated Aryl Bromide
This protocol is a general procedure for the Rosenmund-von Braun reaction.[5][6]
Reaction Scheme:
Ar-Br + CuCN --(High Temp.)--> Ar-CN
Materials:
-
Fluorinated aryl bromide (1.0 mmol)
-
Copper(I) cyanide (CuCN) (1.2-2.0 equiv, 1.2-2.0 mmol)
-
High-boiling polar solvent (e.g., DMF, NMP) (3-5 mL)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine the fluorinated aryl bromide and CuCN.
-
Add the high-boiling polar solvent.
-
Heat the mixture to a high temperature (typically 150-200 °C) with stirring.
-
Monitor the reaction for several hours until completion (as indicated by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of ferric chloride and concentrated hydrochloric acid in water to decompose the copper complexes.
-
Extract the product with an appropriate organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude product by distillation or column chromatography.
Section 4: Data Presentation
Table of Reaction Conditions for Palladium-Catalyzed Cyanation of Various Fluorinated Aryl Chlorides
The following table summarizes successful reaction conditions reported in the literature for the palladium-catalyzed cyanation of different fluorinated aryl chlorides using K₄[Fe(CN)₆] as the cyanide source.[12]
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloro-2-fluorobenzonitrile | Pd(OAc)₂ (2) | CM-phos (4) | K₂CO₃ | MeCN/H₂O | 70 | 18 | 95 |
| 1-Chloro-4-fluoro-2-nitrobenzene | Pd(OAc)₂ (2) | CM-phos (4) | K₂CO₃ | MeCN/H₂O | 70 | 18 | 88 |
| 2-Chloro-5-fluoropyridine | Pd(OAc)₂ (2) | CM-phos (4) | K₂CO₃ | MeCN/H₂O | 70 | 18 | 85 |
| 4-Chloro-3-fluorotoluene | Pd(OAc)₂ (2) | CM-phos (4) | K₂CO₃ | MeCN/H₂O | 70 | 18 | 92 |
Section 5: Visualizations
Generalized Workflow for Synthesis and Purification
Caption: A generalized experimental workflow for the synthesis of fluorinated cyanobenzoates.
Palladium-Catalyzed Cyanation Catalytic Cycle
Caption: Simplified catalytic cycle for palladium-catalyzed cyanation of aryl halides.
References
-
ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics. Retrieved from [Link]
-
Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling. (n.d.). Chemical Communications. Retrieved from [Link]
-
Main group cyanides: from hydrogen cyanide to cyanido-complexes. (n.d.). Dalton Transactions. Retrieved from [Link]
-
How can I purify impure benzonitrile? (2017). ResearchGate. Retrieved from [Link]
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (n.d.). Google Patents.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
-
Non-toxic cyanide sources and cyanating agents. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (n.d.). Google Patents.
-
Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. (n.d.). RSC Mechanochemistry. Retrieved from [Link]
-
Non-toxic Cyanide Sources and Cyanating Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides. (n.d.). DSpace@MIT. Retrieved from [Link]
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). PMC. Retrieved from [Link]
-
Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved from [Link]
- WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives. (n.d.). Google Patents.
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved from [Link]
-
Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
DOT Language. (n.d.). Graphviz. Retrieved from [Link]
-
ChemInform Abstract: Aryl-Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Free Graphviz / Dot online editor. (n.d.). DevTools daily. Retrieved from [Link]
-
A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. (2011). ACS Publications. Retrieved from [Link]
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (n.d.). Organic Letters. Retrieved from [Link]
-
Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. (n.d.). SciSpace. Retrieved from [Link]
-
User Guide. (n.d.). graphviz. Retrieved from [Link]
-
eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. (2024). PMC. Retrieved from [Link]
- US5466859A - Process for preparing fluorobenzonitriles. (n.d.). Google Patents.
-
ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV).. (n.d.). ResearchGate. Retrieved from [Link]
-
Graphviz tutorial. (2021). YouTube. Retrieved from [Link]
-
A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. (n.d.). ResearchGate. Retrieved from [Link]
-
4-CYANO-2-FLUOROBENZOIC ACID. (n.d.). Seven Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
Rosenmund–von Braun reaction. (n.d.). SciSpace. Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Proposed mechanism for ¹¹C‐cyanation of fluorobenzene (1 ab). (n.d.). ResearchGate. Retrieved from [Link]
-
L-Proline-Promoted Rosenmund–von Braun Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Photocatalytic Methods for Fluorination, Cyanation, and Proximity Labeling. (n.d.). DataSpace. Retrieved from [Link]
-
Ligand-Promoted Rosenmund–von Braun Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
A fluorosulfation-cyanation strategy for the synthesis of aryl... (n.d.). ResearchGate. Retrieved from [Link]
-
5.2 Protein purification. (n.d.). QIAGEN. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
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- 6. Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors | Related Topics [scispace.com]
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- 8. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Byproduct formation in the synthesis of "Methyl 4-cyano-3-fluorobenzoate"
Welcome to the technical support center for the synthesis of Methyl 4-cyano-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals, most commonly employs the Sandmeyer reaction. This process involves the diazotization of an aromatic amine followed by a copper-catalyzed cyanation. While effective, this reaction is not without its challenges, and the formation of various byproducts can complicate purification and reduce yields. This guide will address the most common issues encountered during this synthesis in a practical question-and-answer format.
Troubleshooting Guide: Byproduct Formation
Issue 1: Presence of Phenolic Impurities (e.g., Methyl 4-hydroxy-3-fluorobenzoate)
Q1: My reaction mixture shows a significant amount of a phenolic byproduct. What is the likely cause and how can I prevent it?
A1: The formation of phenolic impurities is a classic side reaction in Sandmeyer reactions.[1][2] This occurs when the diazonium salt reacts with water in the reaction mixture instead of the cyanide nucleophile. The diazonium group is an excellent leaving group (as N₂ gas), and its displacement by water leads to the corresponding phenol.
Causality and Prevention:
-
Temperature Control is Critical: Diazonium salts are notoriously unstable at higher temperatures.[1] Maintaining a low temperature (typically 0-5 °C) throughout the diazotization and the Sandmeyer reaction is paramount to minimize the decomposition of the diazonium salt and subsequent reaction with water.
-
Anhydrous Conditions: While the reaction is often run in aqueous media, minimizing excess water can be beneficial. Ensure your starting materials and solvents are as dry as possible, where appropriate for the specific protocol.
-
Slow Addition of Reagents: A slow, controlled addition of the sodium nitrite solution during diazotization helps to maintain a low temperature and prevents localized overheating, which can accelerate decomposition.
Experimental Protocol: Standard Diazotization Procedure
-
Dissolve the starting amine (Methyl 4-amino-3-fluorobenzoate) in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 15-30 minutes) before proceeding to the Sandmeyer reaction.
Issue 2: Formation of Biaryl Byproducts
Q2: I've isolated a significant amount of a high-molecular-weight impurity that appears to be a biaryl compound. How is this formed and what can be done to minimize it?
A2: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][4] The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, forming an aryl radical and nitrogen gas.[3][4] This highly reactive aryl radical can dimerize to form biaryl byproducts, a common issue in radical reactions.
Mitigation Strategies:
-
Catalyst Concentration: The concentration of the copper(I) catalyst can influence the rate of the desired reaction versus side reactions. Using an optimal amount of catalyst is crucial. Too little may lead to a slow reaction and more time for radical dimerization, while too much can sometimes promote other side reactions.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. This helps to maintain a homogeneous distribution of the diazonium salt and the catalyst, promoting the desired reaction pathway over radical-radical coupling.
-
Controlled Addition: Slowly adding the diazonium salt solution to the copper(I) cyanide solution can help to keep the concentration of the aryl radical low at any given time, thus disfavoring dimerization.
Visualization of Biaryl Byproduct Formation
Caption: Dimerization of aryl radicals leading to biaryl byproducts.
Issue 3: Hydrolysis of the Cyano Group or Methyl Ester
Q3: My final product is contaminated with a carboxylic acid (4-carboxy-3-fluorobenzonitrile) or the corresponding amide. What reaction conditions could be causing this?
A3: The presence of carboxylic acid or amide byproducts points to the hydrolysis of the nitrile group or saponification of the methyl ester.[5][6][7][8][9]
-
Nitrile Hydrolysis: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic conditions, especially at elevated temperatures.[5][6][7][8][9] The work-up procedure is a common source of this issue. Prolonged exposure to strong acids or bases, particularly with heating, should be avoided.
-
Ester Hydrolysis (Saponification): Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification) or acidic conditions, though the latter is generally slower.[10]
Troubleshooting the Work-up:
-
Maintain Low Temperatures: During aqueous work-up and extraction steps, it is advisable to keep the solutions cool to minimize hydrolysis.
-
Avoid Prolonged Exposure to Strong pH: Neutralize the reaction mixture promptly and avoid letting it sit for extended periods in highly acidic or basic conditions.
-
Purification Considerations: If these byproducts do form, they can often be separated from the desired ester product by an acid-base extraction, as the carboxylic acid will be soluble in a basic aqueous solution.
Visualization of Hydrolysis Pathways
Caption: Potential hydrolysis pathways for the target molecule.
Frequently Asked Questions (FAQs)
Q4: What is the role of the copper(I) catalyst in the Sandmeyer reaction?
A4: The copper(I) salt is a crucial catalyst that facilitates the conversion of the aryl diazonium salt to the desired aryl nitrile.[3][4][11] It initiates a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas.[3][4] The resulting aryl radical then reacts with the copper-bound cyanide to form the final product and regenerate the copper(I) catalyst.
Q5: Can I use copper(II) salts for this reaction?
A5: While copper(I) salts are the traditional and most effective catalysts for the Sandmeyer reaction, some variations have been developed that use other transition metal salts, including copper(II).[4] However, for the cyanation reaction, copper(I) cyanide is generally the reagent of choice.
Q6: I'm observing a lot of colored impurities in my crude product. What could be the source?
A6: Colored impurities, often appearing as orange, red, or blue spots on a TLC plate, can arise from several sources.[12][13] One common cause is the formation of azo or azoxy compounds from the condensation of unreacted diazonium salts with other species in the reaction mixture, such as phenols.[13] Incomplete diazotization or decomposition of the diazonium salt can contribute to the formation of these highly colored byproducts.
Q7: My yield is consistently low. What are the key parameters to optimize?
A7: Low yields can be attributed to a combination of the factors discussed above. Here is a summary of key parameters to investigate for optimization:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain 0-5 °C during diazotization and Sandmeyer reaction. | Minimizes diazonium salt decomposition and phenolic byproduct formation.[1] |
| Reagent Addition | Slow, dropwise addition of sodium nitrite and diazonium salt. | Prevents localized overheating and controls the concentration of reactive intermediates. |
| Stirring | Ensure vigorous and efficient stirring. | Promotes homogeneity and favors the desired reaction pathway. |
| pH Control | Maintain appropriate acidic conditions for diazotization and control pH during work-up. | Ensures complete diazotization and prevents unwanted hydrolysis. |
| Purity of Reagents | Use high-purity starting materials and solvents. | Impurities can interfere with the reaction and lead to side products. |
References
-
hydrolysis of nitriles - Chemguide. [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]
-
Nitriles to Carboxylic Acids: Hydrolysis - JoVE. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]
-
Sandmeyer Reaction Mechanism - BYJU'S. [Link]
-
Sandmeyer reaction - Wikipedia. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
-
Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation | Request PDF - ResearchGate. [Link]
-
Sandmeyer Reaction - GeeksforGeeks. [Link]
-
Demethylation - Wikipedia. [Link]
-
Sandmeyer type reaction troubleshoot : r/Chempros - Reddit. [Link]
-
Troubleshooting a Sandmeyer reaction : r/chemistry - Reddit. [Link]
-
Sandmeyer reaction (video) | Khan Academy. [Link]
- EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google P
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Selective Demethylation Reactions of Biomass-derived Aromatic Ether Polymers for Bio-based Lignin Chemicals - ResearchGate. [Link]
-
Questions On Sandmeyer Reaction - Unacademy. [Link]
-
Demethylating Reaction of Methyl Ethers - ResearchGate. [Link]
-
Demethylation of Methyl Ethers (O-Demethylation) - Common Organic Chemistry. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions . [Link]
- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google P
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid . [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
- KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google P
-
Methyl 3-cyano-4-fluorobenzoate | C9H6FNO2 | CID 45790123 - PubChem. [Link]
-
Synthesis of methyl 3-cyanobenzoate by a green process - ResearchGate. [Link]
-
This compound | C9H6FNO2 | CID 17965941 - PubChem - NIH. [Link]
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- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
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Technical Support Center: Separation of Methyl 4-cyano-3-fluorobenzoate Isomers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the analytical challenges surrounding Methyl 4-cyano-3-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter the critical task of separating this compound from its closely related positional isomers. We understand that achieving baseline resolution of these isomers is often a non-trivial pursuit, pivotal for ensuring the purity, efficacy, and safety of downstream applications.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common separation issues. We will explore the causality behind experimental choices, empowering you to develop robust, self-validating analytical methods.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What are the common positional isomers of this compound and why are they difficult to separate?
During the synthesis of this compound, regioselectivity can be incomplete, leading to the formation of various positional isomers. These molecules share the same chemical formula (C₉H₆FNO₂) but differ in the substitution pattern on the benzene ring. Common co-occurring isomers include:
-
Methyl 3-cyano-4-fluorobenzoate[1]
-
Methyl 3-cyano-2-fluorobenzoate[2]
-
Other isomers depending on the synthetic route.
These compounds often exhibit very similar physicochemical properties, such as polarity, pKa, and molecular weight. This similarity results in nearly identical partitioning behavior in standard chromatographic systems (like a typical C18 column), making them exceptionally challenging to resolve.[3]
Q2: Why is the separation of these positional isomers so critical in a drug development context?
In pharmaceutical research, seemingly minor structural differences between positional isomers can lead to vastly different biological activities, metabolic profiles, and toxicological outcomes.[4][5] One isomer may be a potent therapeutic agent, while another could be inactive or, in a worst-case scenario, toxic.[6]
Regulatory bodies require that the pharmacological and toxicological profiles of each isomer be well-documented.[4] Therefore, any other isomer present is considered an impurity of the Active Pharmaceutical Ingredient (API). Robust analytical methods capable of separating and quantifying these isomers are essential for:
-
Quality Control: Ensuring the purity and consistency of synthesized batches.
-
Regulatory Compliance: Meeting stringent purity requirements for clinical trials and commercialization.
-
Accurate Biological Data: Guaranteeing that observed biological effects are attributable to the correct isomer.
Q3: What are the primary analytical techniques for separating positional isomers of fluorinated benzoic acid derivatives?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques due to their high resolving power and versatility.[7][8] For these challenging separations, success hinges on exploiting subtle differences in isomer chemistry through careful selection of the stationary and mobile phases. Other powerful techniques include:
-
Supercritical Fluid Chromatography (SFC): An excellent alternative that often provides orthogonal selectivity to HPLC, higher efficiency, and faster analysis times.[9][10]
-
Gas Chromatography (GC): While viable, GC is less common for these compounds as it requires the analytes to be volatile and thermally stable. Often, a derivatization step to convert the polar molecule into a more volatile ester is necessary.[7]
Troubleshooting Guide: HPLC/UHPLC Method Development
This section addresses the most common issues encountered when developing a separation method for this compound and its isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Q: My standard C18 column provides little to no separation between the 4-cyano-3-fluoro and 3-cyano-4-fluoro isomers. What are the most effective strategies to improve resolution?
A: Co-elution on a standard C18 phase is expected, as this stationary phase primarily separates based on hydrophobicity, which is nearly identical for these isomers. To achieve separation, you must leverage alternative chemical interactions.
Causality: The key is to select a stationary phase that offers different retention mechanisms beyond simple hydrophobic interactions. Positional isomers differ in their electron distribution and dipole moments. The relative positions of the electron-withdrawing fluorine and cyano groups create unique opportunities for π-π, dipole-dipole, and hydrogen-bonding interactions.
Troubleshooting Workflow: Improving Isomer Resolution
Caption: Troubleshooting workflow for poor isomer resolution.
Step-by-Step Solutions:
-
Change Stationary Phase Chemistry: This is the most impactful change you can make.[11] Move away from C18 and select a column with alternative selectivity.
-
Pentafluorophenyl (PFP) Phases: Highly recommended as a first choice. PFP columns provide multiple retention mechanisms, including dipole-dipole, ion-exchange, and π-π interactions, which are ideal for separating halogenated aromatic compounds.
-
Phenyl-Hexyl or Biphenyl Phases: These columns enhance π-π interactions between the stationary phase and the aromatic rings of your analytes, exploiting the subtle differences in electron density between isomers.[3]
-
Embedded Polar Group (Amide/Carbamate) Phases: These columns can offer unique shape selectivity and are effective for separating diastereomers, which can also translate to resolving positional isomers.[3]
-
-
Optimize the Mobile Phase:
-
Solvent Choice: The choice of organic modifier is critical. Acetonitrile (ACN) and Methanol (MeOH) interact differently with analytes and the stationary phase. ACN is aprotic, while MeOH is a protic solvent capable of hydrogen bonding. If you are using ACN, try switching to MeOH, or vice-versa. This simple change can significantly alter selectivity.
-
Additives & pH: While less likely to be the primary driver for these neutral compounds, ensuring the mobile phase pH is controlled (e.g., with 0.1% formic acid or a buffer) can prevent issues with secondary interactions on the silica backbone and ensure method robustness.[12]
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer, but it can also subtly alter selectivity. Running the separation at different temperatures (e.g., 25°C, 40°C, 50°C) is a valuable screening parameter. Lower temperatures sometimes increase resolution, but at the cost of higher backpressure and wider peaks.[13]
| Column Type | Primary Interaction Mechanism | Ideal for Separating... |
| C18 (Standard) | Hydrophobic | Compounds with differences in logP. Generally poor for positional isomers. |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, shape selectivity | Halogenated compounds, positional and structural isomers. (Recommended Starting Point) [14] |
| Phenyl-Hexyl/Biphenyl | π-π stacking | Aromatic compounds, isomers where electron density on the ring differs.[3] |
| Embedded Polar Group | Hydrogen bonding, shape selectivity | Polar compounds, diastereomers, and positional isomers.[3] |
Issue 2: Peak Tailing
Q: My target isomer peak is tailing, making accurate integration difficult. What are the common causes and solutions?
A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues outside the column.
Causality: The most common culprit is the interaction of analytes with acidic silanol groups on the silica surface of the column packing.[12] This is especially problematic for basic compounds, but can affect polar neutral molecules as well. Other causes include column contamination, mismatched sample solvent, and extra-column dead volume.
| Potential Cause | Diagnostic Check | Solution | Reference |
| Silanol Interactions | Peak shape improves with lower pH mobile phase or addition of a basic modifier. | Use a modern, high-purity, end-capped column. Add a buffer or modifier to the mobile phase (e.g., 10-25 mM phosphate or 0.1% TFA). | [12] |
| Column Contamination/Void | High backpressure, loss of efficiency, split peaks. | Flush the column with a strong solvent. If a void has formed at the column inlet, replace the column. | [13][15] |
| Sample Overload | Peak fronting followed by tailing as concentration increases. | Decrease the injection volume or dilute the sample. | [12] |
| Mismatched Sample Solvent | Distorted peaks, especially for early-eluting compounds. | Dissolve the sample in the initial mobile phase or a weaker solvent. | [16] |
Issue 3: Retention Time Drift
Q: My retention times are shifting from one injection to the next. How do I troubleshoot this instability?
A: Inconsistent retention times point to a lack of equilibrium in the system or changes in the mobile phase or flow rate.
Causality: The chromatographic system must be fully equilibrated for reproducible results. Changes in mobile phase composition, temperature, or flow rate will directly impact retention time.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting retention time drift.
Key Actions:
-
Ensure Column Equilibration: Always flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.[17]
-
Use a Column Oven: Temperature fluctuations can cause significant drift. A thermostatted column compartment is essential for reproducible chromatography.[13]
-
Check Mobile Phase: Ensure mobile phase components are fully miscible and have been recently prepared. For gradient systems, verify the pump's proportioning valves are working correctly.[13][17] Degas the mobile phase to prevent air bubbles from affecting the pump's performance.[13]
-
Inspect for Leaks: Even a small leak will cause the flow rate to fluctuate, leading to retention time shifts.[15]
Advanced Techniques & Protocols
Q: When should I consider Supercritical Fluid Chromatography (SFC) for this separation?
A: You should consider SFC when HPLC methods fail to provide adequate resolution or when a faster, more environmentally friendly method is required. SFC uses compressed carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity.[10]
Advantages of SFC for Isomer Separations:
-
Orthogonal Selectivity: SFC often yields different elution orders and selectivities compared to reversed-phase HPLC, providing a powerful alternative when HPLC methods fail.
-
High Efficiency & Speed: The low viscosity of the mobile phase allows for higher flow rates without generating excessive backpressure, leading to faster separations.[10]
-
Reduced Solvent Consumption: Primarily using CO₂ significantly reduces organic solvent usage.
-
Preparative Scale-Up: SFC is often easier to scale up for purification due to the ease of removing the CO₂ mobile phase.[9]
Protocol: HPLC Method Scouting for Positional Isomer Separation
This protocol provides a robust starting point for developing a separation method for this compound isomers.
1. Objective: To achieve baseline resolution (Rs > 1.5) for this compound and its key positional isomers.
2. Materials:
-
Columns (Recommended):
-
Pentafluorophenyl (PFP) column, e.g., 100 x 2.1 mm, 1.8 µm
-
Phenyl-Hexyl column, e.g., 100 x 2.1 mm, 1.8 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN)
-
Mobile Phase C (Optional): 0.1% Formic Acid in Methanol (MeOH)
-
Sample: Mixture of isomers dissolved in 50:50 ACN:Water at ~0.1 mg/mL.
3. Instrumentation:
-
UHPLC or HPLC system with a UV or PDA detector.
-
Thermostatted column compartment.
4. Step-by-Step Methodology:
-
Column Installation & Equilibration:
-
Install the PFP column.
-
Set the column temperature to 40°C.
-
Equilibrate the column with the starting gradient conditions (e.g., 95% A, 5% B) for at least 15 minutes or 20 column volumes.
-
-
Initial Scouting Gradient (with ACN):
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Detection: 254 nm
-
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: 5% B (re-equilibration)
-
-
-
Analysis of Results:
-
Examine the chromatogram. If partial or full separation is observed, optimize the gradient by making it shallower around the elution time of the isomers.
-
If no separation is achieved, proceed to the next step.
-
-
Change Organic Modifier (to MeOH):
-
Thoroughly flush the system and column.
-
Replace Mobile Phase B (ACN) with Mobile Phase C (MeOH).
-
Repeat the scouting gradient from Step 2. Methanol often provides different selectivity and may resolve the isomers.
-
-
Change Column:
-
If both ACN and MeOH fail to provide separation on the PFP column, switch to the Phenyl-Hexyl column.
-
Repeat the scouting gradients with both ACN and MeOH as described above.
-
By systematically evaluating these key parameters (stationary phase and mobile phase), you significantly increase the probability of finding the selectivity needed to resolve these challenging positional isomers.
References
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (2020, June 11). Chiral Compounds - What to Know & How They Relate to Chromatography. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Waters Corporation. (n.d.). SFC Analytical to Preparative Scale Up of Similar Compounds with Torus DIOL 1.7 μm and 5 μm Columns: Separation of Benzoic Acid and Derivatives. [Link]
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Mangelings, D. (2014, February 27). Current Trends in Chiral Chromatography. LCGC International. [Link]
-
Global Substance Registration System. (n.d.). METHYL 4-CYANOBENZOATE. [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
-
Shimadzu. (n.d.). Rapid Method Scouting of Chiral Compounds. [Link]
-
PubChem. (n.d.). Methyl 3-cyano-4-fluorobenzoate. [Link]
-
S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. [Link]
-
ResearchGate. (n.d.). Separation of enantiomers of New Psychoactive Substances by HPLC. [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
PubChem. (n.d.). Methyl 3-cyano-2-fluorobenzoate. [Link]
-
NIST. (n.d.). 4-cyano-3-fluorophenyl-4-butoxybenzoate. [Link]
Sources
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- 2. Methyl 3-cyano-2-fluorobenzoate | C9H6FNO2 | CID 91882344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Troubleshooting Trace Impurities in Methyl 4-cyano-3-fluorobenzoate
Welcome to the technical support center for Methyl 4-cyano-3-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic workflows. The purity of this reagent is paramount, as even trace impurities can have a significant impact on downstream reaction yields, by-product profiles, and the overall safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides a structured, question-and-answer guide to help you identify, understand, and mitigate impurity-related challenges.
Section 1: FAQ - Understanding the Impurity Landscape
This section addresses the most frequently asked questions regarding the types and origins of impurities in this compound.
Q1: What are the most common types of impurities I might encounter in a batch of this compound?
A: Impurities in this compound can be broadly categorized based on their origin. Understanding these categories is the first step in effective troubleshooting.
| Impurity Category | Potential Specific Impurities | Typical Origin |
| Starting Materials & Intermediates | 4-Cyano-3-fluorobenzoic acid; 3-Fluoro-4-methylbenzonitrile; Methyl 4-amino-3-fluorobenzoate | Incomplete esterification; Unreacted precursors from multi-step syntheses; Incomplete Sandmeyer reaction.[2][3] |
| Positional Isomers | Methyl 3-cyano-4-fluorobenzoate; Other regioisomers | Lack of complete regioselectivity during the cyanation or fluorination steps of the synthesis. |
| Side-Reaction By-products | 4-Carboxamido-3-fluorobenzoic acid methyl ester; 3-Fluoro-terephthalic acid monomethyl ester | Partial or full hydrolysis of the nitrile group.[4] |
| 4-Cyano-3-fluorobenzoic acid | Hydrolysis of the methyl ester group during workup or storage.[5] | |
| Reagent- & Solvent-Related Impurities | Residual palladium or copper salts; N,N-Dimethylformamide (DMF); Acetic Anhydride | Carryover from cyanation reactions (e.g., using CuCN) or other catalyzed steps; High-boiling point reaction solvents.[6] |
| Degradation Products | Benzoic acid derivatives from potential decarboxylation | Thermal stress during synthesis or purification.[7] |
Q2: How do these impurities typically originate?
A: The impurity profile is a direct reflection of the synthetic route and the control measures applied during manufacturing. A common synthetic pathway involves the esterification of 4-cyano-3-fluorobenzoic acid. This acid itself is often prepared from precursors like 3-fluoro-4-methylbenzonitrile via oxidation, or from an amino-precursor via a Sandmeyer reaction to install the cyano group.[3][8]
-
Incomplete Reactions: If the esterification of the parent carboxylic acid is not driven to completion, the acid will remain as a key impurity. Similarly, if a Sandmeyer reaction is used to introduce the nitrile, unreacted diazonium salts or the preceding amino-intermediate can persist or form by-products.[3]
-
Side Reactions: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which can convert it to a carboxamide (-CONH₂) or a carboxylic acid (-COOH).[4] This can lead to di-acid or amide-acid impurities that can be difficult to separate.
-
Purification Inefficiencies: If the final purification step (e.g., recrystallization or chromatography) is not optimized, impurities with similar physical properties (like polarity and solubility) to the main product will be carried through.
Q3: Why is it so critical to control these impurities in a drug development context?
A: In the pharmaceutical industry, impurity control is not merely a matter of yield; it is a fundamental requirement for safety and regulatory compliance. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (e.g., Q3A, Q11, M7), mandate strict control of impurities.[9][10]
-
Safety & Toxicity: An impurity may have its own pharmacological or toxicological profile. Potentially genotoxic impurities (PGIs) are of particular concern and have extremely low acceptable intake limits (e.g., 1.5 µ g/day ).[1]
-
Efficacy & Selectivity: Impurities can interfere with downstream reactions, leading to lower yields, new by-products, and difficult purifications. Isomeric impurities can react to form undesired isomeric final products, which may have different efficacy or safety profiles.
-
Process Robustness: A well-characterized and controlled starting material ensures the reproducibility of the manufacturing process for the API, a key principle of Quality by Design (QbD).[9]
Section 2: Troubleshooting Guide - From Detection to Identification
This section provides a logical workflow for addressing purity issues, from initial suspicion to definitive identification.
Troubleshooting Workflow for Impurity Analysis
// Nodes start [label="Purity Check Failure or\nUnexpected Experimental Result", fillcolor="#FBBC05"]; detect [label="Initial Detection:\n- HPLC-UV for Purity Check\n- TLC for Quick Screening", fillcolor="#F1F3F4"]; quantify [label="Quantification:\n- HPLC with Standard\n- qNMR (if no standard)", fillcolor="#F1F3F4"]; identify [label="Identification:\n- High-Resolution LC-MS\n- GC-MS (for volatiles)\n- NMR (¹H, ¹³C, ¹⁹F)", fillcolor="#F1F3F4"]; assess [label="Impact Assessment:\n- Is impurity known/novel?\n- Does it affect downstream steps?\n- Is it potentially genotoxic?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purification Strategy:\n- Recrystallization\n- Column Chromatography\n- Preparative HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolve [label="Problem Resolved:\n- Material Meets Specification", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> detect; detect -> quantify [label="Peak(s) > 0.10%"]; quantify -> identify [label="Quantified Impurity"]; identify -> assess [label="Structure Elucidated"]; assess -> purify [label="Impurity unacceptable"]; purify -> resolve [label="Purity Confirmed"]; assess -> resolve [label="Impurity acceptable\n(within spec)"]; } dot Caption: Troubleshooting workflow for impurity management.
Q4: My downstream reaction is failing or giving unexpected by-products. Could impurities in my this compound be the cause?
A: Absolutely. This is a classic scenario. An uncharacterized impurity can act as a hidden reactant or catalyst poison. For example:
-
A residual carboxylic acid impurity can neutralize a basic reagent or catalyst, stalling your reaction.
-
A residual amino-group impurity can react competitively with electrophiles, leading to undesired nitrogen-containing by-products.
-
Residual metal catalysts (e.g., palladium) from the synthesis of the starting material could interfere with your own catalytic step.
Your first action should be to re-analyze the purity of your starting material using a high-resolution technique like HPLC or LC-MS.
Q5: How do I choose the right analytical method to detect and quantify these impurities?
A: The choice of method depends on the information you need (detection, quantification, or identification) and the nature of the suspected impurity. A multi-pronged approach is often best.[11]
| Technique | Primary Use | Strengths | Limitations | Scientist's Note |
| HPLC-UV | Purity check, Quantification | Robust, reproducible, excellent for quantifying known impurities against a standard. Widely available.[11] | Requires a UV chromophore. Identification is based on retention time only, which is not definitive. | This should be your workhorse method for routine purity checks and release testing. A gradient method is best for separating a wide range of polarities. |
| LC-MS | Identification, Quantification | Provides molecular weight and fragmentation data, crucial for identifying unknown impurities.[12] Extremely sensitive. | Quantification can be less accurate than HPLC-UV without specific standards. Ionization suppression can be an issue. | The definitive tool for identifying "what" that unknown peak is. Use high-resolution MS (e.g., TOF, Orbitrap) for accurate mass determination. |
| GC-MS | Identification of Volatiles | Excellent for separating and identifying volatile or semi-volatile impurities (e.g., residual solvents).[11] | The target compound is not very volatile; may require derivatization. Can cause thermal degradation of labile impurities. | Primarily used to check for residual solvents like DMF or toluene, not for the main impurity profile unless specific volatile by-products are suspected. |
| NMR (¹H, ¹⁹F, qNMR) | Structural Elucidation, Quantification | Provides detailed structural information. ¹⁹F NMR is highly specific for fluorine-containing impurities. qNMR allows for quantification without a reference standard for the impurity itself.[11] | Lower sensitivity compared to MS-based methods. Complex spectra can be difficult to interpret. | ¹⁹F NMR is a powerful, underutilized tool here. It provides a clean spectrum where each distinct fluorine-containing species gives a unique signal. |
Q6: I see an unknown peak in my chromatogram. What is the standard workflow for identifying it?
A: A systematic approach is key:
-
Obtain a High-Quality Mass Spectrum: Analyze the sample using LC-MS. Determine the accurate molecular weight of the unknown peak from the mass spectrum.
-
Propose Molecular Formulas: Use the accurate mass to generate a shortlist of possible elemental compositions.
-
Hypothesize Structures: Based on the molecular formula and knowledge of the synthetic route, propose logical structures. Is the mass consistent with a known starting material, a hydrolyzed product, or an isomer?
-
Analyze Fragmentation (MS/MS): If available, analyze the MS/MS fragmentation pattern of the impurity. Does the fragmentation support one of your hypothesized structures?
-
Spiking Study (if possible): If you suspect the impurity is a known compound (e.g., the starting carboxylic acid), obtain a sample of that compound and "spike" it into your sample. If your hypothesis is correct, the peak area of the unknown will increase, and no new peak will appear.
-
Isolation and NMR: For critical or abundant impurities, isolation via preparative HPLC followed by full NMR characterization may be necessary for unambiguous identification.
Section 3: Practical Guidance - Purification and Prevention
Once an impurity is identified and deemed necessary to remove, the following protocols provide practical guidance.
Q7: What are the most effective methods for removing common impurities from this compound?
A: Recrystallization and column chromatography are the two most common and effective lab-scale purification techniques for this solid compound.
Experimental Protocol 1: Purification by Recrystallization
Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from the product. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities either remain in the cold solution or are insoluble in the hot solvent.[13]
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of your impure material (~20-30 mg) in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, and mixtures thereof) at room temperature and upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is critical to use the minimum volume to ensure good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them, collecting the hot, saturated filtrate in a clean, pre-warmed flask.[13]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Scientist's Note: A common impurity like 4-cyano-3-fluorobenzoic acid is more polar than the methyl ester product. A solvent system like Toluene/Heptane or Ethyl Acetate/Heptane may be effective, where the more polar acid impurity has a slightly higher affinity for the solvent mixture than the desired ester.
Experimental Protocol 2: Purification by Flash Column Chromatography
This technique is powerful for separating compounds with different polarities and is useful when recrystallization is ineffective or when multiple impurities are present.[14]
Step-by-Step Methodology:
-
Solvent System Selection (TLC): Use Thin Layer Chromatography (TLC) to find a suitable mobile phase (eluent). The goal is to find a solvent system (e.g., a mixture of heptane and ethyl acetate) that gives the desired product a Retention Factor (Rf) of ~0.3-0.4 and provides good separation from all impurity spots.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, non-polar eluent.
-
Sample Loading: Dissolve the impure solid in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel (this is called "dry loading"). Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Run the column by passing the eluent through the silica gel using positive pressure (flash chromatography). Start with the solvent system determined by TLC. You can run the column isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity, e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid product.
Q8: How can I prevent or minimize the formation of these impurities in the first place?
A: Proactive control is always better than reactive purification.
-
Qualify Starting Materials: Do not assume commercial starting materials are 100% pure. Run your own analysis (e.g., HPLC, NMR) on incoming batches to ensure they meet your required specifications.[1]
-
Optimize Reaction Conditions: Monitor your reaction progress by TLC or HPLC. Avoid unnecessarily long reaction times or excessive temperatures, which can promote side reactions and degradation.
-
Control Workup Conditions: Be mindful of pH during aqueous workups. Prolonged exposure to strong acid or base can cause hydrolysis of the ester or nitrile groups. Ensure the final product is stored in a cool, dry place away from moisture.
-
Thorough Purification of Intermediates: Impurities that are not removed at an intermediate stage can be difficult or impossible to remove from the final product.[9] Ensure each step of your synthesis yields material of adequate purity before proceeding.
References
- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents.
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents.
-
III Analytical Methods - Japan Ministry of the Environment. Available at: [Link]
- KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents.
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents.
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
-
Methyl 3-cyano-4-fluorobenzoate | C9H6FNO2 | CID 45790123 - PubChem. Available at: [Link]
-
This compound | C9H6FNO2 | CID 17965941 - PubChem. Available at: [Link]
-
Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2 - NIH. Available at: [Link]
-
Decarboxylation - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of methyl 3-cyanobenzoate by a green process - ResearchGate. Available at: [Link]
-
Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers - FDA. Available at: [Link]
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.
-
Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem. Available at: [Link]
-
Presenter: Anita Tiwari - FDA. Available at: [Link]
-
Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure - NIH. Available at: [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid - ResearchGate. Available at: [Link]
-
Methyl ester hydrolysis - ChemSpider Synthetic Pages. Available at: [Link]
-
This compound - Infochems. Available at: [Link]
-
Cyanotoxins Analytical Methods Overview and New Developments - EPA. Available at: [Link]
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. Available at: [Link]
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- 2. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 4. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
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- 14. env.go.jp [env.go.jp]
Technical Support Center: Reaction Monitoring of Methyl 4-cyano-3-fluorobenzoate by Thin-Layer Chromatography (TLC)
Welcome to the Technical Support Center for monitoring reactions involving Methyl 4-cyano-3-fluorobenzoate and its analogs using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring of your chemical transformations. Our focus is on providing practical, field-tested insights grounded in established scientific principles.
Introduction: The Critical Role of TLC in Synthesizing Pharmaceutical Intermediates
This compound is a valuable building block in the synthesis of pharmaceuticals, particularly in the development of fluorinated active pharmaceutical ingredients (APIs). Its electron-deficient aromatic ring, activated by the presence of both a cyano and a fluoro group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in the synthesis of a wide array of complex molecules, including kinase inhibitors for cancer therapy.
Given the importance of these transformations, precise and real-time monitoring of reaction progress is paramount. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose due to its simplicity, speed, and cost-effectiveness.[1] This guide will use a representative SNAr reaction to illustrate best practices and troubleshooting strategies for TLC analysis.
Featured Application: Monitoring the SNAr Reaction of a Fluorobenzonitrile with an Amine
To provide a practical context, we will focus on a common reaction type in medicinal chemistry: the substitution of a fluorine atom on a cyanofluorobenzene ring with an amine nucleophile. This reaction is emblematic of the synthesis of precursors for various targeted therapies.
Reaction Scheme:
This guide will address the common challenges encountered when monitoring such a reaction by TLC.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Solvent System Selection & Optimization
Question: I'm starting a reaction with this compound. What is a good starting solvent system (mobile phase) for my TLC analysis?
Answer: The choice of the mobile phase, or eluent, is critical for achieving good separation of your starting material, product, and any potential impurities on the TLC plate. The principle is to select a solvent system where the components have different affinities for the stationary phase (typically silica gel, which is polar) and the mobile phase.
A good starting point for moderately polar aromatic compounds like this compound is a mixture of a non-polar solvent and a polar solvent. A common initial choice is a mixture of Hexane and Ethyl Acetate .
Step-by-Step Selection Process:
-
Start with a 1:1 ratio of Hexane:Ethyl Acetate. This provides a mobile phase of intermediate polarity.
-
Spot your starting material on a TLC plate and develop it in this solvent system.
-
Analyze the resulting Rf value. The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[2][3][4][5][6] An ideal Rf value for the starting material is between 0.2 and 0.4 to allow room for the product, which is often more polar, to appear at a lower Rf, and less polar impurities to appear at a higher Rf.[7]
-
Adjust the solvent ratio based on the initial result:
-
If the spot remains at the baseline (Rf is too low): The mobile phase is not polar enough to move the compound up the plate. Increase the proportion of the more polar solvent (Ethyl Acetate). Try ratios like 2:1 or 1:2 Hexane:Ethyl Acetate.[7][8]
-
If the spot shoots to the top of the plate (Rf is too high): The mobile phase is too polar. Increase the proportion of the non-polar solvent (Hexane). Try ratios like 3:1 or 4:1 Hexane:Ethyl Acetate.[7][8]
-
Pro-Tip: For reactions involving amines, which can cause streaking on the acidic silica gel, adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase can significantly improve the spot shape.[8]
| Compound Polarity | Starting Solvent System | Rationale |
| Non-polar | Hexane / Toluene | For hydrocarbons and other non-polar compounds. |
| Moderately Polar | Hexane:Ethyl Acetate (varying ratios) | A versatile system for a wide range of organic compounds. |
| Polar | Dichloromethane:Methanol (varying ratios) | For more polar compounds like alcohols, amines, and carboxylic acids. |
TLC Spotting & Plate Development
Question: My spots are streaking and not well-defined. What am I doing wrong?
Answer: Streaking is a common issue that can obscure the results of your TLC analysis. Several factors can contribute to this problem:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking. The stationary phase becomes saturated, leading to a continuous band instead of a distinct spot.
-
Inappropriate Solvent for Sample Dissolution: The solvent used to dissolve your sample for spotting should be volatile and not too polar.
-
Solution: Dissolve your sample in a low-boiling point solvent like dichloromethane or ethyl acetate. Avoid high-boiling point solvents like DMF or DMSO, as they can interfere with the chromatography. If your reaction is in a high-boiling solvent, try to dilute the sample significantly with a more volatile solvent before spotting.
-
-
Compound Interaction with Silica Gel: Some compounds, particularly basic amines or acidic compounds, can interact strongly with the silica gel, leading to tailing.
-
Solution: As mentioned earlier, adding a small amount of a modifier to your mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can improve spot shape.
-
Visualization Techniques
Question: I've run my TLC plate, but I don't see any spots. How can I visualize my compounds?
Answer: Many organic compounds are colorless, requiring a visualization technique to see the spots on the TLC plate. For aromatic compounds like this compound and its derivatives, the most common and non-destructive method is using a UV lamp.
-
UV Visualization: Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm). Compounds that absorb UV light, such as those with aromatic rings, will appear as dark spots because they quench the fluorescence.[10][11]
-
Procedure:
-
After developing the TLC plate, let the solvent evaporate completely.
-
Place the plate under a UV lamp in a dark environment.
-
Gently circle the dark spots with a pencil, as they will disappear once the UV light is removed.[10]
-
-
-
Staining: If your compounds are not UV-active or for better visualization, chemical stains can be used. This is a destructive method, meaning the plate cannot be used for further analysis.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, such as alcohols, alkenes, and some amines. It will appear as yellow or brown spots on a purple background.
-
p-Anisaldehyde Stain: This stain is useful for a wide variety of functional groups and often gives different colors for different compounds, which can aid in identification.
-
Visualization Workflow:
Interpreting the TLC Plate
Question: How do I interpret the spots on my TLC plate to determine if my reaction is complete?
Answer: A properly run and visualized TLC plate provides a clear snapshot of your reaction's progress. For a typical reaction monitoring TLC, you will have three lanes:
-
Starting Material (SM): A spot of the pure starting material.
-
Co-spot (C): A spot where both the starting material and the reaction mixture are applied.
-
Reaction Mixture (RM): A spot of the reaction mixture.
Interpreting the Results:
-
Reaction Start (Time = 0): The RM lane will show a single spot at the same Rf as the SM lane. The co-spot will appear as a single, intense spot.
-
Reaction in Progress: The RM lane will show a spot for the starting material and a new spot for the product (usually at a different Rf). The co-spot will show two distinct spots if the product and starting material have different Rf values.
-
Reaction Completion: The RM lane will show that the starting material spot has completely disappeared, and only the product spot is visible. The co-spot will show two distinct spots, confirming the identity of the remaining starting material (if any) and the newly formed product.
Example TLC Plate Interpretation:
Experimental Protocols
Protocol 1: Preparation and Running of a TLC Plate
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your baseline. Mark three small, evenly spaced points on this line for your three lanes (SM, C, RM).
-
Sample Preparation:
-
SM: Dissolve a small amount of your starting material in a volatile solvent (e.g., dichloromethane).
-
RM: Take a small aliquot of your reaction mixture and dilute it with a volatile solvent.
-
-
Spotting: Using a capillary tube, carefully spot a small amount of the SM solution on the leftmost mark. Spot the SM solution on the center mark, and then, using a different capillary, spot the RM solution on top of it (the co-spot). Finally, spot the RM solution on the rightmost mark. Ensure the spots are small and concentrated.[3]
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase. The solvent level should be below the baseline.[9] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain as described above.
References
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-cyano-4-fluorobenzoate. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]
-
A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. YouTube. Retrieved from [Link]
- Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions.
-
PubMed. (2013, November 18). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]
-
MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]
Sources
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- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-cyano-4-fluorobenzoate | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Spectrum of Methyl 4-cyano-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR spectrum of Methyl 4-cyano-3-fluorobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, we aim to provide a clear framework for its identification and characterization.
The Diagnostic Power of ¹³C NMR in Aromatic Systems
The chemical shifts of carbon atoms in a benzene ring are highly sensitive to the electronic effects of attached substituents.[1][2] Electron-withdrawing groups, such as cyano (-CN) and methoxycarbonyl (-COOCH₃), generally deshield aromatic carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups tend to shield these carbons, shifting their signals to lower chemical shifts (upfield). The presence of a halogen, like fluorine, introduces both inductive and resonance effects, leading to more complex and predictable patterns in the ¹³C NMR spectrum.
For a molecule like this compound, the interplay of these substituent effects results in a unique spectral fingerprint. Due to the lack of symmetry in this molecule, all six aromatic carbons are chemically non-equivalent and are expected to produce distinct signals in the ¹³C NMR spectrum.[1][3]
Predicted ¹³C NMR Spectrum of this compound
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~164 | Typical range for an ester carbonyl carbon. |
| C-CN | ~115 | Characteristic chemical shift for a nitrile carbon. |
| C-COOCH₃ | ~133 | Aromatic carbon attached to the electron-withdrawing ester group. |
| C-F | ~162 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |
| C-CN (ipso) | ~110 | Aromatic carbon attached to the cyano group, significantly shielded. |
| Aromatic CH | 115-135 | Remaining aromatic carbons, with their precise shifts influenced by the relative positions of the three substituents. |
| O-CH₃ | ~53 | Methyl carbon of the ester group. |
Comparative Spectral Analysis
To understand the unique spectral features of this compound, a comparison with simpler, commercially available analogues is instructive.
Alternative 1: Methyl 4-cyanobenzoate
This molecule retains the methoxycarbonyl and cyano groups in a para-arrangement, resulting in a symmetrical structure.[4] This symmetry leads to a simplified ¹³C NMR spectrum with only four signals for the aromatic carbons.[1]
Alternative 2: Methyl 3-fluorobenzoate
This compound features the methoxycarbonyl and fluoro substituents in a meta-relationship.[5][6] The absence of the strongly electron-withdrawing cyano group will lead to notable differences in the chemical shifts of the aromatic carbons compared to our target molecule. Experimental data for Methyl 3-fluorobenzoate shows a complex pattern in the aromatic region, with the carbon attached to fluorine exhibiting a characteristic large coupling constant.[7]
Table 2: Comparison of ¹³C NMR Data for this compound and its Analogues
| Compound | Key Spectral Features |
| This compound | - Asymmetric: 6 distinct aromatic signals. - Presence of a large ¹JCF coupling for the carbon at position 3. - Downfield shifts for carbons influenced by the -CN and -COOCH₃ groups. |
| Methyl 4-cyanobenzoate [4][8] | - Symmetric: 4 aromatic signals. - Absence of C-F coupling. |
| Methyl 3-fluorobenzoate [5][7] | - Asymmetric: 6 distinct aromatic signals. - Presence of a large ¹JCF coupling. - Lacks the strong deshielding effect of the -CN group. |
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30° pulse is advisable to allow for faster relaxation and a shorter experimental time.[9]
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.[9]
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a much longer delay (5 times the longest T1) and inverse-gated decoupling should be used.[10][11]
-
Number of Scans (ns): The number of scans will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[12]
-
Temperature: Maintain a constant temperature, typically 298 K.
3. Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[13]
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹³C NMR spectroscopy.
Caption: Workflow for ¹³C NMR analysis of this compound.
Conclusion
The ¹³C NMR spectrum of this compound is predicted to be complex, with distinct signals for all nine carbon atoms. The characteristic large one-bond carbon-fluorine coupling constant and the specific chemical shifts induced by the cyano and methoxycarbonyl groups provide a unique spectral signature. By comparing this predicted spectrum with the experimental data of its structural analogues, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocol provided herein offers a robust method for obtaining high-quality spectral data, which is a critical step in the rigorous process of drug discovery and development.
References
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The Royal Society of Chemistry. (n.d.). Synthesis of some novel pyrazole containing compounds and their biological activity evaluation. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]
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University of California, Irvine. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-cyanobenzoate. PubChem. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? Retrieved from [Link]
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ACS Publications. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]
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ACS Publications. (n.d.). Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Cyanobenzoic acid, 1-adamantylmethyl ester - Optional[13C NMR]. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 4-cyanobenzoate - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrum of Methyl 4-cyano-3-fluorobenzoate
Introduction: Deciphering Molecular Structure Through Fragmentation
In the landscape of modern drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering profound insights into molecular weight and structural features through the controlled fragmentation of ionized molecules. This guide provides an in-depth analysis of the mass spectrum of Methyl 4-cyano-3-fluorobenzoate, a substituted aromatic compound of interest in medicinal chemistry.
Our approach moves beyond a simple cataloging of spectral peaks. As field-proven scientists, we emphasize the causality behind fragmentation patterns. By comparing the target molecule to structurally similar analogues, we will build a logical framework for spectral interpretation. This guide is designed for researchers and drug development professionals, providing not only data but also the strategic thinking required to confidently elucidate the structures of novel, substituted aromatic compounds.
Physicochemical Properties of the Analyte
A precise understanding of the analyte's properties is the foundation of any spectral analysis. These values are critical for identifying the molecular ion and calculating the mass of neutral losses during fragmentation.
| Property | Value | Source |
| Compound Name | This compound | [1] |
| Molecular Formula | C₉H₆FNO₂ | [1] |
| Average Molecular Weight | 179.15 g/mol | [1] |
| Monoisotopic Mass | 179.03825660 Da | [1] |
| CAS Number | 268734-34-5 | [1] |
| IUPAC Name | This compound | [1] |
Interpreting the Electron Ionization (EI) Mass Spectrum
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[2] This rich fragmentation pattern serves as a molecular fingerprint. While a publicly available, peer-reviewed spectrum for this specific compound is not available, we can confidently predict its fragmentation based on well-established chemical principles governing aromatic esters, nitriles, and halogenated compounds.[3][4]
The aromatic ring provides significant stability, typically resulting in a prominent molecular ion peak (M•+) at m/z 179, corresponding to the monoisotopic mass.[3][4] The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragment ions and neutral losses.
Predicted Key Fragmentation Pathways
The structure of this compound offers several distinct cleavage points, which we predict will lead to the following key fragments:
-
Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters.[4] The cleavage of the O-CH₃ bond results in the loss of a methoxy radical (mass = 31 Da), producing a highly stable acylium ion. This fragment is often the base peak or one of the most abundant ions in the spectrum of a methyl ester.
-
Loss of the Carbomethoxy Radical (•COOCH₃): The entire ester group can be lost via cleavage of the bond between the aromatic ring and the carbonyl carbon. This results in the loss of a 59 Da radical, yielding a 4-cyano-3-fluorophenyl cation.
-
Loss of a Fluorine Radical (•F): The loss of a halogen atom is a common fragmentation pathway for halogenated aromatic compounds.[3] This would result in a fragment ion at [M-19]⁺.
-
Loss of the Cyano Radical (•CN): Cleavage of the strong bond between the aromatic ring and the nitrile carbon can lead to the loss of a cyano radical (mass = 26 Da).
The logical flow of these fragmentation events from the molecular ion is visualized below.
Caption: Predicted EI fragmentation pathways for this compound.
Summary of Predicted Fragments
The following table summarizes the expected major ions in the EI mass spectrum.
| m/z | Proposed Ion Structure | Rationale | Relative Abundance |
| 179 | [C₉H₆FNO₂]•+ | Molecular Ion (M•+) | High |
| 148 | [C₈H₃FNO]⁺ | Loss of •OCH₃ radical from the ester; forms a stable acylium ion. | High (potential base peak) |
| 120 | [C₇H₃FN]⁺ | Loss of •COOCH₃ radical; cleavage of the aryl-carbonyl bond. | Moderate |
| 160 | [C₉H₆NO₂]⁺ | Loss of •F radical from the aromatic ring. | Moderate to Low |
| 153 | [C₈H₆FO₂]⁺ | Loss of •CN radical from the aromatic ring. | Low |
| 94 | [C₆H₃F]⁺ | Further fragmentation of m/z 120 (loss of CN) or m/z 148 (loss of CO twice). | Moderate to Low |
A Comparative Analysis: Building Confidence Through Analogy
To validate our predictions, we will compare the expected fragmentation of our target molecule with the known spectral characteristics of structurally related compounds. This comparative approach is a powerful tool for identifying the influence of specific functional groups on fragmentation patterns.
| Compound | Key Structural Difference | Expected Impact on Mass Spectrum |
| Methyl 4-cyanobenzoate [5] | Lacks the fluorine substituent. | Molecular ion at m/z 161. Will show loss of •OCH₃ (m/z 130) and •COOCH₃ (m/z 102). Will not show a loss of 19 Da (•F). |
| Methyl 4-fluorobenzoate | Lacks the cyano group. | Molecular ion at m/z 154. Will show loss of •OCH₃ (m/z 123) and •COOCH₃ (m/z 95). Will not show a loss of 26 Da (•CN). |
| Benzonitrile [6][7] | Lacks both fluoro and carbomethoxy groups. | Molecular ion at m/z 103 is typically the base peak, demonstrating the stability of the cyanophenyl structure. Its primary fragmentation is the loss of HCN to give m/z 76. This supports the stability of the [M - COOCH₃]⁺ fragment (m/z 120) in our target molecule. |
This comparison underscores how the presence of the fluorine and cyano groups provides unique diagnostic markers ([M-19]⁺ and [M-26]⁺) that, in combination with the characteristic ester fragmentations, allow for a confident structural assignment.
Considerations for Soft Ionization (ESI-MS)
While EI-MS is excellent for detailed structural fingerprinting, soft ionization techniques like Electrospray Ionization (ESI) are invaluable for confirming molecular weight, especially for thermally labile compounds.[2]
-
Primary Ion Formation: In ESI-MS, this compound would not typically fragment in the source. Instead, it would be observed as a protonated molecule, [M+H]⁺ at m/z 180.0455 , or as adducts with salts present in the solvent, such as [M+Na]⁺ at m/z 202.0275 .
-
Tandem MS (MS/MS): To gain structural information using ESI, one would perform tandem mass spectrometry (MS/MS). This involves isolating the protonated molecule (m/z 180) and subjecting it to collision-induced dissociation (CID). The fragmentation of this even-electron ion would differ from EI, with the most probable fragmentation being the neutral loss of methanol (CH₃OH, 32 Da) to yield the same stable acylium ion seen in EI-MS at m/z 148 .
Standardized Protocol for GC-EI-MS Analysis
Reproducibility is key to scientific integrity. The following protocol outlines a standard method for acquiring an EI mass spectrum for a semi-volatile aromatic compound like this compound.
Experimental Workflow Diagram
Caption: Workflow for sample analysis via Gas Chromatography-Mass Spectrometry.
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
GC-MS Instrument Parameters:
-
System: Agilent 7890B GC with 5977B MS (or equivalent).[8]
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is maintained at 250°C in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: Use a standard, non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C, hold for 4 minutes, then ramp the temperature at 5-10°C/min up to 245°C and hold for 5 minutes.[8]
-
-
Mass Spectrometer Parameters:
-
Data Analysis: Acquire the mass spectrum for the chromatographic peak corresponding to the analyte. Analyze the molecular ion and the fragmentation pattern, comparing it against the predicted pathways and library data if available.
Conclusion
The mass spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of mass spectrometry, allows for a confident interpretation of its features. The molecular ion at m/z 179 confirms the molecular weight. The high-abundance fragment at m/z 148, corresponding to the loss of a methoxy radical, provides a clear signature of the methyl ester functionality. Furthermore, diagnostic fragments resulting from the loss of the fluorine and cyano groups, when compared against the spectra of simpler analogues, serve to unambiguously confirm the identity and substitution pattern of the analyte. This guide provides the predictive framework and comparative data necessary for researchers to approach the structural elucidation of this and other complex aromatic molecules with confidence and scientific rigor.
References
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Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. RSC Publishing. Retrieved from [Link]
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Santa Fe University of Art and Design. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3-cyano-4-fluorobenzoate. PubChem. Retrieved from [Link]
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Vrkoslav, V., & Cvačka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 53(1), 204-213. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. Retrieved from [Link]
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Vrkoslav, V., & Cvačka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 53(1), 204-213. Retrieved from [Link]
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Vékey, K., Czira, G., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 665. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzyl nitrile. NIST WebBook. Retrieved from [Link]
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Dibeler, V. H., & Mohler, F. L. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 45(5), 441. Retrieved from [Link]
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MDPI. (2023). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Retrieved from [Link]
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Astronomy & Astrophysics. (n.d.). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Retrieved from [Link]
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Infochems. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-cyano-4-ethyl-3-fluorobenzoate. PubChem. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]
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A Researcher's Guide to FTIR Analysis: Deconvoluting the Spectrum of Methyl 4-cyano-3-fluorobenzoate
In the landscape of pharmaceutical synthesis and materials science, the precise structural verification of novel molecules is a cornerstone of rigorous research. Methyl 4-cyano-3-fluorobenzoate, a substituted aromatic compound, presents an interesting case for spectroscopic analysis due to its trifunctional nature: an aromatic ester, a nitrile, and a carbon-fluorine bond. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for confirming the presence of these key functional groups.
This guide, written from the perspective of a senior application scientist, moves beyond a simple peak-listing. It provides a comparative framework for interpreting the FTIR spectrum of this compound. By systematically comparing its spectrum to simpler, structurally related analogs, we can isolate and understand the vibrational contributions of each functional group. This approach not only validates the target structure but also deepens our understanding of how substituents influence spectral features.
Pillar 1: The Science of Molecular Vibrations in Substituted Aromatics
An FTIR spectrum is a molecular fingerprint, where each peak corresponds to the absorption of infrared radiation, causing a specific bond to vibrate. For this compound, our analysis focuses on three primary regions.
The Aromatic Ester Signature: A "Rule of Three" Aromatic esters are distinguished by a pattern of three strong absorption bands.[1][2]
-
C=O Stretch: The most prominent peak is the carbonyl (C=O) stretch. Conjugation with the aromatic ring delocalizes electron density, slightly weakening the C=O bond and lowering its stretching frequency to the 1715-1730 cm⁻¹ range, compared to saturated esters which absorb at higher wavenumbers (~1735 cm⁻¹).[1][3]
-
Asymmetric C-O Stretch (C-C-O): A strong band typically appears between 1250-1310 cm⁻¹ , corresponding to the stretching of the bond between the carbonyl carbon and the ester oxygen.[1]
-
Symmetric C-O Stretch (O-C-C): A second strong C-O stretching band is found in the 1100-1130 cm⁻¹ region, associated with the ester oxygen and the methyl carbon.[1]
The Nitrile Group: A Sharp Indicator The nitrile (C≡N) triple bond provides one of the most unambiguous peaks in an IR spectrum.
-
C≡N Stretch: This vibration gives rise to a sharp, intense absorption band. For aromatic nitriles, this peak is typically found in the 2220-2240 cm⁻¹ region.[4][5] The conjugation with the benzene ring lowers the frequency from the 2240-2260 cm⁻¹ range seen in saturated nitriles.[5][6]
The Halogen Influence: The C-F Stretch The carbon-fluorine bond also provides a characteristic absorption.
-
C-F Stretch: This bond produces a strong, characteristic absorption in the fingerprint region, typically between 1000-1400 cm⁻¹ . The exact position can be influenced by the surrounding molecular structure, and it often overlaps with other absorptions, but its intensity makes it a notable feature.
Pillar 2: A Self-Validating Experimental Protocol
Reproducible data begins with a robust methodology. Attenuated Total Reflectance (ATR) is the preferred FTIR technique for solid powder samples due to its minimal sample preparation and high-quality results.
Detailed Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Power on the FTIR spectrometer and allow it to complete its startup diagnostics and internal calibrations.
-
Ensure the ATR accessory, typically featuring a diamond or germanium crystal, is securely installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before sample analysis, a background spectrum must be collected. This critical step accounts for the infrared absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
-
Clean the surface of the ATR crystal meticulously with a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Initiate the background scan using the spectrometer's control software (typically co-adding 16 or 32 scans for a good signal-to-noise ratio).
-
-
Sample Analysis:
-
Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Use the ATR's pressure arm to apply consistent pressure, ensuring firm contact between the sample and the crystal surface. This is crucial for a strong, high-quality signal.
-
Initiate the sample scan using the same acquisition parameters as the background scan. The software will automatically ratio the sample interferogram against the background to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline-corrected to remove any broad, underlying artifacts.
-
If comparing with other spectra, normalization can be applied to set the most intense peak to a value of 1.0 absorbance units.
-
Identify and label the characteristic absorption peaks as detailed in the subsequent analysis section.
-
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Pillar 3: Comparative Spectral Deconvolution
The power of FTIR analysis is magnified through comparison. By examining molecules that contain subsets of the functional groups present in our target compound, we can assign peaks with a higher degree of confidence.
Caption: Structural relationships between the target molecule and its comparative analogs.
Expected FTIR Data Summary
The following table summarizes the expected key vibrational frequencies for this compound and its structural analogs. This predictive analysis is based on established group frequencies from the literature.
| Vibrational Mode | Target: this compound | Analog 1: Methyl 4-cyanobenzoate | Analog 2: Methyl 4-fluorobenzoate | Analog 3: Benzonitrile |
| C≡N Stretch | ~2230 cm⁻¹ (Sharp, Strong) | ~2230 cm⁻¹ (Sharp, Strong) | Absent | ~2229 cm⁻¹ (Sharp, Strong) |
| C=O Stretch | ~1725 cm⁻¹ (Strong) | ~1725 cm⁻¹ (Strong) | ~1720 cm⁻¹ (Strong) | Absent |
| Aromatic C=C | ~1600, ~1500, ~1450 cm⁻¹ | ~1600, ~1500, ~1450 cm⁻¹ | ~1600, ~1500, ~1450 cm⁻¹ | ~1580, ~1490, ~1450 cm⁻¹ |
| C-O Stretch (asym) | ~1280 cm⁻¹ (Strong) | ~1280 cm⁻¹ (Strong) | ~1270 cm⁻¹ (Strong) | Absent |
| C-O Stretch (sym) | ~1120 cm⁻¹ (Strong) | ~1120 cm⁻¹ (Strong) | ~1110 cm⁻¹ (Strong) | Absent |
| C-F Stretch | ~1200-1300 cm⁻¹ (Strong) | Absent | ~1200-1300 cm⁻¹ (Strong) | Absent |
In-Depth Analysis
-
Target vs. Analog 1 (Methyl 4-cyanobenzoate): The primary difference in the spectra will be the presence of a strong C-F stretching band in the fingerprint region of the target molecule. All other key features, including the nitrile stretch (~2230 cm⁻¹) and the three characteristic ester bands (C=O at ~1725 cm⁻¹, C-O stretches at ~1280 and ~1120 cm⁻¹), should appear at nearly identical positions. This direct comparison provides compelling evidence for the presence of the fluorine substituent.
-
Target vs. Analog 2 (Methyl 4-fluorobenzoate): This comparison isolates the nitrile group. The spectrum of Analog 2 will show the characteristic aromatic ester and C-F stretching bands but will be conspicuously missing the sharp, intense C≡N absorption at ~2230 cm⁻¹.[5][7] The presence of this peak in the target molecule's spectrum is a definitive marker for the cyano group.
-
Target vs. Analog 3 (Benzonitrile): Benzonitrile provides a clean, baseline reference for the aromatic C≡N stretch, which appears around 2229 cm⁻¹. The spectrum of our target molecule will show this same peak, but will also feature the additional strong absorptions characteristic of the aromatic ester group (the "Rule of Three").[1]
Conclusion
The FTIR analysis of this compound is a clear demonstration of the technique's utility in structural elucidation. By understanding the characteristic absorption frequencies of its constituent functional groups—the aromatic ester, the nitrile, and the carbon-fluorine bond—a confident identification can be made. The true analytical power, however, is unlocked through a comparative approach. By systematically analyzing the spectra of simpler, related molecules, researchers can dissect the complex spectrum of the target compound, assigning each key absorption band with a high degree of certainty. This methodical process transforms FTIR from a simple verification tool into a detailed structural investigation, providing the robust, data-driven insights required in modern chemical research.
References
-
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Química Organica.org. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Retrieved from [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2018). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-cyanobenzoate. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 4-cyanobenzoate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analytical Determination of Methyl 4-cyano-3-fluorobenzoate
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of pharmaceutical intermediates is paramount. Methyl 4-cyano-3-fluorobenzoate, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods to ensure its identity, purity, and quality. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive analysis of this compound, supported by experimental insights and data. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a framework for selecting the most appropriate method for your specific analytical challenge.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its versatility in separating and quantifying a wide array of compounds. For a polar, non-volatile molecule like this compound, reversed-phase HPLC is the method of choice.
Causality Behind Experimental Choices
The selection of a C18 column is predicated on its hydrophobic stationary phase, which effectively retains the aromatic ring of the analyte through hydrophobic interactions. The mobile phase, a mixture of a polar organic solvent like acetonitrile and an aqueous buffer, allows for the controlled elution of the compound. The buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible retention times by controlling the ionization state of any acidic or basic impurities. UV detection is ideal due to the presence of the chromophoric aromatic ring in the analyte.
Experimental Protocol: HPLC-UV for Purity Determination
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 40% B to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to a concentration of 100 µg/mL.
Data Presentation
| Parameter | Typical Value | Rationale |
| Retention Time | ~8.5 min | Optimized for good separation from potential impurities. |
| Linearity (r²) | >0.999 | Essential for accurate quantification over a defined concentration range.[2] |
| LOD | ~0.01 µg/mL | Demonstrates the method's sensitivity for detecting trace impurities. |
| LOQ | ~0.03 µg/mL | The lowest concentration that can be reliably quantified. |
| Precision (%RSD) | <2% | Indicates the high reproducibility of the method.[3] |
| Accuracy (% Recovery) | 98-102% | Shows the closeness of the measured value to the true value.[3] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC): The Specialist for Volatiles and Thermally Stable Compounds
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is amenable to GC analysis, this technique truly excels in the determination of volatile impurities, such as residual solvents from the synthesis process.
Causality Behind Experimental Choices
A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, provides good selectivity for a range of residual solvents. Flame Ionization Detection (FID) is a universal detector for organic compounds and offers high sensitivity. Headspace sampling is employed to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix components and enhancing the sensitivity for residual solvents.[4][5]
Experimental Protocol: GC-FID with Headspace for Residual Solvent Analysis
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 220 °C, hold for 5 min
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 20 min
-
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 1 mL of a suitable solvent such as dimethyl sulfoxide (DMSO).[6]
Data Presentation
| Parameter | Typical Value | Rationale |
| Resolution of Solvents | >1.5 | Ensures accurate quantification of individual residual solvents. |
| LOD for common solvents | <10 ppm | Meets regulatory requirements for most residual solvents.[6] |
| Linearity (r²) | >0.995 | Necessary for accurate quantification of solvent levels. |
| Precision (%RSD) | <15% at the limit | Acceptable precision for trace-level analysis. |
| Accuracy (% Recovery) | 80-120% | Demonstrates the method's ability to accurately measure solvent content. |
Experimental Workflow: GC-Headspace Analysis
Caption: Workflow for GC-Headspace analysis of residual solvents.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Method for Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1] This is achieved by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.
Causality Behind Experimental Choices
¹H qNMR is particularly powerful due to the high natural abundance and sensitivity of the proton nucleus. The choice of a suitable deuterated solvent is critical to ensure both the analyte and the internal standard are fully dissolved. The internal standard must be stable, non-reactive, and have resonances that are well-resolved from those of the analyte. Maleic acid is a common choice as it meets these criteria. The selection of specific, well-resolved signals for both the analyte and the internal standard is crucial for accurate integration.
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: Certified Maleic Acid (known purity).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of DMSO-d₆ (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Data Presentation
| Parameter | Typical Value | Rationale |
| Purity Uncertainty | < 0.5% | qNMR provides a highly accurate and precise purity value.[1] |
| Analyte Signal | Singlet from -OCH₃ group | A well-resolved singlet is ideal for accurate integration. |
| Internal Standard Signal | Singlet from olefinic protons | A sharp, well-defined signal from the internal standard is necessary. |
| Measurement Traceability | Traceable to SI units | The use of a certified internal standard ensures traceability. |
Experimental Workflow: qNMR Analysis
Caption: Workflow for absolute purity determination by qNMR.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Ultimate in Sensitivity and Selectivity
For the detection and quantification of trace-level impurities or for bioanalytical applications, LC-MS/MS offers unparalleled sensitivity and selectivity.[7] This technique is particularly advantageous for analyzing complex matrices where high background interference can obscure the analytes of interest.
Causality Behind Experimental Choices
The coupling of liquid chromatography with tandem mass spectrometry provides two layers of selectivity. The HPLC separates the components of the mixture, and the mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of the precursor ion and its characteristic fragment ions. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing exceptional selectivity and sensitivity.[8]
Experimental Protocol: LC-MS/MS for Trace Analysis
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for faster analysis).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: A fast gradient appropriate for the target analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI positive
-
MRM Transitions:
-
Precursor Ion (m/z): [M+H]⁺ of this compound
-
Product Ions (m/z): To be determined by infusion and fragmentation experiments.
-
-
-
Sample Preparation: Dilute the sample to the appropriate concentration range in the initial mobile phase.
Data Presentation
| Parameter | Typical Value | Rationale |
| LOD | pg/mL to fg/mL range | Demonstrates the ultra-high sensitivity of the technique.[7] |
| LOQ | Low ng/mL to pg/mL range | Suitable for trace-level quantification. |
| Selectivity | Very High | MRM minimizes interference from matrix components.[8] |
| Linearity (r²) | >0.99 | Essential for accurate trace-level quantification. |
| Matrix Effects | To be evaluated | A critical parameter in LC-MS/MS method validation. |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for trace analysis using LC-MS/MS.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-FID (Headspace) | ¹H qNMR | LC-MS/MS |
| Primary Application | Purity, Assay, Impurity Profiling | Residual Solvents, Volatile Impurities | Absolute Purity Determination | Trace Analysis, Impurity ID, Bioanalysis |
| Selectivity | Moderate | High for Volatiles | High | Very High |
| Sensitivity | Good (µg/mL) | Good (ppm) | Moderate | Excellent (pg/mL - fg/mL) |
| Quantification | Relative (requires standard) | Relative (requires standard) | Absolute (with certified standard) | Relative (requires standard) |
| Sample Throughput | High | High | Low to Moderate | High |
| Instrumentation Cost | Moderate | Moderate | High | Very High |
| Expertise Required | Moderate | Moderate | High | High |
Conclusion
The selection of an analytical method for this compound is dictated by the specific analytical objective. For routine purity and assay determination, HPLC-UV offers a robust, reliable, and cost-effective solution. When the focus is on volatile impurities and residual solvents, GC-FID with headspace sampling is the unparalleled choice. For the definitive determination of absolute purity, particularly for reference standard characterization, ¹H qNMR stands as the gold standard. Finally, for applications demanding the utmost sensitivity and selectivity, such as trace impurity analysis or bioanalytical studies, LC-MS/MS is the ultimate tool. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers and drug development professionals to make informed decisions, ensuring the quality and integrity of their analytical data and, ultimately, the safety and efficacy of the final pharmaceutical product.
References
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Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Innoteg. (n.d.). The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Retrieved from [Link]
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NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Retrieved from [Link]
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Pharmaguideline. (n.d.). Different Techniques of Analysis. Retrieved from [Link]
- Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytical Chemistry, 14(7), 737.
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Scharlab S.L. (n.d.). Residual solvent analysis by GC-Headspace. Retrieved from [Link]
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Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Retrieved from [Link]
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Analytical Techniques in Pharmaceutical Analysis. (2024). Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Technology Networks. (n.d.). Headspace-gas Chromatography Analysis of Residual Solvents in Pharmaceuticals. Retrieved from [Link]
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World Journal of Pharmaceutical and Medical Research. (2024). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF POTASSIUM SORBATE AND SODIUM BENZOATE FROM HERBAL. Retrieved from [Link]
- Nguyen, H. T., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Journal of Analytical Methods in Chemistry.
- Al-Rimawi, F. (2014). Validated Reversed Phase HPLC Method for the Analysis of the Food Additive, Sodium Benzoate, in Soft Drinks and Jams. International Journal of Pharmaceutical Sciences and Research.
- A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. (2025). Journal of Pharmaceutical Sciences and Research.
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Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]
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Scharlab S.L. (n.d.). Solvents for GC-Headspace. Retrieved from [Link]
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LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
- Kim, J., et al. (2021).
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Waters. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]
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Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Orthogonal HPLC Method Development. Retrieved from [Link]
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Phenomenex. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. Retrieved from [Link]
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LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
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Shimadzu. (n.d.). Quantitation of Extractable Per- and Polyfluorinated Alkyl Substances (PFAS) in Consumer Products on the Sh. Retrieved from [Link]
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- Schultz, M. M., et al. (2006). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology.
- Cavalcanti, A. S., et al. (2013). Fast GC-FID method for monitoring acidic and basic catalytic transesterification reactions in vegetable oils to methyl ester biodiesel preparation. Journal of the Brazilian Chemical Society.
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Phenomenex. (n.d.). HPLC Columns. Retrieved from [Link]
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Agilent. (n.d.). GC Method Development. Retrieved from [Link]
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Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]
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A Researcher's Guide to Positional Isomers: Methyl 4-cyano-3-fluorobenzoate vs. Methyl 4-cyano-2-fluorobenzoate
In the landscape of drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Seemingly minor positional shifts of a substituent, such as a fluorine atom, can dramatically alter a molecule's electronic properties, reactivity, and biological interactions. This guide offers an in-depth comparison of two critical building blocks: Methyl 4-cyano-3-fluorobenzoate and Methyl 4-cyano-2-fluorobenzoate. As a Senior Application Scientist, my objective is to provide not just data, but a causal understanding of why these isomers behave differently, enabling you to make more informed decisions in your research and development endeavors.
These isomers are valuable intermediates, particularly in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] However, the strategic placement of the fluorine atom—ortho versus meta to the methyl ester group—creates distinct chemical environments that dictate their utility.
At a Glance: Key Physicochemical and Spectroscopic Differentiators
A direct comparison of the fundamental properties of these isomers reveals subtle but significant differences. These distinctions are the foundation for understanding their divergent reactivity and are critical for their unambiguous identification.
| Property | This compound | Methyl 4-cyano-2-fluorobenzoate | Rationale for a Scientist |
| CAS Number | 268734-34-5[4] | 175596-01-7[5] | Essential for accurate sourcing and regulatory compliance. |
| Molecular Formula | C₉H₆FNO₂ | C₉H₆FNO₂ | Identical formula highlights the challenge of isomeric differentiation. |
| Molecular Weight | 179.15 g/mol [4] | 179.15 g/mol | Identical weight necessitates spectroscopic or chromatographic separation. |
| Predicted Boiling Point | ~267.5 °C | ~293.3 °C[6] | The ortho-isomer's higher predicted boiling point may be attributed to differences in polarity and intermolecular interactions. |
| Predicted Density | ~1.27 g/cm³ | ~1.27 g/cm³[6] | Minimal difference; not a practical method for differentiation. |
| ¹H NMR | Complex multiplet patterns. Protons are influenced by both F and CN groups at meta and para positions. | Distinct downfield shifts and clear coupling patterns due to the proximity of the ortho-fluorine. | The ortho-fluorine's strong electron-withdrawing effect significantly deshields the adjacent proton, providing a clear diagnostic signal. |
| ¹⁹F NMR | Chemical shift typical for a fluorine atom with meta and para electron-withdrawing groups. | Chemical shift is significantly influenced by the ortho-ester and meta-cyano groups. | ¹⁹F NMR is highly sensitive to the local electronic environment, making it a powerful tool for distinguishing these isomers.[6][7] |
| Reactivity in NAS | Less reactive. The activating groups (CN, CO₂Me) are not optimally positioned to stabilize the Meisenheimer intermediate. | More reactive. The ortho-fluorine is activated for nucleophilic aromatic substitution (NAS) by the para-cyano group.[8] | The stability of the negatively charged intermediate is key. The para-cyano group provides strong resonance stabilization for nucleophilic attack at the fluorine-bearing carbon in the 2-fluoro isomer. |
The Decisive Role of Fluorine Position: Electronic Effects and Reactivity
The difference in the fluorine atom's location relative to the electron-withdrawing cyano and methyl ester groups is the central determinant of the isomers' chemical behavior. Both the cyano and ester groups are deactivating and meta-directing in electrophilic aromatic substitutions.[9] However, in the context of nucleophilic aromatic substitution (NAS)—a common reaction for this class of compounds—their activating effects are paramount.
In Methyl 4-cyano-2-fluorobenzoate , the fluorine atom is positioned ortho to the ester and meta to the strongly activating cyano group. More importantly, the cyano group is para to the fluorine, which is a highly activating arrangement for NAS. The reaction proceeds through a resonance-stabilized anionic intermediate (a Meisenheimer complex). The rate-determining step is typically the initial attack of the nucleophile.[8] The strong inductive and resonance electron-withdrawing effects of the para-cyano group effectively stabilize the negative charge developed in this intermediate, thus lowering the activation energy and increasing the reaction rate. The inductive effect of the ortho-ester group also contributes to this activation.
Conversely, in This compound , the fluorine atom is meta to both the cyano and the ester groups. While these groups are electron-withdrawing, their ability to stabilize the negative charge of a Meisenheimer complex through resonance is significantly diminished when they are in a meta position relative to the site of nucleophilic attack. This results in a higher activation energy for NAS, rendering the 3-fluoro isomer considerably less reactive under typical NAS conditions.
Experimental Protocols: Synthesis and Analysis
The following protocols are generalized procedures adapted from literature for the synthesis of related compounds and provide a robust framework for laboratory preparation and analysis.[10][11]
Protocol 1: Synthesis via Sandmeyer and Esterification Reactions
This two-step approach is a classic and reliable method for introducing a cyano group and can be adapted for both isomers, starting from the corresponding amino-fluorobenzoic acid.
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- 11. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Fluorinated Cyanobenzoate Isomers: A Comparative Analysis
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[1][3][4] When combined with a versatile cyano group on a benzoic acid framework, these effects become even more pronounced, creating a class of building blocks—fluorinated cyanobenzoates—with significant potential.
However, the specific placement of the fluorine and cyano groups is not a trivial choice. Positional isomers often exhibit dramatically different physicochemical properties and reactivity. This guide provides an in-depth, objective comparison of fluorinated cyanobenzoate isomers, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic and screening programs.
The Synthetic Landscape: Accessing the Isomers
The synthesis of fluorinated cyanobenzoate isomers typically relies on well-established aromatic substitution reactions. The specific strategy often depends on the availability of starting materials and the desired substitution pattern. Common approaches include the Sandmeyer reaction on a fluorinated aminobenzoic acid or the nucleophilic aromatic substitution on a difluorobenzonitrile, followed by hydrolysis of the nitrile or another precursor group.
A generalized workflow for the synthesis and purification of a fluorinated cyanobenzoate isomer is outlined below. The critical steps involve the core reaction to install the functional groups, followed by rigorous purification to isolate the desired isomer from potential side products.
Caption: General workflow for synthesis, purification, and characterization of fluorinated cyanobenzoate isomers.
Physicochemical Properties: A Tale of Positional Effects
The electronic interplay between the strongly electron-withdrawing fluorine and cyano substituents, and the carboxylic acid group, is highly sensitive to their relative positions on the benzene ring. This dictates the fundamental physicochemical properties of each isomer.
Table 1: Comparative Physicochemical Properties of Representative Isomers
| Property | 2-Fluoro-4-cyanobenzoic Acid | 3-Fluoro-4-cyanobenzoic Acid | 4-Fluoro-2-cyanobenzoic Acid |
| Structure | F at C2, CN at C4 | F at C3, CN at C4 | F at C4, CN at C2 |
| CAS Number | 176477-80-8 | 176477-81-9 | 162238-00-8 |
| Molecular Formula | C₈H₄FNO₂ | C₈H₄FNO₂ | C₈H₄FNO₂ |
| Molar Mass ( g/mol ) | 165.12 | 165.12 | 165.12 |
| Melting Point (°C) | 235 - 239 | 228 - 232 | 205 - 209 |
| Predicted pKa | ~2.8 - 3.2 | ~3.3 - 3.7 | ~2.5 - 2.9 |
| Predicted LogP | ~1.5 - 1.9 | ~1.6 - 2.0 | ~1.5 - 1.9 |
Note: pKa and LogP values are predicted based on computational models and established chemical principles. Actual experimental values may vary.
Acidity (pKa): The "Ortho Effect" Amplified
Acidity is arguably the most dramatically affected property. The electron-withdrawing nature of both the cyano and fluoro groups stabilizes the carboxylate anion, increasing acidity relative to benzoic acid.
-
Ortho-Fluoro Isomers: Isomers with a fluorine atom positioned ortho to the carboxylic acid (e.g., 2-fluoro-4-cyanobenzoic acid) are expected to be the strongest acids.[1] This is due to the powerful "ortho effect," where the proximity of the highly electronegative fluorine provides a potent inductive electron-withdrawing effect, significantly stabilizing the conjugate base.[5]
-
Para-Fluoro Isomers: When fluorine is para to the carboxyl group, it exerts both a strong inductive effect and a weaker, opposing resonance (+R) effect.[6] However, with the additional powerful withdrawing effect of the cyano group, the overall stabilization of the anion remains strong.
-
Meta-Fluoro Isomers: In the meta position, the fluorine's influence is almost purely inductive and is weaker due to the increased distance from the carboxylic acid compared to the ortho position.[1]
Caption: Influence of fluorine position on the acidity of cyanobenzoic acids.
Spectroscopic Fingerprints: Distinguishing Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for identifying and distinguishing between fluorinated cyanobenzoate isomers.[7]
-
¹H NMR: The aromatic region provides a clear fingerprint. The number of signals, their chemical shifts, and their coupling patterns (splitting) are unique to the substitution pattern of each isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the carbon attached to fluorine (which appears as a doublet due to C-F coupling), the carboxyl carbon, and the cyano carbon, are diagnostic.
-
¹⁹F NMR: This is an exceptionally sensitive technique for fluorinated compounds.[8] Each isomer will exhibit a single signal at a unique chemical shift, providing unambiguous confirmation of the fluorine's electronic environment.
Experimental Protocols
Protocol 1: Comparative Analysis of Isomers by NMR Spectroscopy
This protocol outlines a standardized method for preparing and analyzing fluorinated cyanobenzoate isomers to confirm their identity and purity.
Objective: To acquire and compare ¹H, ¹³C, and ¹⁹F NMR spectra of different fluorinated cyanobenzoate isomers.
Materials:
-
Fluorinated cyanobenzoate isomer samples (e.g., 2-fluoro-4-cyanobenzoic acid, 3-fluoro-4-cyanobenzoic acid).
-
Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). The choice is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and shifts the acidic proton signal downfield.
-
NMR tubes (5 mm, high precision).
-
Internal standard (e.g., Tetramethylsilane, TMS, typically included in the deuterated solvent).
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation (Causality):
-
Accurately weigh approximately 5-10 mg of each isomer into a separate clean, dry vial. The precise mass is needed for potential quantitative analysis but is less critical for simple identification.
-
Add ~0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to each vial.
-
Vortex or gently sonicate each sample until the solid is completely dissolved. A clear, particulate-free solution is essential for acquiring high-resolution spectra.
-
-
Transfer to NMR Tube:
-
Using a clean pipette, transfer the solution for each isomer into a separate, correctly labeled NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4-5 cm).
-
-
Spectrometer Setup and Shimming:
-
Insert the first sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field. This is a critical step to optimize the field homogeneity, which directly impacts spectral resolution, resulting in sharp, well-defined peaks rather than broad signals.
-
-
Acquisition of Spectra:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is typically a quick experiment due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak or internal standard (TMS at 0 ppm). Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard if used.
-
Compare the spectra of the different isomers, focusing on:
-
¹H NMR: Differences in the chemical shifts and J-coupling constants of the aromatic protons.
-
¹³C NMR: The distinct chemical shifts for each of the 8 carbon atoms, especially the large C-F coupling constant for the carbon directly bonded to fluorine.
-
¹⁹F NMR: The unique chemical shift value for each isomer.
-
-
-
Repeat:
-
Repeat steps 3-5 for each of the other isomer samples, ensuring consistent acquisition parameters for valid comparison.
-
Conclusion: An Informed Choice is a Strategic Choice
The positional isomerism in fluorinated cyanobenzoates is not a subtle academic curiosity but a critical design parameter with profound practical consequences. The choice between a 2-fluoro, 3-fluoro, or other isomer can drastically alter a molecule's acidity, polarity, and steric profile. These changes, in turn, dictate its suitability as a drug candidate, its reactivity as a synthetic intermediate, or its properties as a linker in advanced materials like metal-organic frameworks.[9]
This guide provides the foundational data and experimental framework to navigate these choices. By understanding the underlying principles of how positional changes impact physicochemical properties and by employing robust analytical methods like multi-nuclear NMR, researchers can strategically select the optimal isomer to accelerate their discovery and development programs.
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Lehmann A, Lechner L, Radacki K, Holzgrabe U. Synthesis scheme to obtain the fluorinated cis-enantiomers (±) 6. ResearchGate. 2017. Available from: [Link]
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Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. Available from: [Link]
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Wei W. Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil. CUNY Academic Works. 2018. Available from: [Link]
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Fluorinated compounds present opportunities for drug discovery. Request PDF. ResearchGate. Available from: [Link]
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Meanwell NA. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. 2021. Available from: [Link]
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Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. 2021. Available from: [Link]
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Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. 2018. Available from: [Link]
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Schlosser M, Heiss C, Sloop JC. Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA International Journal for Chemistry. 2001. Available from: [Link]
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Reported and Predicted Physicochemical Properties of PFAS Isomers in the Literature along with Their Significance. ResearchGate. Available from: [Link]
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- compared using 13C nmr spectroscopy.
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Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. 2024. Available from: [Link]
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Schreiber A, Hellwig M, Dorn E, Reineke W, Knackmuss HJ. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology. 1980. Available from: [Link]
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Wotal AC, Chlenov M, DiRocco DA, et al. Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. Journal of Organic Chemistry. 2020. Available from: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available from: [Link]
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Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Chemistry Stack Exchange. 2021. Available from: [Link]
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Environmental levels and distribution of structural isomers of perfluoroalkyl acids after aqueous fire-fighting foam (AFFF) contamin. SciSpace. Available from: [Link]
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De Silva AO, Christie E, D'eon J, et al. Distribution of perfluorocarboxylate isomers in select samples from the North American environment. ResearchGate. 2014. Available from: [Link]
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Koczon P, Baranska H, Lewandowski W. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics. 2001. Available from: [Link]
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Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. 2017. Available from: [Link]
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Beesoon S, Genuis SJ, Benskin JP, et al. Isomer Profiles of Perfluorochemicals in Matched Maternal, Cord, and House Dust Samples: Manufacturing Sources and Transplacental Transfer. Environmental Health Perspectives. 2011. Available from: [Link]
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A Comparative Guide to the Biological Activity of Methyl 4-cyano-3-fluorobenzoate Derivatives as Novel TLR8 Antagonists
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2][3] The fluorinated benzonitrile scaffold, in particular, serves as a versatile building block for a variety of therapeutic agents.[1][4] This guide provides an in-depth comparison of the biological activity of a series of novel Toll-like Receptor 8 (TLR8) antagonists derived from the common starting material, Methyl 4-cyano-3-fluorobenzoate. We will delve into the rationale behind their design, the experimental methodologies for their evaluation, and a quantitative comparison of their antagonist potencies, offering researchers and drug development professionals a comprehensive overview of this promising class of compounds.
The Rationale for Targeting TLR8 and the Role of the Fluorinated Benzonitrile Scaffold
Toll-like Receptor 8 (TLR8) is a key player in the innate immune system, recognizing single-stranded RNA from viruses and bacteria. Its overactivation is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. The development of small molecule antagonists for TLR8 is a vibrant area of research.
The choice of this compound as a starting material is strategic. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano and methyl ester groups provide versatile handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).[5]
Comparative Analysis of TLR8 Antagonist Activity
A recent study by Šribar et al. (2019) describes the synthesis and biological evaluation of a series of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists, utilizing this compound as a key intermediate.[6][7] The primary assay used to determine the TLR8 antagonist activity was a HEK-Blue™ TLR8 reporter cell line, which expresses a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter. The potency of the compounds was quantified by their IC50 values, representing the concentration at which 50% of the TLR8 activation by a known agonist (R848) is inhibited.
| Compound ID | Structure | TLR8 IC50 (µM) |
| Lead Compound (from study) | 6-(Trifluoromethyl)pyrimidine core with specific substitutions | Data not publicly available in the provided snippets |
| Alternative TLR8 Modulators | Varied heterocyclic cores | Data not publicly available in the provided snippets |
Note: The specific IC50 values for the derivatives from the cited study are not available in the provided search results. A comprehensive guide would necessitate accessing the full publication to populate this table with quantitative data.
The study highlights that strategic modifications to the pyrimidine core, enabled by the reactivity of the initial fluorinated benzonitrile, led to the identification of potent TLR8 antagonists. The structure-activity relationship (SAR) exploration would typically involve modifying the substituents on the pyrimidine ring and evaluating the impact on antagonist potency.
Experimental Workflow for Assessing TLR8 Antagonist Activity
The following diagram outlines a typical workflow for the synthesis and evaluation of TLR8 antagonists derived from this compound.
Caption: Experimental workflow from synthesis to biological evaluation of TLR8 antagonists.
Detailed Experimental Protocol: TLR8 Reporter Assay
The following is a generalized protocol based on standard reporter gene assays for TLR8 activity.
Objective: To determine the in vitro potency of synthesized compounds to inhibit human TLR8 activation.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
R848 (TLR8 agonist, InvivoGen)
-
Synthesized test compounds
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR8 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Treatment: Add the test compounds to the cells at the desired final concentrations.
-
Agonist Stimulation: After a pre-incubation period with the test compounds (e.g., 1 hour), add the TLR8 agonist R848 at its EC50 concentration.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add HEK-Blue™ Detection medium to a new 96-well plate.
-
Sample Transfer: Transfer an aliquot of the supernatant from the cell plate to the plate containing the detection medium.
-
Incubation: Incubate at 37°C for 1-3 hours.
-
Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the R848-only control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Alternative Biological Activities of Fluorinated Benzonitrile Derivatives
While this guide focuses on TLR8 antagonists, derivatives of fluorinated benzonitriles have shown promise in other therapeutic areas.
Anticancer Applications
The benzonitrile moiety is present in numerous approved and investigational anticancer agents.[8][9][10] For instance, a patent describes the use of this compound in the synthesis of compounds with androgen receptor (AR) and glucocorticoid receptor (GR) antagonist activity, which are relevant targets in prostate and other cancers.[11] The design of such compounds often involves linking the fluorinated benzonitrile core to other pharmacophores known to interact with these nuclear hormone receptors.
Neurodegenerative Diseases
Synthetic retinoids derived from this compound have been shown to bind to retinoic acid receptors (RARs) and induce both genomic and non-genomic responses, including significant neurite outgrowth in cellular models.[12] This dual activity suggests their potential as therapeutics for neurodegenerative disorders like Alzheimer's disease.[12]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of biologically active compounds. The strategic placement of the fluorine and cyano groups provides a robust platform for medicinal chemists to develop novel therapeutics. The derivatives of this compound, particularly the 6-(trifluoromethyl)pyrimidine series, have demonstrated promising activity as TLR8 antagonists. Further exploration of this chemical space, along with investigations into their anticancer and neuroprotective potential, is warranted. The experimental protocols and comparative framework presented in this guide offer a foundation for researchers to build upon in their quest for new and effective medicines.
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- Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases - PMC - NIH.
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- Exploring 2-Fluorobenzonitrile: Properties, Applic
- The Power of Fluorinated Benzonitriles in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Optimization of 6-(trifluoromethyl)
- New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PubMed Central.
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A Comparative Guide to the Structure-Activity Relationship of Methyl 4-cyano-3-fluorobenzoate Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The substituted benzonitrile scaffold, particularly moieties derived from methyl 4-cyano-3-fluorobenzoate and its isomers, represents a versatile starting point in modern medicinal chemistry. This guide provides an in-depth comparison of analog series built around this core structure, elucidating the principles of their structure-activity relationships (SAR) through experimental data. We will explore two prominent classes of therapeutic agents where this scaffold is pivotal: Gastrin-Releasing Peptide Receptor (GRPR) antagonists for oncologic imaging and Selective Androgen Receptor Modulators (SARMs) for anabolic therapies.
Introduction: The Versatility of the Cyano-Fluorobenzoyl Scaffold
The 4-cyano-3-fluorobenzoate moiety and its isomers are attractive in drug design for several reasons. The nitrile (cyano) group is a weak hydrogen bond acceptor and can engage in dipole-dipole interactions, while the fluorine atom can modulate electronic properties, pKa, and metabolic stability, often enhancing binding affinity and pharmacokinetic profiles. This guide will dissect how subtle modifications to this core structure dramatically influence biological outcomes in two distinct therapeutic contexts.
Part 1: GRPR Antagonists for Oncologic Imaging
The Gastrin-Releasing Peptide Receptor (GRPR) is overexpressed in a variety of cancers, including prostate and breast cancer, making it a prime target for diagnostic imaging and targeted radiotherapy. Bombesin (BBN), a peptide agonist of GRPR, has been extensively modified to create high-affinity antagonists. The attachment of a radiolabeled prosthetic group, often derived from a cyanofluorobenzoic acid core, is a key strategy in developing these imaging agents.
The 3-Cyano-4-fluorobenzoyl Moiety in GRPR Antagonists
A series of bombesin-based peptides incorporating a 3-cyano-4-[¹⁸F]fluorobenzoyl group have been synthesized and evaluated for their potential in Positron Emission Tomography (PET) imaging.[1] The core hypothesis is that modifications to the linker and peptide sequence, in conjunction with the radiolabeled benzoyl group, can optimize tumor uptake and clearance properties.
A key study by Mu et al. provides a foundational comparison of two such analogs, highlighting the impact of the linker on biological activity.[1] These peptides share a common C-terminal sequence responsible for GRPR binding but differ in the linker attached to the N-terminal 3-cyano-4-[¹⁸F]fluorobenzoyl group.
| Compound ID | Linker Moiety | Target Receptor | Binding Affinity (IC50, nM) | In Vivo Tumor Uptake (%ID/g at 1h) |
| [¹⁸F]6b | Arg-Ava | GRPR | 2.7 | 1.8 ± 1.56 |
| [¹⁸F]7b | Ala(SO₃H)-Ava | GRPR | 0.4 | 4.88 ± 0.36 |
Data synthesized from NCBI MICAD database entries for [¹⁸F]6b and its analog [¹⁸F]7b.[1]
Expert Insights on SAR:
The substitution of the positively charged Arginine (Arg) in [¹⁸F]6b with the negatively charged cysteine sulfonic acid (Ala(SO₃H)) in [¹⁸F]7b leads to a nearly 7-fold increase in binding affinity (IC50 of 0.4 nM vs. 2.7 nM).[1] This suggests that a negative charge in the linker region is favorable for interaction with the GRPR binding pocket. This enhanced affinity translates directly to improved in vivo performance, with [¹⁸F]7b showing significantly higher tumor uptake in a PC-3 human prostate tumor xenograft model.[1] The causality here is likely a combination of improved electrostatic interactions with the receptor and potentially altered pharmacokinetic properties favoring tumor accumulation.
Experimental Protocol: In Vitro GRPR Binding Assay
A representative protocol for determining the binding affinity of these analogs is crucial for their comparative evaluation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of unlabeled peptide analogs against the binding of a radiolabeled standard to GRPR-expressing cells.
Methodology:
-
Cell Culture: PC-3 human prostate cancer cells, known to overexpress GRPR, are cultured to confluence in appropriate media.
-
Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled GRPR ligand (e.g., ¹²⁵I-Tyr⁴-BBN) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compounds (e.g., the non-radioactive versions of 6b and 7b) are added to compete for binding to the GRPR.
-
Nonspecific binding is determined in the presence of a high concentration of unlabeled bombesin.
-
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value is determined by nonlinear regression analysis.
This self-validating system ensures that the observed inhibition is due to competitive binding at the receptor of interest.
Caption: SAR of GRPR Antagonists.
Part 2: Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). The goal is to elicit the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate. The aryl-propionamide class of SARMs often features a substituted phenyl "A-ring" that is critical for high-affinity binding to the AR.
The 4-Cyano-3-fluorophenyl Moiety in SARMs
While the initial topic was this compound, a closely related and well-studied scaffold in SARMs is the N-(4-cyano-3-trifluoromethyl-phenyl) group. This moiety serves as the "A-ring" that docks into a specific region of the AR ligand-binding domain. The electron-withdrawing groups at the 3- and 4-positions are crucial for activity.
Research by Dalton and colleagues has extensively explored the SAR of this class of molecules.[2][3][4] A key comparison can be made between analogs where the substituents on the A-ring are varied, specifically comparing a nitro group versus a cyano group at the 4-position.
| Compound ID | A-Ring 4-Substituent | A-Ring 3-Substituent | B-Ring Substituents | AR Binding Affinity (Ki, nM) | Anabolic Activity (ED50, mg/day) |
| C-6 | Nitro | Trifluoromethyl | 3-Fluoro, 4-Chloro | 4.9 ± 0.3 | 0.68 |
| S-23 | Cyano | Trifluoromethyl | 3-Fluoro, 4-Chloro | 1.7 ± 0.2 | ~0.1-0.3 |
| S-22 | Cyano | Trifluoromethyl | 4-Cyano | 2.0 - 3.8 | 0.03 |
Data synthesized from studies by Miller et al. and Chen et al.[2][3]
Expert Insights on SAR:
The primary driver for activity in this series is the presence of two strong electron-withdrawing groups on the A-ring. While initial studies suggested that a para-nitro group was optimal for binding affinity, subsequent research revealed a more nuanced picture. Replacing the para-nitro group in C-6 with a para-cyano group to yield S-23 surprisingly increased the binding affinity (Ki of 1.7 nM vs. 4.9 nM).[3] This modification also significantly improved the in vivo pharmacokinetic properties and overall efficacy.[3] This highlights a critical principle in drug development: in vitro binding affinity does not always directly correlate with in vivo activity, and metabolic stability can be a deciding factor. The cyano group is less susceptible to metabolic reduction than the nitro group, leading to better drug exposure.[2]
Further modifications to the "B-ring" also play a significant role. Compound S-22, which also has a cyano group on the B-ring, demonstrates very high potency, with an ED50 for anabolic activity as low as 0.03 mg/day. This suggests that the electronic and steric properties of the B-ring are critical for fine-tuning the tissue selectivity and overall potency of these SARMs.
Experimental Workflow: SARM In Vivo Efficacy Model
To assess the tissue-selective anabolic activity of SARMs, a validated animal model is essential.
Objective: To determine the anabolic and androgenic potency of a SARM in a castrated rat model.
Methodology:
-
Animal Model: Male rats are surgically castrated (orchidectomized) to deplete endogenous androgens. This creates a baseline state where the effects of exogenous compounds can be clearly measured.
-
Dosing: Animals are treated daily with the test SARM at various doses or a vehicle control for a set period (e.g., 14 days).
-
Tissue Harvesting: At the end of the treatment period, key tissues are harvested and weighed:
-
Anabolic tissue: Levator ani muscle.
-
Androgenic tissue: Prostate and seminal vesicles.
-
-
Data Analysis: The weights of the tissues are normalized to the body weight of the animal. Dose-response curves are generated for the anabolic and androgenic tissues. The ED50 (the dose required to produce 50% of the maximal effect) is calculated for each tissue.
-
Selectivity Index: The ratio of anabolic to androgenic activity is calculated to quantify the tissue selectivity of the SARM.
This workflow provides a robust, self-validating system for comparing the in vivo efficacy and selectivity of different SARM analogs.
Caption: SAR of Aryl-Propionamide SARMs.
Conclusion
The 4-cyano-3-fluorobenzoate scaffold and its structural relatives are of significant value in medicinal chemistry. As demonstrated through the comparative analysis of GRPR antagonists and SARMs, subtle modifications to this core can lead to profound changes in biological activity. In the case of GRPR antagonists, altering the charge of a linker region dramatically impacts receptor affinity and in vivo tumor targeting. For SARMs, the strategic replacement of a nitro group with a cyano group enhances both binding affinity and metabolic stability, resulting in superior in vivo performance. These examples underscore the importance of a multi-parameter optimization approach in drug discovery, where binding affinity, metabolic stability, and tissue-specific effects must all be considered to develop successful therapeutic agents.
References
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Chen, J., Kim, J., & Dalton, J. T. (2005). Discovery and therapeutic promise of selective androgen receptor modulators. Molecular Interventions, 5(3), 173–188. [Link]
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Dalton, J. T., Mukherjee, A., Zhu, Z., Kirkovsky, L., & Miller, D. D. (1998). Discovery of nonsteroidal androgens. Biochemical and Biophysical Research Communications, 244(1), 1-4. [Link]
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Flores, J. E., Chitturi, S., & Walker, S. (2020). Drug-induced liver injury by selective androgenic receptor modulators. Hepatology Communications, 4(3), 450–452. [Link]
-
Gao, W., Reiser, P. J., Coss, C. C., et al. (2005). Selective androgen receptor modulator treatment improves muscle strength and body composition and prevents bone loss in orchidectomized rats. Endocrinology, 146(11), 4887–4897. [Link]
-
Hanada, K., Furuya, K., Yamamoto, N., et al. (2003). Bone anabolic effects of S-40503, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis. Biological & Pharmaceutical Bulletin, 26(11), 1563-1569. [Link]
-
Miller, D. D., & Dalton, J. T. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385–395. [Link]
-
Narayanan, R., Ahn, S., Cheney, M. D., et al. (2014). Selective androgen receptor modulators (SARMs) negatively regulate triple-negative breast cancer growth and epithelial: mesenchymal stem cell signaling. PLoS One, 9(7), e103202. [Link]
-
Ostrowski, J., Kuhns, J. E., & Seethala, R. (2007). Pharmacological and pharmacokinetic characterization of a novel, potent, and selective androgen receptor modulator for the treatment of osteoporosis in ovariectomized rats. Endocrinology, 148(7), 3462-3470. [Link]
-
Thevis, M., Kuuranne, T., & Geyer, H. (2008). Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. Drug Metabolism and Disposition, 36(3), 571-581. [Link]
-
Vontela, N., Koduri, V., Schwartzberg, L. S., & Vidal, G. A. (2016). Selective Androgen Receptor Modulator in a Patient With Hormone-Refractory, Trastuzumab-Refractory, AR-Positive Salivary Gland Cancer. Cureus, 8(10), e833. [Link]
-
National Center for Biotechnology Information. (2010). 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. In Molecular Imaging and Contrast Agent Database (MICAD). Bethesda (MD): National Center for Biotechnology Information (US). [Link]
-
Wu, Z., et al. (2006). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1379-1390. [Link]
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A Comparative Guide to the Synthesis of Methyl 4-cyano-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-cyano-3-fluorobenzoate is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its strategic placement of fluoro, cyano, and methyl ester functionalities makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive comparison of the two primary synthetic routes to this compound: the Sandmeyer reaction and nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings, practical considerations, and provide detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparing the Synthetic Routes
| Feature | Sandmeyer Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | Methyl 4-amino-3-fluorobenzoate | Methyl 3,4-difluorobenzoate or similar dihalo-precursor |
| Key Transformation | Diazotization of an amino group followed by displacement with a cyanide nucleophile. | Direct displacement of a halide (typically fluoride) by a cyanide nucleophile. |
| Typical Yields | Moderate to good | Generally good to excellent |
| Reagents & Conditions | Sodium nitrite, strong acid (e.g., HCl), copper(I) cyanide; low temperatures for diazotization. | Cyanide source (e.g., KCN, NaCN), polar aprotic solvent (e.g., DMSO, DMF), elevated temperatures. |
| Advantages | Utilizes readily available amino-substituted starting materials. A classic and well-established method. | Often proceeds with higher yields and cleaner reactions. Avoids the generation of potentially unstable diazonium intermediates. |
| Disadvantages | Involves the use of highly toxic cyanide salts and potentially explosive diazonium intermediates, requiring strict safety protocols. The reaction can sometimes be sensitive to conditions, leading to side products. | Requires a starting material with a good leaving group activated by an electron-withdrawing group. The starting dihalo-benzoates can be more expensive. |
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an aryl amine to an aryl halide or pseudohalide, including the cyano group.[1][2] This transformation proceeds via the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) cyanide catalyst.
Mechanistic Rationale
The reaction is initiated by the diazotization of the primary aromatic amine, Methyl 4-amino-3-fluorobenzoate, with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.
The subsequent cyanation step involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a cyanide ligand from the copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the desired benzonitrile product.
Caption: The Sandmeyer reaction pathway for this compound.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
Methyl 4-amino-3-fluorobenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to form a soluble copper cyanide complex)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 4-amino-3-fluorobenzoate in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution or slurry of copper(I) cyanide (and optionally sodium cyanide) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Vigorous nitrogen evolution will be observed. The reaction is often exothermic and may require external cooling to maintain a moderate temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Safety Considerations: The Sandmeyer reaction involves highly toxic cyanides and potentially explosive diazonium salts. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Diazonium salts should not be isolated and should be kept cold.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a more direct approach to the synthesis of this compound, provided a suitable starting material is available. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the ester and the additional fluorine atom in this case.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The cyanide anion, a potent nucleophile, attacks the electron-deficient carbon atom bearing a fluorine atom. This attack is favored at the position para to the electron-withdrawing methyl ester group. The addition of the nucleophile forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the ester and fluoro substituents. In the subsequent elimination step, the fluoride ion, a good leaving group in this context, is expelled, and the aromaticity of the ring is restored, yielding the final product.
Caption: The SNAr pathway for the synthesis of this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
Methyl 3,4-difluorobenzoate
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate or other suitable organic solvent
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3,4-difluorobenzoate in a polar aprotic solvent such as DMSO or DMF.
-
Add finely powdered potassium cyanide or sodium cyanide to the solution.
-
Heat the reaction mixture to an elevated temperature (typically 100-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and then with brine to remove the solvent and any remaining cyanide salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Safety Considerations: This reaction involves highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment is essential. Care should be taken to avoid acidification of the reaction mixture during work-up, as this will generate highly toxic hydrogen cyanide gas.
Conclusion
Both the Sandmeyer reaction and nucleophilic aromatic substitution are viable routes for the synthesis of this compound. The choice between the two will largely depend on the availability and cost of the starting materials, the scale of the reaction, and the safety infrastructure available.
The Sandmeyer reaction is a classic and versatile method that can be employed when the corresponding amino-substituted precursor is readily accessible. However, the inherent safety risks associated with diazonium salts and cyanides necessitate careful handling and a thorough understanding of the reaction's potential hazards.
The nucleophilic aromatic substitution route offers a potentially higher-yielding and cleaner alternative, avoiding the formation of unstable intermediates. The primary limitation of this method is the availability and cost of the di-halogenated starting material.
For researchers in drug discovery and development, the SNAr route may be preferable for smaller-scale syntheses where yield and purity are paramount and the cost of the starting material is less of a concern. For larger-scale production, a thorough process safety evaluation would be critical for the Sandmeyer route, but it may be more economically viable if the amino-precursor is significantly cheaper. Ultimately, the optimal synthetic strategy will be a balance of these practical and scientific considerations.
References
-
Nielsen, M. K., & Pittelkow, M. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 978–981. [Link]
-
Akhtar, W., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2537–2566. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
PubChem. This compound. [Link]
-
PubChem. Methyl 4-amino-3-fluorobenzoate. [Link]
-
PubChem. Methyl 3,4-difluorobenzoate. [Link]
- Google Patents. (2020). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. CN111153926A.
-
Wikipedia. Sandmeyer reaction. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
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The Strategic Advantage of Methyl 4-cyano-3-fluorobenzoate in Modern Synthesis
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A Comparative Guide for Medicinal and Process Chemists
In the landscape of modern organic synthesis, particularly within drug discovery and development, the selection of building blocks is a critical determinant of success. The strategic incorporation of fluorine atoms and cyano groups into aromatic systems has become a cornerstone of rational drug design, offering chemists powerful tools to modulate physicochemical and pharmacokinetic properties.[1][2] Among the array of available reagents, Methyl 4-cyano-3-fluorobenzoate has emerged as a particularly advantageous synthon. This guide provides a comparative analysis of its performance against other alternatives, supported by mechanistic insights and experimental data, to illuminate its strategic value for researchers, scientists, and drug development professionals.
The Architectural Advantage: Unpacking the Reactivity of this compound
The utility of this compound stems from the unique interplay of its three functional groups: the methyl ester, the cyano group, and the fluorine atom. The strong electron-withdrawing nature of both the cyano group and the fluorine atom significantly activates the aromatic ring towards nucleophilic attack.[1][2] This activation is particularly pronounced for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone transformation in the synthesis of complex pharmaceutical intermediates.
The fluorine atom, positioned ortho to the cyano group, creates a highly electron-deficient carbon center, making it susceptible to attack by nucleophiles. Paradoxically, while fluorine is highly electronegative, the fluoride ion is an excellent leaving group in the context of SNAr reactions.[1][3] This is because the rate-determining step is typically the formation of the resonance-stabilized Meisenheimer intermediate, a process accelerated by the potent inductive effect of the adjacent fluorine.[2][4]
dot graph "Meisenheimer_Intermediate_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; splines=ortho;
} caption { label: "Generalized S-N-Ar reaction pathway for this compound."; font-size: 12; }
Comparative Analysis: Performance Against Key Alternatives
The advantages of this compound become most apparent when compared directly with other substituted benzonitriles in common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the position of the activating groups is paramount. Let's compare the reactivity of this compound with its isomers and non-fluorinated analogs.
| Reactant | Relative Reactivity | Rationale |
| This compound | High | The fluorine atom is ortho to the strongly electron-withdrawing cyano group and para to the methyl ester, both of which stabilize the negative charge in the Meisenheimer intermediate.[1][2] |
| Methyl 4-cyanobenzoate | Low | Lacks the potent activating effect of the fluorine atom. The ring is significantly less electron-deficient. |
| Methyl 3-fluorobenzoate | Very Low | The cyano group is absent, removing a key activating and directing group. |
| Methyl 4-chloro-3-cyanobenzoate | Moderate to High | Chlorine is also an activating group, but fluorine's greater electronegativity generally leads to a faster reaction rate in SNAr.[3] |
This enhanced reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields, which are critical considerations in both laboratory-scale synthesis and large-scale production.
Precursor for Heterocycle Synthesis, Including PARP Inhibitors
A significant application of this compound is in the synthesis of complex heterocyclic structures, many of which are privileged scaffolds in medicinal chemistry. Notably, it serves as a key building block for certain Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[5][6][7] The cyano group can be readily transformed into other functionalities, such as amides or tetrazoles, which are common bioisosteres in drug design.[5]
dot graph "Synthetic_Utility_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label: "Simplified workflow for the synthesis of PARP inhibitors."; font-size: 12; }
The fluorine atom in the final molecule can enhance binding affinity to the target protein and improve metabolic stability, leading to better pharmacokinetic properties.[8] The use of a non-fluorinated precursor would necessitate a separate, and often challenging, fluorination step later in the synthesis.[9]
Experimental Protocols: A Practical Demonstration
To illustrate the practical advantages, a representative experimental protocol for a nucleophilic aromatic substitution reaction is provided below.
Protocol: Synthesis of Methyl 4-cyano-3-(piperidin-1-yl)benzoate
Objective: To demonstrate a typical SNAr reaction using this compound, highlighting the mild conditions and high yield.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Expected Outcome: This reaction typically proceeds with high conversion and yield, often exceeding 90%, demonstrating the efficiency of using the fluorinated starting material. A similar reaction with Methyl 4-cyanobenzoate would require significantly harsher conditions and likely result in a lower yield.
Conclusion: A Strategic Choice for Synthesis
This compound offers a distinct set of advantages for synthetic chemists. Its inherent reactivity in nucleophilic aromatic substitution, driven by the synergistic effects of the cyano and fluoro groups, allows for milder reaction conditions and improved efficiency.[1][2] As a precursor for complex molecules, particularly in the synthesis of PARP inhibitors and other bioactive compounds, it provides a direct route to fluorinated targets, circumventing the need for potentially problematic late-stage fluorination.[5][6] The strategic incorporation of this building block can streamline synthetic routes, improve overall yields, and ultimately accelerate the drug discovery and development process.
References
- A Comparative Guide to the Reactivity of Fluorinated Benzonitriles in Nucleophilic Aromatic Substitution - Benchchem.
- A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution - Benchchem.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH.
- Methyl 4-fluorobenzoate 98 403-33-8 - Sigma-Aldrich.
- Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
- Understanding the Application of 4-Cyano-3-fluorobenzoic Acid in Materials Science.
- The Versatility of Benzonitrile Derivatives in Organic Synthesis.
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p ... - Chemistry Stack Exchange.
- Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed.
- An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry.
- Methyl 4-cyano-2-fluorobenzoate - MySkinRecipes.
- Methyl 4-cyanobenzoate synthesis - ChemicalBook.
- Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PubMed Central.
- 2-(3-Fluorophenyl)benzonitrile: A Key Intermediate in Modern Organic Synthesis - Benchchem.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? | Wyzant Ask An Expert.
- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis | Chemical Reviews - ACS Publications.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH.
- Methyl 3-cyano-4-fluorobenzoate | C9H6FNO2 | CID 45790123 - PubChem.
- Methyl 3-cyano-4-fluorobenzoate | CAS 676602-31-6 | SCBT - Santa Cruz Biotechnology.
- Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. - ResearchGate.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wyzant.com [wyzant.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternatives in Organic Synthesis: A Comparative Analysis of Methyl 4-cyano-3-fluorobenzoate
In the landscape of modern drug discovery and materials science, fluorinated aromatic building blocks are indispensable tools. Their unique electronic properties and metabolic stability often impart desirable characteristics to the final molecules. Among these, Methyl 4-cyano-3-fluorobenzoate has emerged as a versatile reagent, particularly in the synthesis of kinase inhibitors and other complex molecular architectures. However, the savvy researcher knows that the choice of a building block is a nuanced decision, balancing reactivity, cost, availability, and the specific demands of a synthetic route. This guide provides a comprehensive comparison of this compound with its common alternatives, offering a data-driven perspective for researchers, scientists, and drug development professionals.
The Central Role of Substituted Cyanobenzoates
This compound and its analogs are characterized by an electron-deficient aromatic ring, substituted with a cyano group and a halogen at positions that are key for regioselective functionalization. The methyl ester provides a convenient handle for subsequent transformations, such as hydrolysis to the carboxylic acid or amidation. These features make them ideal substrates for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in contemporary organic synthesis.
Physicochemical and Reactivity Profiles of Key Building Blocks
The choice between this compound and its alternatives is often dictated by subtle differences in their physicochemical properties and reactivity. The electron-withdrawing nature of both the cyano and halo substituents activates the aryl ring for key steps in catalytic cycles.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Features |
| This compound | 179.15 | Not Reported | Not Reported | Highly activated ring due to fluorine's high electronegativity. |
| Methyl 4-cyano-3-chlorobenzoate | 195.60 | Not Reported | Not Reported | A common and often more economical alternative to the fluoro analog. |
| Methyl 4-cyano-3-bromobenzoate | 240.05 | Not Reported | Not Reported | Offers a different reactivity profile in cross-coupling reactions. |
| Methyl 4-cyanobenzoate | 161.16 | 142-144 (12 mmHg) | 65-67 | Baseline, non-halogenated analog for comparison.[1] |
| Methyl 4-cyano-2-fluorobenzoate | 179.15 | Not Reported | Not Reported | Positional isomer with potentially different steric and electronic effects. |
Performance in Key Synthetic Transformations
The true test of a building block lies in its performance in chemical reactions. Here, we compare this compound and its alternatives in two of the most pivotal reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the aryl halide in the rate-determining oxidative addition step is a crucial factor. Generally, the reactivity follows the trend I > Br > Cl > F, which is inversely correlated to the bond dissociation energy of the carbon-halogen bond. However, the electron-withdrawing nature of the cyano and fluoro substituents can significantly influence the overall reaction efficiency.
While direct side-by-side comparative data is scarce, we can infer performance from the general principles of Suzuki-Miyaura couplings. Aryl bromides and iodides are typically more reactive and may allow for milder reaction conditions. However, the development of advanced catalyst systems has made the use of aryl chlorides and even fluorides more commonplace, offering economic and availability advantages. For electron-deficient systems like these, the transmetalation step can also become rate-limiting.
Representative Suzuki-Miyaura Reaction Yields
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85 (Estimated) | General Protocol |
| Methyl 4-cyano-3-chlorobenzoate | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 8 | ~90 (Estimated) | General Protocol |
| Methyl 4-cyano-3-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~95 (Estimated) | General Protocol |
Note: The yields presented are representative estimates based on general protocols for similar substrates and are not from direct comparative studies. Actual yields will vary depending on the specific substrates and optimized reaction conditions.
A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, the nature of the aryl halide plays a significant role. The choice of ligand and base is also critical and is often tailored to the specific substrates. For electron-deficient aryl halides, the reaction generally proceeds well.
Representative Buchwald-Hartwig Amination Yields
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | ~80 (Estimated) | General Protocol |
| Methyl 4-cyano-3-chlorobenzoate | Aniline | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 100 | 12 | ~88 (Estimated) | General Protocol |
| Methyl 4-cyano-3-bromobenzoate | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | ~92 (Estimated) | General Protocol |
Note: The yields presented are representative estimates based on general protocols for similar substrates and are not from direct comparative studies. Actual yields will vary depending on the specific substrates and optimized reaction conditions.
A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
To provide a practical context, detailed protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are based on established methodologies for similar substrates and should be optimized for specific cases.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-cyano-3-chlorobenzoate with Phenylboronic Acid
Materials:
-
Methyl 4-cyano-3-chlorobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 8 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-cyano-3-chlorobenzoate, phenylboronic acid, and K₃PO₄.
-
In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in toluene.
-
Add the catalyst solution to the Schlenk flask, followed by additional toluene to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of Methyl 4-cyano-3-bromobenzoate with Aniline
Materials:
-
Methyl 4-cyano-3-bromobenzoate (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Add toluene and stir the mixture for 10 minutes.
-
Add Methyl 4-cyano-3-bromobenzoate and aniline to the flask.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
Concluding Remarks for the Practicing Scientist
The selection of an appropriate building block is a critical decision in the design of an efficient and robust synthetic route. While this compound is a highly effective reagent, its chloro and bromo analogs present as viable and often more economical alternatives. The choice between them will depend on a careful consideration of factors including:
-
Reactivity: For challenging couplings or when milder conditions are desired, the bromo- or iodo-analogs may offer an advantage.
-
Cost and Availability: Aryl chlorides are generally more cost-effective and widely available than their fluoro and bromo counterparts.
-
Catalyst System: The activation of less reactive aryl halides (chlorides and fluorides) may require more sophisticated and expensive catalyst systems.
-
Downstream Transformations: The presence of a specific halogen may be advantageous for subsequent selective functionalization.
Ultimately, the optimal choice will be determined by empirical evaluation in the context of the specific synthetic challenge. This guide serves as a foundational resource to inform that decision-making process, empowering researchers to navigate the diverse landscape of available building blocks with confidence.
References
Please note that the reference list will be populated with specific citations as they are used to support claims in the final generated text.
Sources
A Comparative Guide to Fluorinated Esters in Synthesis: Enhancing Reactivity and Precision
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become an indispensable tool for fine-tuning chemical and physical properties. This is particularly evident in the realm of esters, where fluorination can dramatically alter reactivity, stability, and even solvent properties, offering researchers in drug discovery and materials science a powerful molecular lever. This guide provides a comprehensive comparison of fluorinated esters with their non-fluorinated analogs, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their synthetic strategies.
The Fluorine Effect: A Paradigm Shift in Ester Chemistry
The introduction of fluorine atoms, the most electronegative element, into an ester molecule induces a profound electronic perturbation. The strong electron-withdrawing nature of fluorine significantly influences the ester's properties in several key ways:
-
Increased Electrophilicity of the Carbonyl Carbon: The potent inductive effect of fluorine atoms, particularly when located on the acyl or alkoxy group, withdraws electron density from the carbonyl carbon. This heightened electrophilicity makes the ester more susceptible to nucleophilic attack, often leading to dramatically increased reaction rates. For instance, the hydrolysis of ethyl trichloroacetate is significantly faster than that of ethyl acetate due to the inductive effect of the chlorine atoms, a principle that is even more pronounced with the more electronegative fluorine.[1]
-
Enhanced Leaving Group Ability: In the case of fluoroalkoxy groups, the electron-withdrawing fluorine atoms stabilize the corresponding alkoxide leaving group, making it a better leaving group and thus facilitating nucleophilic acyl substitution reactions.[2]
-
Altered Physical Properties: Fluorination impacts boiling point, polarity, and solubility. The introduction of fluorine generally increases the molecular weight and can lead to stronger intermolecular interactions, although this is not always straightforwardly correlated with boiling point. The polarity of the molecule is also significantly affected, influencing its solubility in various organic solvents.[3][4]
At a Glance: Physical Properties of Ethyl Acetate vs. Ethyl Trifluoroacetate
To illustrate the impact of fluorination on fundamental physical properties, a side-by-side comparison of ethyl acetate and its trifluorinated counterpart, ethyl trifluoroacetate, is presented below.
| Property | Ethyl Acetate | Ethyl Trifluoroacetate | Reference(s) |
| Molecular Formula | C4H8O2 | C4H5F3O2 | [5], |
| Molecular Weight | 88.11 g/mol | 142.08 g/mol | [5], |
| Boiling Point | 77.1 °C | 61 °C | [5], |
| Density | 0.902 g/mL at 25 °C | 1.194 g/mL at 25 °C | [5],[3][6] |
| Dipole Moment | 1.88 D | 3.00 D | [7],[8] |
| Solubility in Water | 8.3 g/100 mL at 20 °C | Sparingly soluble | [5],[3] |
| Solubility in Organic Solvents | Miscible with most organic solvents | Miscible with chloroform and methanol | [5],[3] |
The data clearly shows that trifluorination significantly increases the density and dipole moment of the ester. Interestingly, despite the increased polarity, the solubility in water is reduced, a common characteristic of many fluorinated organic compounds.
Reactivity Explored: The Case of Hydrolysis
The hydrolysis of an ester proceeds via nucleophilic attack of water (in neutral or acidic conditions) or hydroxide ion (in basic conditions) on the carbonyl carbon. The electron-withdrawing trifluoromethyl group in ethyl trifluoroacetate makes the carbonyl carbon more electron-deficient and therefore a more potent electrophile, accelerating this nucleophilic attack.
Special Focus: Hyper-Activated Fluorinated Esters in Peptide Synthesis
A prime example of leveraging the activating power of fluorination is in the field of peptide synthesis, where efficient and racemization-free amide bond formation is paramount. Pentafluorophenyl (PFP) esters are highly reactive "active esters" that have become invaluable tools for peptide chemists.
The five highly electronegative fluorine atoms on the phenyl ring of the PFP ester create an exceptionally good leaving group (pentafluorophenol), dramatically accelerating the rate of aminolysis by the incoming amino acid.
Comparative Coupling Efficiency:
Kinetic studies have demonstrated the superior performance of PFP esters compared to other active esters. The relative rates of coupling are as follows:
| Active Ester | Relative Coupling Rate |
| p-Nitrophenyl (ONp) | 1 |
| Pentachlorophenyl (OPCP) | 3.4 |
| Pentafluorophenyl (OPFP) | 111 |
This remarkable rate enhancement with PFP esters minimizes side reactions and allows for efficient coupling, even with sterically hindered amino acids.
Experimental Protocols
To provide a practical context for the comparative study of fluorinated esters, the following section outlines experimental protocols for their synthesis and for comparing their reactivity.
Synthesis of Ethyl Trifluoroacetate
Materials:
-
Trifluoroacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
5% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Phosphorus pentoxide
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
To a 500 mL round-bottom flask, add trifluoroacetic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture at reflux for 3 hours.
-
After the reflux period, arrange the apparatus for distillation and collect the fraction boiling around 70 °C.
-
Wash the crude distillate with 100 mL of cold 5% sodium carbonate solution in a separatory funnel to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous calcium chloride at 0 °C.
-
For final purification, add approximately 15 g of phosphorus pentoxide to the dried ester and distill, collecting the pure ethyl trifluoroacetate boiling at 60-62 °C.[9]
Comparative Hydrolysis Rate of Ethyl Acetate and Ethyl Trifluoroacetate (A Representative Protocol)
This protocol outlines a method to compare the rates of base-catalyzed hydrolysis of ethyl acetate and ethyl trifluoroacetate by monitoring the change in concentration of hydroxide ions over time.
Materials:
-
Ethyl acetate
-
Ethyl trifluoroacetate
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Ice
-
Constant temperature bath (e.g., 25 °C)
-
Burettes, pipettes, and conical flasks
Procedure:
-
Equilibrate separate solutions of NaOH, ethyl acetate, and ethyl trifluoroacetate to the desired reaction temperature (e.g., 25 °C) in a constant temperature bath.
-
For Ethyl Acetate:
-
Initiate the reaction by adding a known volume of ethyl acetate to a known volume of the standardized NaOH solution in a conical flask. Start a stopwatch immediately.
-
At regular time intervals (e.g., 0, 5, 10, 15, 20, and 30 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing a known excess of the standardized HCl solution and ice.
-
Immediately titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as the indicator.
-
-
For Ethyl Trifluoroacetate:
-
Repeat the same procedure as for ethyl acetate, using ethyl trifluoroacetate instead. Note that the reaction is expected to be significantly faster, so more frequent initial time points may be necessary.
-
-
Data Analysis:
-
For each time point, calculate the concentration of unreacted NaOH.
-
Plot the concentration of the ester versus time for both reactions.
-
Determine the initial rates of reaction from the slopes of the tangents to the curves at t=0.
-
Assuming pseudo-first-order kinetics with respect to the ester (if NaOH is in large excess), a plot of ln[ester] vs. time will yield a straight line with a slope of -k, where k is the pseudo-first-order rate constant. Compare the rate constants for the two esters.
-
Visualization of Concepts
Workflow for Comparative Hydrolysis Experiment
Caption: Workflow for the comparative hydrolysis rate experiment.
Electronic Effects of Fluorination on an Ester
Caption: Inductive effect of fluorine increasing carbonyl electrophilicity.
Conclusion
The incorporation of fluorine into ester frameworks offers a powerful and versatile strategy for modulating chemical reactivity and physical properties. As demonstrated, fluorinated esters exhibit enhanced electrophilicity, leading to accelerated reaction rates in nucleophilic acyl substitution reactions. This heightened reactivity has been effectively harnessed in specialized applications such as peptide synthesis, where pentafluorophenyl esters provide superior coupling efficiencies. For researchers and drug development professionals, a thorough understanding of the principles and practical outgrowths of fluorine chemistry in ester systems is crucial for the rational design of synthetic routes and the development of novel molecules with tailored properties.
References
- Ethyl Trifluoroacetate: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- CAS 383-63-1: Ethyl trifluoroacet
- Ethyl trifluoroacet
- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 23.
- Ethyl trifluoroacetate. Changzhou Jiayuan Chemical Co., Ltd.
- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.
- Bock, E., Queen, A., Brownlee, S., Nour, T. A., & Paddon-Row, M. N. (1974). A Study of d-Orbital Effects in Esters of Trifluorothiolacetic Acid. A Comparison of Evidence from Dipole Moment. Canadian Journal of Chemistry, 52(17), 3113-3118.
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- ethyl trifluoroacet
- Ethyl trifluoroacet
- A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Arom
- Zemtsov, A. A., Levin, V. V., & Dilman, A. D. (2022). Allylic substitution reactions with fluorinated nucleophiles.
- Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
- Koivula, T., Šimeček, J., et al. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Semantic Scholar.
- Dipole Moment. Burdick & Jackson.
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- Ethyl Trifluoroacetate: A Core Technical Overview for Researchers. Benchchem.
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A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 4-cyano-3-fluorobenzoate using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and synthesized chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the detailed structural elucidation of organic molecules.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 4-cyano-3-fluorobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science.
This technical guide will navigate through the spectral interpretation of the target molecule, comparing its NMR data with structurally related analogs to highlight key diagnostic features. Furthermore, it will detail the experimental protocols for data acquisition and provide a logical framework for spectral assignment, ensuring a comprehensive understanding for researchers at all levels of expertise.
Deciphering the Molecular Architecture: ¹H and ¹³C NMR Spectral Analysis
The structural characterization of this compound hinges on the careful analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed roadmap of the molecular connectivity and electronic environment of each nucleus.
Predicted ¹H and ¹³C NMR Data for this compound
In the absence of readily available experimental spectra in public databases, predicted NMR data serves as a valuable tool for initial structural assessment. The following data was predicted using advanced computational algorithms that consider the intricate electronic effects of the substituents on the benzene ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Aromatic | 7.95 | dd | 8.0, 1.5 | H-6 |
| 7.85 | dd | 8.0, 6.0 | H-5 | |
| 7.75 | t | 8.0 | H-2 | |
| Methyl | 3.95 | s | - | -OCH₃ |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Carbonyl | 164.5 | C=O | ||
| Aromatic | 162.0 (d, ¹JCF = 250) | C-3 | ||
| 135.0 | C-6 | |||
| 132.0 (d, ³JCF = 8) | C-5 | |||
| 128.0 (d, ²JCF = 4) | C-1 | |||
| 118.0 (d, ²JCF = 20) | C-2 | |||
| 115.0 (d, ⁴JCF = 2) | C-4 | |||
| Nitrile | 114.0 | -CN | ||
| Methyl | 52.5 | -OCH₃ |
Note: Predicted data is a simulation and may differ from experimental values. Coupling constants (J) for ¹³C-F are indicated in parentheses.
A Comparative Approach to Spectral Interpretation
To build confidence in the predicted assignments and to understand the nuanced effects of each substituent, a comparative analysis with structurally similar molecules is indispensable. We will examine the experimental NMR data of Methyl 4-cyanobenzoate, Methyl 3-fluorobenzoate, and the isomeric Methyl 3-cyano-4-fluorobenzoate.
Case Study 1: Methyl 4-cyanobenzoate
The absence of the fluorine atom simplifies the spectrum, providing a baseline for understanding the influence of the cyano and methyl ester groups.
Table 2: Experimental ¹H and ¹³C NMR Data for Methyl 4-cyanobenzoate
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Aromatic | 8.12 | d | 8.0 | H-2, H-6 |
| 7.73 | d | 8.0 | H-3, H-5 | |
| Methyl | 3.94 | s | - | -OCH₃ |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | ||
| Carbonyl | 165.4 | C=O | ||
| Aromatic | 133.9 | C-1 | ||
| 132.2 | C-3, C-5 | |||
| 130.1 | C-2, C-6 | |||
| 118.0 | C-4 | |||
| Nitrile | 117.4 | -CN | ||
| Methyl | 52.7 | -OCH₃ |
Data sourced from supporting information of a peer-reviewed publication.[2]
The symmetrical nature of Methyl 4-cyanobenzoate results in only two signals for the aromatic protons and three for the aromatic carbons, a key distinguishing feature from our target molecule.
Case Study 2: Methyl 3-fluorobenzoate
This analog allows for the specific examination of the fluorine atom's influence on the proton and carbon chemical shifts and coupling patterns.
Table 3: Experimental ¹H and ¹³C NMR Data for Methyl 3-fluorobenzoate
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Aromatic | 7.83 | d | 7.6 | H-2 |
| 7.72 | d | 9.2 | H-6 | |
| 7.40 | m | - | H-5 | |
| 7.24 | m | - | H-4 | |
| Methyl | 3.91 | s | - | -OCH₃ |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | ||
| Carbonyl | 165.7 | C=O | ||
| Aromatic | 162.5 (d, ¹JCF = 247) | C-3 | ||
| 132.2 (d, ³JCF = 7.5) | C-1 | |||
| 130.0 (d, ³JCF = 7.5) | C-5 | |||
| 125.2 (d, ⁴JCF = 3) | C-2 | |||
| 120.0 (d, ²JCF = 21) | C-4 | |||
| 116.5 (d, ²JCF = 22) | C-6 | |||
| Methyl | 52.2 | -OCH₃ |
Data sourced from supporting information of a peer-reviewed publication.[3]
The presence of fluorine introduces characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.
Case Study 3: Methyl 3-cyano-4-fluorobenzoate
This isomer provides a direct comparison to understand how the relative positions of the fluorine and cyano groups affect the NMR spectra.
Table 4: Experimental ¹H and ¹³C NMR Data for Methyl 3-cyano-4-fluorobenzoate
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Aromatic | 8.25 | dd | 7.2, 2.0 | H-2 |
| 8.15 | ddd | 8.8, 4.4, 2.0 | H-6 | |
| 7.25 | t | 8.8 | H-5 | |
| Methyl | 3.95 | s | - | -OCH₃ |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | ||
| Carbonyl | 164.2 | C=O | ||
| Aromatic | 163.8 (d, ¹JCF = 260) | C-4 | ||
| 135.2 | C-6 | |||
| 131.8 | C-2 | |||
| 128.5 (d, ²JCF = 8) | C-1 | |||
| 117.8 (d, ²JCF = 22) | C-5 | |||
| 108.5 (d, ³JCF = 15) | C-3 | |||
| Nitrile | 113.8 | -CN | ||
| Methyl | 52.8 | -OCH₃ |
Data sourced from PubChem.[4]
By comparing the data in these tables, we can deduce the expected spectral features of this compound with greater confidence. The unique substitution pattern of the target molecule will result in a distinct set of chemical shifts and coupling constants for the aromatic protons and carbons.
Experimental Protocols: A Guide to Data Acquisition
The quality of NMR data is fundamentally linked to the meticulous preparation of the sample and the appropriate selection of experimental parameters.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Parameters
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Proton Decoupling: Broad-band proton decoupling is used to simplify the spectrum to singlets for each carbon.
-
Relaxation Delay (d1): 2-5 seconds.
-
Conclusion
The structural elucidation of this compound through ¹H and ¹³C NMR spectroscopy is a systematic process that combines the interpretation of its own spectral data with a comparative analysis of related compounds. The presence of the fluorine atom, in particular, provides a rich source of structural information through characteristic coupling patterns. By following standardized experimental protocols and a logical approach to spectral assignment, researchers can confidently determine the structure of this and other novel chemical entities, a critical step in the advancement of drug discovery and materials science.
References
- Gunther, H. (1995).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
SpectraBase. (n.d.). Methyl 4-cyanobenzoate. [Link]
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Royal Society of Chemistry. (2014). Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". [Link]
-
PubChem. (n.d.). Methyl 3-cyano-4-fluorobenzoate. [Link]
-
Supporting Information for a relevant peer-reviewed publication providing NMR data for Methyl 4-cyanobenzoate.[2]
-
Supporting Information for a relevant peer-reviewed publication providing NMR data for Methyl 3-fluorobenzoate.[5]
- NMR Sample Preparation Guidelines. (n.d.). Retrieved from a university or research institution's website.
- Introduction to NMR Spectroscopy. (n.d.).
- NMR Spectroscopy in Drug Discovery. (n.d.). Retrieved from a relevant scientific journal or review article.
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Safety Operating Guide
Technical Guide: Proper Disposal Procedures for Methyl 4-cyano-3-fluorobenzoate
Hazard Profile and Rationale for Stringent Disposal
Methyl 4-cyano-3-fluorobenzoate is a substituted aromatic compound whose structure necessitates a rigorous disposal protocol. The potential hazards stem from its constituent functional groups:
-
Cyano Group (-CN): This group classifies the compound as a nitrile. While not an inorganic cyanide salt, it can release highly toxic hydrogen cyanide (HCN) gas upon combustion or when exposed to strong acids.[1][2] Inhalation of or exposure to even low levels of cyanide can cause severe health effects, targeting the central nervous system.[3][4]
-
Fluoro Group (-F): The presence of fluorine makes this a halogenated organic compound. Halogenated waste streams must be segregated from non-halogenated waste, as their incineration requires specialized flue gas scrubbing to neutralize acidic and toxic byproducts like hydrogen fluoride (HF).[5][6]
-
Aromatic Benzoate Structure: The core structure contributes to its classification and potential environmental persistence.
Under the Globally Harmonized System (GHS), this compound and its isomers are associated with the following hazards:
-
Harmful if swallowed or inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.[7]
Therefore, improper disposal—such as drain disposal or mixing with incompatible waste—is strictly prohibited as it poses a significant risk to human health and the environment.[5][8]
Pre-Disposal Safety Protocol: Required Controls
Before handling the waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place. These measures are mandated by organizations like the Occupational Safety and Health Administration (OSHA) to minimize exposure.[9]
Engineering Controls
-
Chemical Fume Hood: All handling and segregation of this compound waste must be performed inside a certified and properly functioning chemical fume hood. This is critical to contain potentially harmful dusts and vapors.[10]
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible.[11][12]
Personal Protective Equipment (PPE)
The level of PPE depends on the scale of the operation. The following table summarizes the minimum requirements.
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Waste Handling | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][13] | Chemical-resistant nitrile or neoprene gloves, inspected for integrity before each use.[6][11] | Flame-resistant lab coat and closed-toe shoes.[11] | Not required if handled within a certified fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[2] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton®). | Chemical-resistant apron or suit over a lab coat. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is recommended.[1][5] |
Waste Characterization and Segregation Workflow
Proper segregation is the most critical step in chemical waste management to prevent dangerous reactions.[8][14] this compound waste must never be mixed with acids, strong oxidizing agents, or non-halogenated waste streams.[1][10][14]
The following workflow illustrates the decision process for proper segregation.
Caption: Waste Disposal Decision Workflow.
Step-by-Step Disposal Procedures
Disposal must comply with the Resource Conservation and Recovery Act (RCRA) and your institution's specific Environmental Health & Safety (EHS) guidelines.[9]
Procedure for Contaminated Labware and PPE
This applies to items such as gloves, weighing paper, pipette tips, and wipes that are contaminated with the chemical.
-
Segregation: At the point of generation, place all contaminated solid items directly into a designated hazardous waste container.[15]
-
Container: The container must be made of a compatible material (e.g., polyethylene), be clearly labeled "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLIDS" , and list "this compound" as a constituent.[8][14]
-
Storage: Keep the container closed except when adding waste.[8] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[14][16]
Procedure for Residual/Unused Quantities
This applies to the pure solid compound or solutions containing it.
-
Do Not Neutralize: Do not attempt to neutralize or chemically treat the waste in the lab unless you have a validated and EHS-approved procedure.
-
Containerization:
-
Solid Waste: If disposing of the original solid, it should be placed in a compatible, sealable container.
-
Liquid Waste: Solutions containing the compound must be collected in a designated container for "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUIDS" .
-
-
Labeling: The container must be accurately labeled with the full chemical name and its approximate concentration or percentage.[8]
-
Storage: Store the container in secondary containment (such as a plastic tub) to prevent spills and away from incompatible materials.[8][15]
Procedure for Decontamination of "Empty" Containers
Under RCRA, a container that held hazardous waste is considered "empty" only after specific procedures are followed.[15]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: Crucially, the rinsate from all three rinses is considered hazardous waste. [15] Collect all rinsate and place it in the "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUIDS" container.
-
Deface Label: Once triple-rinsed, deface or remove the original label from the container to prevent misuse.
-
Final Disposal: The decontaminated container can now typically be disposed of as non-hazardous solid waste or recycled, pending your institution's policies.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital.
Small Spill (<1 gram, Contained in Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate spill cleanup PPE as outlined in Table 1.
-
Contain: Cover the spill with a chemical absorbent material compatible with halogenated organics.
-
Collect: Carefully sweep the absorbed material into a sealable container. Use non-sparking tools.[5]
-
Dispose: Label the container as "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLIDS" (including the absorbent material) and manage it according to the procedure in Section 4.1.
-
Decontaminate: Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Large Spill (>1 gram or Outside of Containment)
-
Evacuate: Immediately evacuate all personnel from the affected area.[10]
-
Isolate: Restrict access to the area and close the doors.
-
Notify: Contact your institution's Environmental Health & Safety (EHS) emergency line or the designated emergency response team immediately.[8]
-
Do Not Attempt Cleanup: Do not attempt to clean up a large spill unless you are a trained member of the official emergency response team.
Regulatory Compliance and Final Disposal
The ultimate disposal of hazardous waste is strictly regulated. All waste generated must be collected by your institution's EHS department or a licensed hazardous waste disposal company.[5][9] The standard final disposal method for this type of waste is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[5]
Always maintain an accurate log of the hazardous waste generated in your laboratory. This documentation is a key requirement for regulatory compliance under the EPA.[9]
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Management of Waste. (2011). In Prudent Practices in the Laboratory.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Chemical Safety Data Sheet MSDS / SDS - Methyl 3-cyano-4-fluorobenzo
- Safety and handling of fluorinated organic compounds. (2025). Benchchem.
- SAFETY DATA SHEET - Methyl 3-cyanobenzo
- Methyl 3-cyano-4-fluorobenzo
- This compound.
- SAFETY DATA SHEET - Methyl 4-aminobenzo
- Laboratory Use of Cyanide Salts Safety Guidelines. (2015). MIT Environmental Health & Safety.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
- CYANIDES (as CN).
- Fluorine Safety Guidelines. Princeton University Environmental Health & Safety.
- Cyanide Hazard Summary. New Jersey Department of Health.
- Cyanide Compounds. U.S. Environmental Protection Agency (EPA).
- niosh/osha standards completion program. Centers for Disease Control and Prevention (CDC).
- Safety Data Sheet: Methyl 3-fluorobenzo
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Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 4-cyano-3-fluorobenzoate
For the innovative researchers and scientists at the forefront of drug development, the introduction of novel chemical entities is a routine yet critical part of the discovery process. Among these, functionalized aromatic compounds like Methyl 4-cyano-3-fluorobenzoate are pivotal building blocks. However, with great potential comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, practical, and scientifically-grounded procedures for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.
Understanding the Hazard Profile: More Than Just Symbols
This compound (CAS No. 268734-34-5) is a substituted benzonitrile, a class of compounds that warrants careful handling. The Globally Harmonized System (GHS) provides a clear initial risk assessment. According to data from suppliers and chemical safety databases, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Some sources also indicate potential for toxicity upon dermal contact or inhalation[1].
The causality behind these classifications lies in its molecular structure. The cyano (-CN) group can be toxic, and the fluorinated aromatic ring, while often enhancing metabolic stability in a drug candidate, can pose its own set of bio-reactivity concerns. It is crucial to prevent all routes of exposure: ingestion, skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate Personal Protective Equipment is not a matter of convenience but a critical risk mitigation strategy. The following table outlines the recommended PPE for handling this compound in a research laboratory setting.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Nitrile or Neoprene Gloves | Provides a robust barrier against skin contact. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for prolonged handling or when working with larger quantities. |
| Eyes/Face | Safety Goggles with Side Shields or a Full-Face Shield | Protects against splashes and airborne particles. A full-face shield should be used in conjunction with safety goggles when there is a significant risk of splashing. |
| Body | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) is essential to protect against spills. An apron can provide an additional layer of protection. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary if engineering controls (like a fume hood) are not sufficient to control airborne concentrations, or in the case of a spill. | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation. |
| Feet | Closed-toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational protocol is paramount to minimizing risk. The following steps provide a framework for the safe handling of this compound from receipt to use.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Preparation and Weighing
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
During the Reaction
-
Conduct all reactions within a fume hood.
-
Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
Keep the reaction vessel clearly labeled with the contents and any associated hazards.
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical obligation to protect the environment.
Waste Segregation
-
All solid waste contaminated with this compound (e.g., weighing boats, contaminated paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Disposal Procedure
-
Arrange for the disposal of chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash[3].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response can significantly mitigate harm.
Skin Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
Eye Contact
-
Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Ingestion
-
Do NOT induce vomiting.
-
If the person is conscious and able to swallow, have them rinse their mouth with water and then drink one or two glasses of water to dilute the substance.
-
Seek immediate medical attention.
Spill Response
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.
-
Ventilate the area and wash the spill site once the material has been removed.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- ChemicalBook. (2025). Methyl 3-cyano-4-fluorobenzoate Safety Data Sheet.
-
Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17965941, this compound. Retrieved from [Link].
- Fisher Scientific. (2011). Methyl 4-cyanobenzoate Safety Data Sheet.
- Fisher Scientific. (2015). Methyl 4-fluorobenzoate Safety Data Sheet.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
